molecular formula C13H18ClNO B1392318 1-Benzyl-4-methylpiperidin-3-one hydrochloride CAS No. 1303968-15-1

1-Benzyl-4-methylpiperidin-3-one hydrochloride

Cat. No.: B1392318
CAS No.: 1303968-15-1
M. Wt: 239.74 g/mol
InChI Key: PZBKCGGUKLHTJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzyl-4-methylpiperidin-3-one hydrochloride is a useful research compound. Its molecular formula is C13H18ClNO and its molecular weight is 239.74 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-benzyl-4-methylpiperidin-3-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO.ClH/c1-11-7-8-14(10-13(11)15)9-12-5-3-2-4-6-12;/h2-6,11H,7-10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZBKCGGUKLHTJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1=O)CC2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1303968-15-1
Record name 3-Piperidinone, 4-methyl-1-(phenylmethyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1303968-15-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Foundational & Exploratory

1-Benzyl-4-methylpiperidin-3-one hydrochloride structure elucidation

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Structure Elucidation of 1-Benzyl-4-methylpiperidin-3-one Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the analytical methodologies and strategic considerations for the complete structure elucidation of this compound. As a key intermediate in the synthesis of various pharmaceutical compounds, including tofacitinib, rigorous structural confirmation is paramount to ensure the quality, safety, and efficacy of the final active pharmaceutical ingredient (API)[1]. This document is designed to guide researchers through the process, from sample preparation to final structural confirmation, by integrating data from multiple analytical techniques.

Introduction: The Importance of Structural Integrity

This compound (molecular formula: C13H18ClNO, molecular weight: 239.74 g/mol ) is a heterocyclic ketone derivative[2]. Its structure, comprising a benzyl group attached to the nitrogen of a 4-methyl-substituted piperidinone ring, presents several key features that must be unambiguously confirmed. The hydrochloride salt form is often used to improve stability and handling properties[3]. The correct identification and characterization of this compound are critical first steps in drug development and manufacturing, as even minor structural variations can significantly impact the compound's reactivity, impurity profile, and pharmacological activity.

The structure elucidation process is a multi-faceted approach, relying on the synergistic application of various spectroscopic and analytical techniques. No single technique can provide all the necessary information; therefore, a combination of methods is employed to build a complete and validated structural picture. This guide will detail the roles of Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography in this process.

The Analytical Workflow: A Multi-Technique Approach

The elucidation of the structure of this compound follows a logical workflow, beginning with techniques that provide information on the carbon-hydrogen framework and functional groups, and culminating in the precise determination of the three-dimensional arrangement of atoms.

structure_elucidation_workflow cluster_0 Initial Characterization cluster_1 Detailed Structural Analysis cluster_2 Definitive 3D Structure IR IR Spectroscopy (Functional Groups) NMR NMR Spectroscopy (¹H, ¹³C, 2D) (Connectivity) IR->NMR MS Mass Spectrometry (Molecular Weight & Fragmentation) MS->NMR XRay X-Ray Crystallography (Solid-State Conformation) NMR->XRay

Caption: A typical workflow for the structure elucidation of a small molecule, starting from functional group identification and leading to the definitive 3D structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structure elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of hydrogen (¹H) and carbon (¹³C) atoms.

Expertise & Experience: Why NMR is the Cornerstone

For a molecule like this compound, ¹H and ¹³C NMR are indispensable. ¹H NMR will reveal the number of different types of protons, their relative numbers (through integration), and their proximity to each other (through spin-spin coupling). ¹³C NMR provides information on the number of non-equivalent carbons and their chemical environment (e.g., carbonyl, aromatic, aliphatic). The use of two-dimensional (2D) NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) allows for the definitive assignment of proton and carbon signals and the establishment of the connectivity between them[4][5].

Experimental Protocol: ¹H and ¹³C NMR

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra to determine the proton and carbon environments and their connectivity.

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Deuterated Chloroform, CDCl₃, or Deuterated Dimethyl Sulfoxide, DMSO-d₆). The choice of solvent is crucial to ensure the sample is fully dissolved and to avoid overlapping solvent signals with analyte signals. Add a small amount of Tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.

    • Process the data with Fourier transformation, phase correction, and baseline correction.

    • Calibrate the spectrum to the TMS signal.

    • Integrate the signals to determine the relative number of protons.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds.

    • Process the data similarly to the ¹H spectrum.

  • 2D NMR Acquisition (if necessary for full assignment):

    • Acquire a ¹H-¹H COSY spectrum to identify proton-proton couplings.

    • Acquire a ¹H-¹³C HSQC spectrum to correlate protons with their directly attached carbons.

Data Presentation: Expected ¹H and ¹³C NMR Data
¹H NMR Expected Chemical Shift (δ, ppm) Multiplicity Integration Assignment
Protons~ 7.2 - 7.4Multiplet5HAromatic protons of the benzyl group
Benzyl CH₂~ 3.5 - 3.7Singlet2H-CH₂- group of the benzyl moiety
Piperidinone Protons~ 2.0 - 3.0Multiplets7HProtons on the piperidinone ring
Methyl Protons~ 1.0 - 1.2Doublet3H-CH₃ group at the 4-position of the piperidinone ring
¹³C NMR Expected Chemical Shift (δ, ppm) Assignment
Carbonyl Carbon~ 205 - 215C=O of the piperidinone ring
Aromatic Carbons~ 125 - 140Carbons of the benzyl group
Benzyl CH₂~ 60 - 65-CH₂- group of the benzyl moiety
Piperidinone Carbons~ 30 - 60Aliphatic carbons of the piperidinone ring
Methyl Carbon~ 10 - 20-CH₃ group at the 4-position of the piperidinone ring

Note: The exact chemical shifts can vary depending on the solvent and concentration.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Expertise & Experience: The Diagnostic Power of IR

For this compound, IR spectroscopy is used to confirm the presence of key functional groups. The most diagnostic absorption will be the strong carbonyl (C=O) stretch of the ketone in the piperidinone ring. Additionally, C-H stretches for the aromatic and aliphatic portions of the molecule, and C-N stretching vibrations can be observed. The presence of the hydrochloride salt may also influence the spectrum, particularly in the N-H stretching region if the nitrogen is protonated.

Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the characteristic functional groups of the molecule.

Methodology:

  • Sample Preparation:

    • KBr Pellet: Mix a small amount of the sample (1-2 mg) with dry potassium bromide (KBr) powder (100-200 mg). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. This method requires minimal sample preparation.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment (or clean ATR crystal).

    • Record the sample spectrum over the range of 4000-400 cm⁻¹.

    • The final spectrum is presented as percent transmittance versus wavenumber (cm⁻¹).

Data Presentation: Expected IR Absorption Bands
Wavenumber (cm⁻¹) Intensity Assignment
~ 3030MediumAromatic C-H stretch (benzyl group)
~ 2850-2960MediumAliphatic C-H stretch (piperidinone & methyl)
~ 1715StrongC=O stretch (ketone)
~ 1600, 1495, 1450Medium-WeakC=C stretching in the aromatic ring
~ 1100-1200MediumC-N stretch

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

Expertise & Experience: Confirming Mass and Piecing Together Fragments

For this compound, high-resolution mass spectrometry (HRMS) can be used to determine the exact molecular weight of the protonated molecule, which can confirm the molecular formula. The fragmentation pattern observed in the mass spectrum provides valuable information about the different structural components of the molecule. For example, a common fragmentation would be the loss of the benzyl group.

mass_spec_fragmentation Parent [M+H]⁺ m/z = 204.14 Fragment1 Loss of Benzyl Radical [M+H - C₇H₇]⁺ m/z = 113.08 Parent->Fragment1 - C₇H₇• Fragment2 Benzyl Cation [C₇H₇]⁺ m/z = 91.05 Parent->Fragment2

Caption: A simplified representation of the expected fragmentation pathway for 1-benzyl-4-methylpiperidin-3-one in mass spectrometry.

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

Objective: To determine the molecular weight and study the fragmentation pattern of the molecule.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile/water.

  • Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source. This is a soft ionization technique suitable for polar and thermally labile molecules.

  • Data Acquisition:

    • Infuse the sample solution into the ESI source.

    • Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

    • For fragmentation studies, perform tandem mass spectrometry (MS/MS) by selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID).

Data Presentation: Expected Mass Spectrometry Data
m/z (Mass-to-Charge Ratio) Assignment
204.14[M+H]⁺ of the free base (C₁₃H₁₇NO)
91.05Tropylium ion ([C₇H₇]⁺), a characteristic fragment of the benzyl group
113.08Fragment corresponding to the piperidinone ring after loss of the benzyl group

X-ray Crystallography: The Definitive 3D Structure

X-ray crystallography is the gold standard for determining the three-dimensional arrangement of atoms in a solid crystalline material. It provides precise information on bond lengths, bond angles, and the overall conformation of the molecule in the solid state.

Expertise & Experience: Unambiguous Structural Confirmation

For this compound, a single-crystal X-ray diffraction analysis would provide the definitive proof of its structure. It would confirm the connectivity of all atoms, the chair conformation of the piperidine ring, and the relative stereochemistry of the methyl group. It would also reveal the intermolecular interactions, such as hydrogen bonding involving the chloride ion and the protonated amine.

Experimental Protocol: Single-Crystal X-ray Diffraction

Objective: To determine the precise three-dimensional structure of the molecule in the solid state.

Methodology:

  • Crystallization: Grow single crystals of the compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Crystal Mounting: Select a suitable single crystal (typically 0.1-0.3 mm in size) and mount it on a goniometer head.

  • Data Collection:

    • Place the mounted crystal on an X-ray diffractometer.

    • Cool the crystal (typically to 100 K) to minimize thermal vibrations.

    • Collect diffraction data by rotating the crystal in a beam of monochromatic X-rays.

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain a set of structure factors.

    • Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the electron density.

    • Refine the structural model against the experimental data to obtain the final atomic coordinates, bond lengths, and angles.

Data Presentation: Key Crystallographic Parameters
Parameter Description
Crystal SystemThe crystal lattice system (e.g., monoclinic, orthorhombic).
Space GroupThe symmetry of the crystal lattice.
Unit Cell DimensionsThe lengths of the sides of the unit cell (a, b, c) and the angles between them (α, β, γ).
Bond Lengths & AnglesPrecise measurements of the distances between atoms and the angles between bonds.
Torsional AnglesAngles that define the conformation of the molecule.
Hydrogen Bonding NetworkDetails of intermolecular interactions within the crystal lattice.

Conclusion: A Validated Structure

The structure elucidation of this compound is a systematic process that relies on the convergence of data from multiple analytical techniques. By integrating the information from NMR, IR, and mass spectrometry, a confident structural hypothesis can be formed. Ultimately, single-crystal X-ray crystallography provides the definitive and unambiguous confirmation of the three-dimensional structure. Each technique provides a unique and essential piece of the puzzle, and together they form a self-validating system that ensures the structural integrity of this important pharmaceutical intermediate. The rigorous application of these methodologies is a cornerstone of scientific integrity and is essential for the development of safe and effective medicines.

References

1-Benzyl-4-methylpiperidin-3-one hydrochloride CAS number 1303968-15-1

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1-Benzyl-4-methylpiperidin-3-one hydrochloride (CAS: 1303968-15-1): A Key Intermediate in Modern Drug Discovery

Introduction

This compound (CAS No. 1303968-15-1) is a heterocyclic ketone of significant interest to the pharmaceutical and organic synthesis sectors.[1][2] While a seemingly specialized molecule, it serves as a critical building block, most notably as a key intermediate in the synthesis of Tofacitinib.[3][4] Tofacitinib, a Janus kinase (JAK) inhibitor, is a prominent therapeutic agent for autoimmune diseases, making the efficient and reliable synthesis of its precursors a topic of high importance for drug development professionals.

This guide provides a comprehensive technical overview of this compound, moving from its fundamental physicochemical properties and analytical characterization to its synthesis, core applications, and safe handling protocols. The narrative is grounded in the perspective of a senior application scientist, emphasizing not just the "what" but the "why" behind the methodologies, to empower researchers in their drug discovery and development endeavors. The N-benzyl piperidine (N-BP) structural motif, central to this molecule, is frequently utilized by medicinal chemists as a versatile tool to fine-tune both the efficacy and physicochemical properties of drug candidates, offering crucial interactions with target proteins.[5][6]

Part 1: Physicochemical Properties and Analytical Characterization

The foundational step in utilizing any chemical intermediate is a thorough understanding of its identity and purity. The hydrochloride salt form of 1-Benzyl-4-methylpiperidin-3-one offers enhanced stability and solubility in certain solvents compared to its free base, making it amenable to various reaction conditions and simplifying handling.

Chemical and Physical Data Summary

All quantitative data for this compound is summarized in the table below for easy reference.

PropertyValueSource(s)
CAS Number 1303968-15-1[1][2][7][8]
IUPAC Name 1-benzyl-4-methylpiperidin-3-one;hydrochloride[2]
Molecular Formula C₁₃H₁₈ClNO[1][2][3]
Molecular Weight 239.74 g/mol [2][3][8]
SMILES CC1CCN(CC1=O)CC2=CC=CC=C2.Cl[2]
InChIKey PZBKCGGUKLHTJJ-UHFFFAOYSA-N[2]
Appearance White to off-white solid (typical)[1]
Purity Typically ≥97%[9]
Storage Inert atmosphere, 2-8°C, protected from moisture[7][10]
Analytical Workflow

A robust analytical workflow is critical to validate the identity and quality of the starting material, ensuring the reliability of subsequent synthetic steps. The process is self-validating, with each step confirming a different aspect of the compound's profile.

cluster_workflow Analytical Characterization Workflow start Sample Receipt visual Visual Inspection (Color, Form) start->visual hplc Purity & Quantification (HPLC/UPLC) visual->hplc nmr Structural Confirmation (¹H & ¹³C NMR) hplc->nmr ms Molecular Weight Verification (LC-MS) nmr->ms coa Certificate of Analysis (COA) Generation ms->coa cluster_synthesis Synthesis Pathway precursor 1-Benzyl-4-methylpiperidin-3-ol (TsOH salt) reagents SO₃•Pyridine, DMSO Triethylamine (Et₃N) precursor->reagents Oxidation freebase 1-Benzyl-4-methylpiperidin-3-one (Free Base) reagents->freebase acid HCl in solvent (e.g., Ether, IPA) freebase->acid Salt Formation product 1-Benzyl-4-methylpiperidin-3-one HCl (Final Product) acid->product cluster_tofacitinib Key Step in Tofacitinib Synthesis start_node 1-Benzyl-4-methylpiperidin-3-one HCl (Topic Compound) reagents_node Methylamine (CH₃NH₂) + Reducing Agent (e.g., Biocatalyst like Protein IR89) start_node->reagents_node Reductive Amination intermediate_node (3R,4R)-1-benzyl-N,4-dimethyl- piperidin-3-amine (Chiral Intermediate) reagents_node->intermediate_node end_node Further Steps to Tofacitinib intermediate_node->end_node

References

1-Benzyl-4-methylpiperidin-3-one hydrochloride molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1-Benzyl-4-methylpiperidin-3-one Hydrochloride

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound (CAS No. 1303968-15-1), a key chemical intermediate in modern pharmaceutical synthesis. Designed for researchers, chemists, and drug development professionals, this document elucidates the compound's core physicochemical properties, outlines a representative synthetic pathway, details robust analytical characterization methods, and discusses its primary applications, grounded in authoritative sources.

Core Molecular Profile and Physicochemical Properties

This compound is a piperidinone derivative that serves as a critical building block in organic synthesis. Its structure incorporates a benzyl group on the piperidine nitrogen, a methyl group at the 4-position, and a ketone at the 3-position, with the hydrochloride salt enhancing its stability and handling properties.

The precise determination of molecular weight is fundamental for all stoichiometric calculations in synthesis and for definitive mass spectrometry analysis. The molecular weight of the hydrochloride salt is calculated based on its chemical formula, C₁₃H₁₈ClNO.

Table 1: Key Physicochemical and Identification Data

PropertyValueSource(s)
Molecular Formula C₁₃H₁₈ClNOPubChem[1], ChemicalBook[2]
Molecular Weight 239.74 g/mol PubChem[1], ChemicalBook[2], Pharmaffiliates[3]
Exact Mass 239.1076919 DaPubChem[1]
IUPAC Name 1-benzyl-4-methylpiperidin-3-one;hydrochloridePubChem[1]
CAS Number 1303968-15-1PubChem[1], ChemicalBook[4]
Appearance White to off-white solidChemicalBook[2]
Storage Conditions Store under inert gas (Nitrogen or Argon) at 2-8°CChemicalBook[2], BLD Pharm[5]
Parent Compound 1-Benzyl-4-methylpiperidin-3-one (CID: 12084828)PubChem[1][6]

The hydrochloride salt form is typically preferred in laboratory and industrial settings. The protonation of the piperidine nitrogen by hydrochloric acid renders the molecule more crystalline and less susceptible to degradation, simplifying purification and improving shelf-life compared to the free base.

Caption: Structure of this compound.

Synthesis Pathway: A Conceptual Workflow

The synthesis of 1-Benzyl-4-methylpiperidin-3-one is a multi-step process. The hydrochloride salt is typically formed in the final step by treating the free base with hydrochloric acid. The synthesis of the parent free base is critical. A common route involves the oxidation of the corresponding alcohol precursor, 1-benzyl-4-methylpiperidin-3-ol.

The causality behind this choice of pathway lies in its efficiency and the availability of starting materials. The oxidation step is a standard transformation in organic chemistry, often employing mild and selective reagents to avoid over-oxidation or side reactions.

G start Precursor: 1-benzyl-4-methylpiperidin-3-ol process1 Oxidation Reaction (e.g., Swern or Dess-Martin Oxidation) start->process1 intermediate Intermediate Product: 1-Benzyl-4-methylpiperidin-3-one (Free Base) process1->intermediate Conversion of alcohol to ketone process2 Work-up & Purification (Extraction, Chromatography) intermediate->process2 process3 Salt Formation process2->process3 Add HCl in suitable solvent (e.g., Ether, IPA) final_product Final Product: 1-Benzyl-4-methylpiperidin-3-one HCl process3->final_product Precipitation & Isolation

Caption: Conceptual workflow for the synthesis of the target compound.

Protocol: General Synthesis of the Free Base

This protocol outlines the oxidation of the alcohol precursor.[7]

  • Vessel Charging: A suitable reaction vessel is charged with an oxidizing agent, such as a sulfur trioxide pyridine complex, dissolved in a solvent like dimethyl sulfoxide (DMSO).

  • Precursor Addition: The precursor, 1-benzyl-4-methylpiperidin-3-ol (often as a tosylate salt), is added to the vessel, followed by a non-nucleophilic base like triethylamine (Et₃N) to neutralize the salt and facilitate the reaction.

  • Reaction Execution: The oxidizing solution is added to the precursor mixture at a controlled temperature (e.g., below 25°C) to manage the exothermic reaction. The progress is monitored using an appropriate technique like TLC or HPLC.

  • Quenching: Upon completion, the reaction is carefully quenched by the addition of water, keeping the temperature below a safe limit.

  • Extraction & Isolation: The pH is adjusted, and the aqueous phase is extracted multiple times with an organic solvent (e.g., toluene). The combined organic layers are washed, dried, and concentrated under reduced pressure to yield the crude 1-benzyl-4-methylpiperidin-3-one free base.

  • Salt Formation: The purified free base is dissolved in a solvent like isopropanol or diethyl ether, and a solution of HCl in the same solvent is added to precipitate the hydrochloride salt, which is then isolated by filtration.

Analytical Characterization Workflow

To ensure the identity, purity, and quality of this compound, a multi-technique analytical approach is required. Each technique provides orthogonal data, creating a self-validating system for quality control. Commercial suppliers often provide documentation from these methods.[5][8][9]

cluster_workflow Analytical Characterization Workflow cluster_tests QC Tests sample Sample Batch 1-Benzyl-4-methyl... HCl NMR NMR Spectroscopy ¹H NMR ¹³C NMR Confirms molecular structure sample:f1->NMR:head MS Mass Spectrometry LC-MS GC-MS Confirms molecular weight sample:f1->MS:head HPLC HPLC/UPLC Purity Assay Impurity Profile Quantifies purity sample:f1->HPLC:head report Certificate of Analysis (CoA) Identity, Purity, Strength Confirmed NMR:tail->report:f0 MS:tail->report:f0 HPLC:tail->report:f0

Caption: A standard analytical workflow for compound validation.

Key Experimental Methodologies
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Used to confirm the presence of all expected proton environments (benzyl, piperidine ring, methyl group) and their respective integrations and splitting patterns.

    • ¹³C NMR: Confirms the carbon skeleton of the molecule, including the characteristic ketone carbonyl peak.

  • Mass Spectrometry (MS):

    • Technique: Typically performed using Electrospray Ionization (ESI) coupled with a mass analyzer (e.g., LC-MS).

    • Rationale: This method directly measures the mass-to-charge ratio. For this compound, the expected observation would be the molecular ion of the free base [M+H]⁺ at approximately 204.14 m/z, confirming the mass of the parent molecule.

  • High-Performance Liquid Chromatography (HPLC):

    • Technique: Reversed-phase HPLC with UV detection is standard.

    • Rationale: This is the workhorse for purity assessment. It separates the target compound from starting materials, by-products, and other impurities. The peak area percentage of the main peak is used to calculate the purity, which is typically expected to be >98% for research and development purposes.

Applications in Pharmaceutical Development

The primary and most significant application of this compound is as an advanced intermediate in the synthesis of Janus kinase (JAK) inhibitors.

  • Tofacitinib Synthesis: This compound is a well-documented key intermediate for the synthesis of Tofacitinib.[2][4] Tofacitinib is an immunosuppressant used to treat rheumatoid arthritis, psoriatic arthritis, and ulcerative colitis. The piperidine ring of the intermediate forms a core part of the final drug's structure.

  • Protein Kinase Inhibitors: More broadly, it is used to prepare various pyrrolo[2,3-d]pyrimidine compounds, a class of molecules known for their activity as protein kinase inhibitors.[7]

  • Research Building Block: Its structure makes it a versatile building block for creating libraries of novel compounds in medicinal chemistry, particularly for exploring potential analgesic and anti-inflammatory agents.[10]

The strategic importance of this intermediate lies in its pre-functionalized core, which allows for efficient and convergent synthetic routes to complex drug targets, thereby reducing manufacturing costs and timelines.

References

Spectroscopic and Physicochemical Characterization of 1-Benzyl-4-methylpiperidin-3-one Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic and physicochemical properties of 1-Benzyl-4-methylpiperidin-3-one hydrochloride (CAS No: 1303968-15-1). As a crucial intermediate in the synthesis of high-value pharmaceutical compounds, most notably the Janus kinase (JAK) inhibitor Tofacitinib, a thorough understanding of its structural and analytical characteristics is paramount for process optimization, quality control, and regulatory compliance. This document consolidates available data, outlines standard analytical methodologies, and offers insights into the interpretation of its spectroscopic signature. While complete, publicly available raw spectral data for this compound is limited, this guide synthesizes information from chemical databases, supplier specifications, and the context of its synthetic applications to provide a robust technical profile.

Introduction: Significance in Pharmaceutical Synthesis

This compound is a heterocyclic ketone that serves as a key building block in the multi-step synthesis of Tofacitinib and other complex molecules.[1][2] Its molecular architecture, featuring a benzyl-protected piperidone core with a methyl substituent at the 4-position, provides the necessary scaffold for subsequent stereoselective modifications and functional group introductions. The hydrochloride salt form enhances the compound's stability and handling properties, making it suitable for use in pharmaceutical manufacturing environments.

The purity and structural integrity of this intermediate are critical, as any impurities or isomeric deviations can carry through the synthetic sequence, impacting the final active pharmaceutical ingredient's (API) efficacy, safety, and regulatory approval. Therefore, robust analytical characterization using a suite of spectroscopic techniques is not merely a procedural step but a cornerstone of quality assurance.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for handling, storage, and reaction setup.

PropertyValueSource
CAS Number 1303968-15-1[1][3][4]
Molecular Formula C₁₃H₁₈ClNO[1][3][4]
Molecular Weight 239.74 g/mol [3][4]
Appearance White to off-white solid[5]
Storage Conditions Inert atmosphere, 2-8°C[5]

Spectroscopic Characterization: A Multi-Faceted Approach

The unambiguous identification and purity assessment of this compound relies on the synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of this compound in solution. Both ¹H and ¹³C NMR are essential for a complete assignment.

3.1.1. ¹H NMR Spectroscopy: Elucidating the Proton Environment

The ¹H NMR spectrum will provide information on the number of different types of protons, their chemical environment, and their proximity to one another. The expected chemical shifts (δ) in a suitable solvent (e.g., DMSO-d₆ or D₂O) are predicted as follows:

  • Aromatic Protons (Benzyl Group): A multiplet in the range of δ 7.2-7.5 ppm, integrating to 5 protons, corresponding to the phenyl ring.

  • Benzylic Protons (-CH₂-Ph): A singlet or AB quartet around δ 3.5-4.0 ppm, integrating to 2 protons. The benzylic protons are adjacent to the nitrogen atom.

  • Piperidine Ring Protons: A series of multiplets in the δ 2.0-3.5 ppm range. These signals will be complex due to diastereotopicity and spin-spin coupling. The proton at the 4-position (methine) will likely appear as a multiplet.

  • Methyl Protons (-CH₃): A doublet in the upfield region, typically around δ 1.0-1.2 ppm, integrating to 3 protons. The splitting into a doublet is due to coupling with the adjacent methine proton at the 4-position.

3.1.2. ¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule. The expected chemical shifts are:

  • Carbonyl Carbon (C=O): A signal in the downfield region, typically δ > 200 ppm, which is characteristic of a ketone.

  • Aromatic Carbons: Multiple signals in the δ 125-140 ppm range, corresponding to the carbons of the benzyl group.

  • Benzylic Carbon (-CH₂-Ph): A signal around δ 60-65 ppm.

  • Piperidine Ring Carbons: Signals in the δ 30-60 ppm range.

  • Methyl Carbon (-CH₃): A signal in the upfield region, around δ 15-20 ppm.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in the molecule. The spectrum is expected to show characteristic absorption bands:

  • C=O Stretch (Ketone): A strong, sharp absorption band in the region of 1710-1730 cm⁻¹. This is a key diagnostic peak for the carbonyl group.

  • C-H Stretch (Aromatic): Absorption bands above 3000 cm⁻¹.

  • C-H Stretch (Aliphatic): Absorption bands just below 3000 cm⁻¹.

  • C=C Stretch (Aromatic): Overtone and combination bands in the 1600-1450 cm⁻¹ region.

  • N-H Stretch (Ammonium Salt): As a hydrochloride salt, a broad absorption band may be present in the 2400-2800 cm⁻¹ range, corresponding to the stretching of the protonated amine.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and can offer clues about the structure through fragmentation patterns.

  • Molecular Ion: In an electrospray ionization (ESI) mass spectrum, the compound is expected to show a prominent ion corresponding to the free base [M+H]⁺ at m/z 204.13. The molecular weight of the free base, 1-Benzyl-4-methylpiperidin-3-one, is 203.28 g/mol .

  • Fragmentation: Common fragmentation pathways would involve the loss of the benzyl group or cleavage of the piperidine ring, leading to characteristic fragment ions.

Experimental Protocols: A Guide to Data Acquisition

For researchers needing to acquire their own spectroscopic data, the following protocols outline standard procedures.

NMR Spectroscopy Protocol
  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in a 5 mm NMR tube.

  • Instrument Setup: Use a 400 MHz or higher field NMR spectrometer. Tune and shim the instrument to ensure optimal resolution.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H spectrum.

    • Set the spectral width to cover the range of -2 to 12 ppm.

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 or 32 scans).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set the spectral width to cover the range of 0 to 220 ppm.

    • A larger number of scans will be required (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

  • Data Processing: Process the acquired Free Induction Decay (FID) using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts to the residual solvent peak.

IR Spectroscopy Protocol (Attenuated Total Reflectance - ATR)
  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Data Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

  • Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry Protocol (ESI-MS)
  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrument Setup: Use a mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Data Acquisition:

    • Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).

    • Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-500).

    • Optimize source parameters (e.g., capillary voltage, cone voltage) to maximize the signal of the molecular ion.

Visualization of Molecular Structure and Workflow

To aid in the conceptualization of the molecule and the analytical workflow, the following diagrams are provided.

Caption: 2D representation of this compound structure.

analytical_workflow cluster_spectroscopy Spectroscopic Analysis NMR NMR Spectroscopy (¹H, ¹³C) Data Spectroscopic Data NMR->Data IR IR Spectroscopy IR->Data MS Mass Spectrometry MS->Data Sample 1-Benzyl-4-methylpiperidin-3-one HCl Sample->NMR Sample->IR Sample->MS Interpretation Structural Elucidation & Purity Assessment Data->Interpretation

Caption: Analytical workflow for the characterization of the target compound.

Conclusion

This compound is a compound of significant interest in the pharmaceutical industry. While publicly accessible, detailed raw spectroscopic data is scarce, a comprehensive understanding of its expected analytical signature can be derived from its known structure and its role as a synthetic intermediate. The application of NMR, IR, and MS, guided by the principles and protocols outlined in this guide, is indispensable for ensuring the quality and consistency of this critical starting material, thereby supporting the development and manufacturing of safe and effective medicines.

References

A Technical Guide to Determining the Solubility of 1-Benzyl-4-methylpiperidin-3-one Hydrochloride in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide or whitepaper on the core. Audience: Researchers, scientists, and drug development professionals.

Authored by: A Senior Application Scientist

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability, formulation feasibility, and route of administration. 1-Benzyl-4-methylpiperidin-3-one hydrochloride, a heterocyclic ketone, presents a case study in the complexities of solubilizing a polar, ionic compound in a range of organic media. This guide provides a comprehensive framework for researchers and drug development professionals to systematically determine and understand the solubility of this and similar compounds. We will move beyond a simple recitation of data to an in-depth exploration of the experimental design, the causality behind methodological choices, and the interpretation of results. This document is structured to serve as a practical, field-proven protocol, grounded in established scientific principles.

Introduction: The "Why" Beyond the "How Much"

In pharmaceutical sciences, solubility is not a mere physical constant; it is a pivotal characteristic that dictates the journey of a drug from its dosage form to its site of action. For a compound like this compound, its hydrochloride salt form enhances aqueous solubility but complicates its dissolution in non-polar organic solvents. Understanding its solubility profile across a spectrum of organic solvents is crucial for:

  • Process Chemistry: Selecting appropriate solvents for synthesis, purification, and crystallization.

  • Formulation Development: Designing stable and effective dosage forms, from oral solutions to parenteral formulations.

  • Preclinical Studies: Preparing solutions for in vitro and in vivo assays where aqueous vehicles may not be suitable.

This guide will provide a robust, self-validating methodology for determining the solubility of this compound, emphasizing the rationale behind each step to ensure data integrity and reproducibility.

Pre-Experimental Considerations: Setting the Stage for Success

Before any measurements are taken, a thorough understanding of the compound and the chosen solvents is essential. This foundational knowledge allows for an intelligent experimental design and aids in the interpretation of the results.

Physicochemical Properties of this compound

While extensive public data on this specific molecule is limited, we can infer its likely behavior from its structure.

  • Structure: The molecule contains a polar ketone group, a tertiary amine, and an aromatic ring. The hydrochloride salt form introduces ionic character.

  • Expected Solubility: Due to the hydrochloride salt, it is expected to have appreciable solubility in polar protic solvents (like alcohols) where the salt can dissociate and the ions can be solvated. Solubility is expected to be lower in polar aprotic solvents and significantly lower in non-polar solvents.

A summary of its known properties is presented below.

PropertyValueSource
Molecular FormulaC13H18ClNOPubChem
Molecular Weight239.74 g/mol PubChem
AppearanceWhite to off-white solidInferred from similar compounds
pKa (of the conjugate acid)~8.5 - 9.5 (Estimated)Based on similar piperidine structures
Strategic Selection of Organic Solvents

The choice of solvents should be deliberate, covering a range of polarities and hydrogen bonding capabilities to build a comprehensive solubility profile. The following table provides a representative list of solvents and their relevant properties.

SolventPolarity Index (Snyder)Dielectric Constant (20°C)H-Bond Donor/AcceptorRationale for Inclusion
Methanol5.132.7BothPolar protic, excellent for solvating ions.
Ethanol4.324.5BothCommon, less toxic polar protic solvent.
Isopropanol3.919.9BothLess polar alcohol, explores effect of alkyl chain.
Acetonitrile5.837.5AcceptorPolar aprotic, high dielectric constant.
Dichloromethane3.19.1NeitherHalogenated, moderately polar.
Toluene2.42.4NeitherNon-polar aromatic.
Hexane0.11.9NeitherNon-polar aliphatic, baseline for low solubility.

Experimental Workflow: A Validated Protocol for Solubility Determination

The following protocol describes the isothermal equilibrium shake-flask method, a gold standard for solubility measurement due to its reliability and direct measurement of a saturated solution.

Workflow Overview

The entire process, from preparation to analysis, is designed to ensure that a true equilibrium is reached and that the measurement is accurate.

G prep_compound 1. Compound QC (Purity, Identity) prep_solvent 2. Solvent Preparation (Anhydrous, Degassed) prep_vials 3. Vial Preparation (Clean, Dry, Labeled) add_solid 4. Add Excess Solid to Vials prep_vials->add_solid add_solvent 5. Add Solvent to Vials add_solid->add_solvent equilibration 6. Equilibration (Shake at 25°C, 48h) add_solvent->equilibration separation 7. Phase Separation (Centrifuge/Filter) equilibration->separation sampling 8. Sample Supernatant separation->sampling Transfer dilution 9. Dilution sampling->dilution quantification 10. Quantification (HPLC/UV-Vis) dilution->quantification calculation 11. Calculate Solubility (mg/mL or mol/L) quantification->calculation G cluster_process Solubility Equilibrium Solid Crystal Lattice (High Lattice Energy) Solvated Solvated Ions (High Solvation Energy) Solid->Solvated Dissolution (Requires Energy Input) Solvated->Solid Precipitation (Releases Energy) Solvent Solvent Solvent->Solvated Solvation

Physical and chemical properties of 1-Benzyl-4-methylpiperidin-3-one hydrochloride.

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

1-Benzyl-4-methylpiperidin-3-one hydrochloride is a heterocyclic organic compound of significant interest in medicinal chemistry and pharmaceutical development. It is recognized primarily as a key intermediate in the synthesis of Tofacitinib, a Janus kinase (JAK) inhibitor used in the treatment of autoimmune diseases.[1][2] The structural integrity and purity of this precursor are paramount to the efficacy and safety of the final active pharmaceutical ingredient (API). This guide provides a comprehensive overview of the known physical and chemical properties of this compound, alongside recommended protocols for its analysis and handling, to support researchers in its effective utilization.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its proper handling, storage, and application in synthetic chemistry. While some experimental values are not widely published, the following table summarizes the key known and computed properties.

PropertyValueSource
Chemical Name This compound[3]
CAS Number 1303968-15-1[3]
Molecular Formula C₁₃H₁₈ClNO[3]
Molecular Weight 239.74 g/mol [3]
Appearance White to off-white solid[1]
Melting Point Not available. Experimental determination is recommended.
Boiling Point Not available.
Solubility Sparingly soluble in water; Soluble in organic solvents.[4] Quantitative data is not readily available and should be determined experimentally for specific solvent systems.[4]
Storage Store at 2-8°C under an inert atmosphere (e.g., Nitrogen or Argon).[1][1]
Structural Elucidation

The molecular structure of this compound is characterized by a piperidinone ring substituted with a benzyl group at the nitrogen atom and a methyl group at the 4-position. The hydrochloride salt form enhances its stability and modifies its solubility profile.

Caption: 2D structure of this compound.

Spectroscopic Characterization

While specific spectra for this compound are often proprietary to chemical suppliers, this section outlines the expected spectral characteristics and provides a general methodology for acquiring and interpreting the data.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzyl group (typically in the range of 7.2-7.5 ppm), a singlet for the benzylic methylene protons, and a series of multiplets for the piperidine ring protons, along with a doublet for the methyl group protons.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon (typically downfield), aromatic carbons, the benzylic carbon, and the aliphatic carbons of the piperidine ring and the methyl group.

Experimental Protocol for NMR Analysis:

  • Sample Preparation: Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O).

  • Acquisition: Acquire ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 MHz or higher).

  • Data Processing and Interpretation: Process the raw data (Fourier transform, phase correction, and baseline correction) and integrate the signals. Assign the peaks to the corresponding protons and carbons based on their chemical shifts, multiplicities, and integration values.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically in the region of 1700-1730 cm⁻¹. Other significant peaks will include C-H stretching vibrations for the aromatic and aliphatic groups, and C-N stretching vibrations.

Experimental Protocol for FTIR Analysis:

  • Sample Preparation: Prepare the sample as a KBr pellet or acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

  • Acquisition: Record the spectrum over the standard mid-IR range (e.g., 4000-400 cm⁻¹).

  • Interpretation: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

Mass Spectrometry (MS)

Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the compound. The molecular ion peak corresponding to the free base (C₁₃H₁₇NO) is expected.

Experimental Protocol for Mass Spectrometry Analysis:

  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization technique, such as Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Analysis: Acquire the mass spectrum and identify the molecular ion peak.

  • Fragmentation Analysis: Analyze the fragmentation pattern to confirm the structure of the molecule.

Analytical Methodologies

The purity of this compound is critical for its use in pharmaceutical synthesis. High-Performance Liquid Chromatography (HPLC) is the recommended technique for purity assessment and assay.

Purity Determination by HPLC

A reverse-phase HPLC method can be developed and validated for the routine analysis of this compound.

Illustrative HPLC Method Parameters:

ParameterRecommended Condition
Column C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).
Flow Rate 1.0 mL/min
Detection UV at a suitable wavelength (to be determined by UV scan)
Injection Volume 10 µL
Column Temperature 30°C

Method Validation: The developed HPLC method should be validated according to ICH guidelines, including specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and robustness.[6][7]

G cluster_0 HPLC Analysis Workflow Prep Sample Preparation (Dissolve in Mobile Phase) Inject Injection into HPLC Prep->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Detect UV Detection Separate->Detect Analyze Data Analysis (Purity Calculation) Detect->Analyze

Caption: General workflow for HPLC purity analysis.

Stability and Storage

Proper storage and handling are crucial to maintain the integrity of this compound.

Storage Conditions

It is recommended to store the compound in a tightly sealed container at 2-8°C, under an inert atmosphere such as nitrogen or argon, to prevent degradation from moisture and atmospheric components.[1]

Stability Profile

While specific stability studies for this compound are not widely published, piperidine derivatives can be susceptible to degradation under certain conditions. Forced degradation studies are recommended to understand its stability profile.

Forced Degradation Study Protocol:

Forced degradation studies should be conducted to assess the stability of the molecule under various stress conditions, including:[8]

  • Acidic Hydrolysis: Exposure to acidic conditions (e.g., 0.1 N HCl) at elevated temperatures.

  • Basic Hydrolysis: Exposure to basic conditions (e.g., 0.1 N NaOH) at elevated temperatures.

  • Oxidative Degradation: Treatment with an oxidizing agent (e.g., 3% H₂O₂).

  • Thermal Degradation: Exposure to dry heat.

  • Photolytic Degradation: Exposure to UV and visible light.

The degradation products should be analyzed by a stability-indicating HPLC method to identify and quantify any impurities formed.

Safety and Handling

As a responsible scientist, adherence to safety protocols is non-negotiable. While a specific toxicology report for this compound is not available, data from analogous piperidine compounds suggest that it should be handled with care.[9][10]

Personal Protective Equipment (PPE)
  • Eye Protection: Chemical safety goggles or a face shield should be worn.[9]

  • Hand Protection: Compatible chemical-resistant gloves (e.g., nitrile rubber) are essential.[9]

  • Skin and Body Protection: A lab coat and appropriate protective clothing should be worn to prevent skin contact.[9]

  • Respiratory Protection: In case of insufficient ventilation or when handling large quantities, a NIOSH-approved respirator may be necessary.[9]

Handling Procedures
  • Work in a well-ventilated area, preferably in a chemical fume hood.[9]

  • Avoid inhalation of dust and contact with skin and eyes.[9]

  • Wash hands thoroughly after handling.[9]

  • In case of a spill, contain the material and clean up using appropriate procedures and equipment.

Conclusion

This compound is a vital building block in modern pharmaceutical synthesis. This guide has synthesized the available technical information and provided a framework for its scientific evaluation and safe handling. While there are gaps in the publicly available experimental data, the methodologies outlined herein will enable researchers to characterize the compound comprehensively and utilize it effectively in their research and development endeavors.

References

1-Benzyl-4-methylpiperidin-3-one hydrochloride as a Tofacitinib intermediate.

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide: 1-Benzyl-4-methylpiperidin-3-one Hydrochloride as a Core Intermediate in Tofacitinib Synthesis

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tofacitinib, a potent Janus kinase (JAK) inhibitor, represents a significant therapeutic advance in the treatment of autoimmune diseases such as rheumatoid arthritis and ulcerative colitis. The intricate molecular architecture of Tofacitinib necessitates a multi-step synthesis, where the strategic construction of its 3,4-disubstituted piperidine core is of paramount importance. This guide provides a detailed technical examination of a key intermediate in this process: this compound (CAS No: 1303968-15-1). We will explore its critical role, dissect established synthetic pathways, provide detailed experimental protocols, and discuss its downstream conversion to Tofacitinib, offering field-proven insights for professionals in drug development and process chemistry.

Introduction: The Strategic Importance of Tofacitinib and Its Intermediates

Tofacitinib (marketed as Xeljanz®) functions by inhibiting the JAK family of enzymes, thereby interfering with the signaling pathways of various pro-inflammatory cytokines central to the pathophysiology of autoimmune disorders.[1][2][3] Its chemical structure, (3R,4R)-4-methyl-3-(methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ylamino)-β-oxo-1-piperidinepropanenitrile, can be deconstructed into two primary synthons: a pyrrolo[2,3-d]pyrimidine core and a chiral 3-amino-4-methylpiperidine headgroup.[2]

The synthesis of Active Pharmaceutical Ingredients (APIs) like Tofacitinib is a complex endeavor where the efficiency, purity, and scalability of each step are critical. The use of advanced, stable intermediates is a cornerstone of modern process chemistry, allowing for the modular construction of the final molecule. This compound serves as a foundational building block for the piperidine moiety.[4] The benzyl group acts as a robust protecting group for the piperidine nitrogen, which is stable through several reaction steps and can be reliably removed in a later stage via hydrogenolysis.[3] The ketone functionality at the 3-position is the reactive handle for subsequent introduction of the amine group, making this intermediate a strategic linchpin in the overall synthetic route.

Retrosynthetic Analysis of Tofacitinib

A logical retrosynthetic disconnection of Tofacitinib highlights the piperidine ring as a key structural component. The final cyanoacetylation step can be traced back to a secondary amine, which is formed by coupling the piperidine and pyrrolopyrimidine fragments. This piperidine fragment, in turn, originates from our key intermediate, 1-Benzyl-4-methylpiperidin-3-one.

G Tofacitinib Tofacitinib Intermediate_A (3R,4R)-4-methyl-3-(methylamino)piperidine derivative Tofacitinib->Intermediate_A Cyanoacetylation Intermediate_B 4-chloro-7H-pyrrolo[2,3-d]pyrimidine Tofacitinib->Intermediate_B Coupling Intermediate_C (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine Intermediate_A->Intermediate_C Debenzylation Target_Intermediate 1-Benzyl-4-methylpiperidin-3-one Intermediate_C->Target_Intermediate Reductive Amination & Chiral Resolution

Caption: Retrosynthetic pathway for Tofacitinib.

Core Synthesis of 1-Benzyl-4-methylpiperidin-3-one

The synthesis of this piperidone intermediate can be approached through several strategic routes, each with distinct advantages and challenges. The choice of pathway often depends on the availability of starting materials, scalability, and desired purity profile.

Pathway I: Dieckmann Condensation

The Dieckmann condensation is a classic and powerful intramolecular reaction for forming 5- and 6-membered cyclic β-keto esters from diesters.[5][6] In the context of piperidone synthesis, this involves the cyclization of an aminodicarboxylate ester.

Mechanism & Rationale: The reaction is catalyzed by a strong base (e.g., sodium hydride, sodium ethoxide) which deprotonates the α-carbon of one ester group to form an enolate.[6][7] This enolate then acts as a nucleophile, attacking the carbonyl carbon of the second ester group in an intramolecular fashion to form the six-membered ring. The subsequent loss of an alkoxide is rapid and drives the reaction.[7] Careful control of reaction conditions, such as high dilution, is often necessary to favor the intramolecular cyclization over intermolecular polymerization.[7] The work-up must be performed cautiously to avoid the reverse reaction (retro-Dieckmann).[7][8]

Pathway II: Oxidation of 1-Benzyl-4-methylpiperidin-3-ol

An alternative and frequently employed strategy involves the synthesis of the corresponding alcohol, 1-benzyl-4-methylpiperidin-3-ol, followed by its oxidation to the desired ketone.[9] This approach offers excellent control and often leads to high-purity products.

Mechanism & Rationale: The precursor alcohol can be synthesized from 1-benzylpiperidin-3-one via methylation. The subsequent oxidation is a critical step. A variety of modern oxidation reagents can be employed, such as a Parikh-Doering oxidation using a sulfur trioxide pyridine complex (SO₃·pyridine) in DMSO.[3][10] This method is advantageous as it proceeds under mild conditions, minimizing side reactions and simplifying purification. The choice of an N-benzyl protecting group is crucial here, as it is stable under these oxidative conditions.

G cluster_0 Pathway I: Dieckmann Condensation cluster_1 Pathway II: Oxidation Aminodiester N-benzyl aminodiester Cyclic_Keto_Ester Cyclic β-Keto Ester Aminodiester->Cyclic_Keto_Ester NaH or NaOEt Ketone 1-Benzyl-4-methylpiperidin-3-one Cyclic_Keto_Ester->Ketone Hydrolysis & Decarboxylation Alcohol 1-Benzyl-4-methylpiperidin-3-ol Alcohol->Ketone Oxidation (e.g., SO₃·Pyridine, DMSO)

Caption: Key synthetic routes to the target intermediate.

Formation of the Hydrochloride Salt

The free base of 1-Benzyl-4-methylpiperidin-3-one is typically an oil or low-melting solid.[10] Conversion to its hydrochloride salt is a standard practice in pharmaceutical chemistry to improve its physical properties. The salt is generally a stable, crystalline solid that is easier to handle, store, and purify.[11]

Protocol Rationale: The process involves dissolving the purified free base in a suitable organic solvent (e.g., ethyl acetate, isopropanol) and treating it with a solution of hydrogen chloride. The HCl can be introduced as a gas or, more commonly, as a solution in a solvent like ethanol or ether.[12] The salt precipitates from the solution and can be collected by filtration, washed, and dried, yielding a product with enhanced stability and handling characteristics.

Experimental Protocols and Data

The following protocol is a representative example based on the oxidation pathway, synthesized from literature procedures.[10]

Synthesis of 1-Benzyl-4-methylpiperidin-3-one
  • Reaction Setup: A suitable reaction vessel is charged with sulfur trioxide pyridine complex (SO₃·pyridine) (approx. 3.0 equivalents). Anhydrous dimethyl sulfoxide (DMSO) is added, and the mixture is stirred until a clear solution is obtained.

  • Addition of Starting Material: A solution of the starting alcohol, (3S,4R)-1-benzyl-4-methylpiperidin-3-ol tosylate salt (1.0 equivalent), and triethylamine (Et₃N) (approx. 4.0 equivalents) in DMSO is prepared.

  • Oxidation: The SO₃·pyridine solution is added dropwise to the alcohol solution, maintaining the internal temperature below 25°C using an ice bath. The reaction progress is monitored by HPLC or TLC until the starting material is consumed (typically 1-2 hours).

  • Work-up and Quench: The reaction is carefully quenched by the slow addition of water, ensuring the temperature remains below 20°C.[10] The pH is adjusted to ~10 with an aqueous ammonia solution.

  • Extraction: The aqueous mixture is extracted multiple times with an organic solvent such as toluene.[10]

  • Purification: The combined organic phases are washed with water, and the solvent is removed under reduced pressure to afford the crude 1-Benzyl-4-methylpiperidin-3-one as an oil or solution in the extraction solvent.[10]

Data Presentation
PropertyValueReference
Chemical Name This compound[11]
CAS Number 1303968-15-1[4][11]
Molecular Formula C₁₃H₁₈ClNO[11]
Molecular Weight 239.74 g/mol [11]
Appearance White to off-white powder/solid[13]
Purity (Typical) ≥98.0%[13]
Storage 2-8°C, Inert atmosphere[11][14]

Downstream Conversion to Tofacitinib

This compound is the direct precursor to the chiral amine necessary for the final Tofacitinib structure. The subsequent steps are critical for establishing the correct stereochemistry and coupling the molecular fragments.

  • Reductive Amination: The ketone is reacted with methylamine in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form racemic cis-1-benzyl-N,4-dimethylpiperidin-3-amine. This step establishes the crucial cis relationship between the methyl group at C4 and the amino group at C3.[3]

  • Chiral Resolution: The racemic cis-amine is resolved to isolate the desired (3R, 4R)-enantiomer. This is a pivotal step, often accomplished by forming diastereomeric salts with a chiral acid, such as di-p-toluoyl-L-tartaric acid, followed by fractional crystallization.[1]

  • Coupling: The resolved (3R,4R)-amine is coupled with a protected 4-chloro-7H-pyrrolo[2,3-d]pyrimidine derivative via a nucleophilic aromatic substitution (SₙAr) reaction.[1][15]

  • Final Steps: The synthesis is completed by removing the protecting groups (e.g., debenzylation via catalytic hydrogenation) and performing N-acylation with a cyanoacetylating agent like ethyl cyanoacetate to install the final side chain, yielding Tofacitinib.[1][15]

G Start 1-Benzyl-4-methylpiperidin-3-one HCl Step1 Reductive Amination (with Methylamine) Start->Step1 Step2 Chiral Resolution (e.g., Tartaric Acid) Step1->Step2 Step3 SₙAr Coupling with Pyrrolopyrimidine Core Step2->Step3 Step4 Debenzylation (Hydrogenolysis) Step3->Step4 Step5 Cyanoacetylation Step4->Step5 End Tofacitinib Step5->End

Caption: Downstream workflow from intermediate to Tofacitinib.

Conclusion

This compound is a high-value, strategic intermediate whose efficient and high-purity synthesis is fundamental to the manufacturing of Tofacitinib. Understanding the nuances of its synthesis, whether through classical methods like the Dieckmann condensation or modern oxidative routes, allows for robust process development. The stability and handling properties afforded by the hydrochloride salt form further underscore its utility in a large-scale production environment. For scientists and researchers in the pharmaceutical industry, a mastery of the chemistry surrounding this key intermediate is essential for ensuring the reliable and cost-effective supply of the life-changing therapeutic, Tofacitinib.

References

A Technical Guide to the Biological Activities of Substituted Piperidinones

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The piperidinone scaffold is a privileged heterocyclic motif that forms the core of numerous biologically active compounds. Its unique structural and electronic properties allow for extensive substitution, creating a vast chemical space for the exploration of novel therapeutic agents. This guide provides an in-depth analysis of the diverse biological activities exhibited by substituted piperidinones, including their anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects. We delve into the structure-activity relationships that govern their potency and selectivity, present detailed experimental protocols for their synthesis and evaluation, and offer a forward-looking perspective on the future of piperidinone-based drug discovery.

Introduction: The Piperidinone Scaffold in Medicinal Chemistry

The piperidine ring is a fundamental building block in pharmaceutical sciences, present in a wide array of clinically approved drugs.[1] Piperidinones, the oxidized ketone analogs of piperidines, serve as crucial intermediates and possess significant biological activities in their own right.[2] These six-membered nitrogen-containing heterocycles offer a versatile and synthetically accessible framework that can be readily functionalized to modulate physicochemical properties and biological targets.[1][3] The presence of the ketone group introduces a site for hydrogen bonding and further chemical modification, while the nitrogen atom can be substituted to alter lipophilicity and target engagement. This chemical tractability has made substituted piperidinones a focal point of intensive research, leading to the discovery of compounds with a broad spectrum of pharmacological applications.[4]

A High-Level View of Piperidinone Drug Discovery

The pathway from initial synthesis to a potential lead compound is a multi-step, iterative process. The following workflow illustrates the key stages in the discovery and optimization of novel piperidinone-based therapeutic agents.

G cluster_0 Synthesis & Characterization cluster_1 Biological Screening cluster_2 Lead Optimization A Design of Piperidinone Library B Chemical Synthesis (e.g., Mannich Reaction) A->B C Purification & Structural Analysis (NMR, MS, X-ray) B->C D In Vitro Assays (Cytotoxicity, Antimicrobial, Enzyme Inhibition) C->D Test Compounds E Hit Identification D->E F Structure-Activity Relationship (SAR) Analysis E->F Active Hits G In Silico Modeling (Molecular Docking) F->G H Lead Compound Selection G->H I In Vivo Testing (Animal Models) H->I I->A Iterative Redesign

Caption: A generalized workflow for piperidinone-based drug discovery.

Major Biological Activities of Substituted Piperidinones

The structural versatility of the piperidinone scaffold has enabled its application across multiple therapeutic areas. The following sections detail the most significant and well-documented biological activities.

Anticancer Activity

Substituted piperidinones have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a wide range of human cancer cell lines.[5][6] Their mechanisms of action are diverse and often involve the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways crucial for tumor growth and survival.

Mechanism of Action: Many anticancer piperidinones, particularly curcumin analogs, function by inducing oxidative stress through the generation of reactive oxygen species (ROS).[6] This surge in ROS can trigger the intrinsic apoptotic pathway. Additionally, certain derivatives have been shown to down-regulate the expression of anti-apoptotic proteins like Bcl-2 while up-regulating pro-apoptotic proteins such as Bax, shifting the cellular balance towards programmed cell death.[5][7] The nuclear factor-kappa B (NF-κB) signaling pathway, which is constitutively active in many cancers and promotes inflammation and cell survival, is another key target.[8] Several 4-piperidone-based curcuminoids have demonstrated the ability to down-regulate tumor necrosis factor (TNF)-α-induced NF-κB activation.[8]

G Piperidinone Substituted Piperidinone ROS ↑ Reactive Oxygen Species (ROS) Piperidinone->ROS Bax ↑ Bax Piperidinone->Bax Bcl2 ↓ Bcl-2 Piperidinone->Bcl2 Nfkb NF-κB Pathway Piperidinone->Nfkb Inhibition Mito Mitochondrial Stress ROS->Mito Caspase Caspase Activation Mito->Caspase Bax->Caspase Bcl2->Caspase Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis Proliferation ↓ Cell Proliferation & Survival Nfkb->Proliferation

Caption: Simplified anticancer mechanism of certain piperidinones.

Selected Anticancer Piperidinone Derivatives and Activities:

Compound ClassSubstituentsCancer Cell Line(s)Reported Activity (IC₅₀)Reference
3,5-Bis(benzylidene)-4-piperidone3,4,5-Trimethoxybenzylidene518A2 (Melanoma)More potent than EF24[6]
3,5-Bis(benzylidene)-4-piperidone3-BromophenylHCT116 (Colon)Potent growth inhibition[6]
3-Chloro-3-methyl-2,6-diarylVaried aryl groupsH929 (Myeloma)Upregulation of p53 and Bax[5]
Spirooxindolopyrrolidine-piperidinoneComplex spirocyclicFaDu (Hypopharyngeal)Cytotoxicity & Apoptosis[9]
Antimicrobial Activity

The rise of antibiotic resistance necessitates the development of novel antimicrobial agents. Substituted piperidinones have demonstrated significant potential, with derivatives showing potent activity against a range of Gram-positive and Gram-negative bacteria, as well as various fungal strains.[10][11]

Mechanism and Structure-Activity Relationship (SAR): The antimicrobial efficacy of piperidinones is often enhanced by specific substitutions. For instance, the introduction of a thiosemicarbazone moiety to the piperidin-4-one core has been shown to yield compounds with significant antibacterial and antifungal properties, in some cases comparable to standard drugs like ampicillin and terbinafine.[10] The presence of halogenated aromatic rings attached to the piperidinone scaffold also appears to be a key factor in boosting antimicrobial effects.[12][13] These modifications likely alter the compound's ability to penetrate microbial cell walls or interact with essential enzymes.

Anti-inflammatory Activity

Chronic inflammation is an underlying factor in many diseases. Piperidinone derivatives, especially those based on the structure of curcumin, have been investigated as potent anti-inflammatory agents.[14][15]

Mechanism of Action: The anti-inflammatory effects of these compounds are largely attributed to their ability to suppress the production of pro-inflammatory mediators. They can inhibit key inflammatory pathways, such as those involving nuclear factor-κB (NF-κB), cyclooxygenase-2 (COX-2), and 5-lipoxygenase (5-LOX).[8][14] For example, certain diarylidene-N-methyl-4-piperidones have been shown to reduce the production of nitric oxide (NO) and decrease the expression of inflammatory markers in activated macrophage cells.[14][15] Some 2-piperidone derivatives can suppress the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6 in microglia, suggesting their potential in treating neuroinflammation.[16]

Neuroprotective and CNS Activities

The piperidinone scaffold is also being explored for its potential in treating neurodegenerative diseases like Alzheimer's and Parkinson's disease.[16][17] The natural alkaloid piperine, which contains a piperidine ring, has demonstrated neuroprotective effects in various models of neurological disorders.[18][19]

Mechanism of Action: The neuroprotective effects of piperidinone-related compounds are multifaceted. They can inhibit the aggregation of β-amyloid peptides, a hallmark of Alzheimer's disease.[16] Additionally, their anti-inflammatory and antioxidant properties are crucial, as they can protect neurons from damage caused by inflammation and oxidative stress.[16][18] For instance, piperine has been shown to protect dopaminergic neurons in a mouse model of Parkinson's disease by reducing oxidative stress and microglial activation.[18] It can also exert neuroprotective effects by modulating intracellular calcium levels and reducing glutamate-induced excitotoxicity.[20][21]

Key Experimental Protocols

The following protocols provide standardized, step-by-step methodologies for the synthesis and biological evaluation of substituted piperidinones. These are intended as a guide and may require optimization based on the specific substrates and assays.

Protocol: Synthesis of 2,6-Diaryl-4-Piperidone via Mannich Reaction

This protocol describes a common method for synthesizing the piperidinone core.

Rationale: The Mannich reaction is a classic and efficient one-pot, three-component condensation reaction that is widely used for the synthesis of 4-piperidone derivatives.[10] It provides a straightforward route to creating the core heterocyclic structure with substitutions at the 2 and 6 positions.

Step-by-Step Methodology:

  • Reactant Preparation: In a round-bottom flask, dissolve an appropriate ketone (e.g., ethyl methyl ketone, 1 equivalent), an aromatic aldehyde (e.g., benzaldehyde, 2 equivalents), and a nitrogen source (e.g., ammonium acetate, 1-1.5 equivalents) in a suitable solvent such as absolute ethanol.

  • Reaction Condition: Stir the mixture at room temperature or under reflux, monitoring the reaction progress using Thin Layer Chromatography (TLC). The reaction time can vary from a few hours to overnight.

  • Isolation: Upon completion, cool the reaction mixture. The product often precipitates out of the solution. If not, reduce the solvent volume under reduced pressure and cool the concentrate in an ice bath to induce crystallization.

  • Purification: Collect the solid product by vacuum filtration and wash it with cold ethanol to remove unreacted starting materials.

  • Recrystallization (Self-Validation): Recrystallize the crude product from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain a pure, crystalline solid. The purity can be confirmed by measuring the melting point and comparing it to literature values, as well as by spectroscopic analysis.

  • Characterization: Confirm the structure of the synthesized compound using analytical techniques such as FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.

Protocol: In Vitro Cytotoxicity Evaluation (MTT Assay)

This assay is a standard colorimetric method for assessing the cytotoxic effect of compounds on cancer cell lines.

Rationale: The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells contain mitochondrial reductase enzymes that can cleave the tetrazolium salt MTT to form formazan, a purple-colored product. The amount of formazan produced is directly proportional to the number of living cells, allowing for a quantitative assessment of a compound's cytotoxicity.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., HCT116, MCF-7) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test piperidinone compounds in culture medium. The final solvent concentration (e.g., DMSO) should be kept constant and low (<0.5%) across all wells to avoid solvent-induced toxicity. Replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations. Include wells with untreated cells (negative control) and a known cytotoxic agent (positive control).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, typically DMSO or an acidified isopropanol solution, to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution in each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.

Future Perspectives and Conclusion

The substituted piperidinone scaffold continues to be a highly valuable framework in medicinal chemistry. Its synthetic accessibility and the wide range of biological activities it can exhibit ensure its place in future drug discovery efforts. Future research will likely focus on:

  • Target-Specific Design: Moving beyond broad cytotoxicity or antimicrobial screening to the rational design of piperidinones that inhibit specific enzymes or protein-protein interactions implicated in disease.

  • Multi-Target Ligands: Developing single piperidinone molecules that can modulate multiple targets, which could be particularly effective for complex diseases like cancer and neurodegenerative disorders.[16]

  • Improving Pharmacokinetics: Optimizing the scaffold to enhance drug-like properties, including solubility, metabolic stability, and oral bioavailability, to translate potent in vitro hits into effective in vivo candidates.[22]

References

Methodological & Application

Analytical methods for 1-Benzyl-4-methylpiperidin-3-one hydrochloride characterization

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Comprehensive Characterization of 1-Benzyl-4-methylpiperidin-3-one Hydrochloride

Abstract

This document provides a detailed guide for the analytical characterization of this compound (CAS No: 1303968-15-1), a key intermediate in pharmaceutical synthesis.[1][2] Ensuring the identity, purity, and stability of such compounds is critical for drug development and quality control. This application note outlines a multi-technique approach, leveraging spectroscopic, chromatographic, and thermal analysis methods to provide a comprehensive profile of the molecule. The protocols and insights provided are intended for researchers, analytical scientists, and quality assurance professionals in the pharmaceutical and chemical industries.

Introduction

1-Benzyl-4-methylpiperidin-3-one is a heterocyclic compound belonging to the piperidone class.[3] Its hydrochloride salt is often used as a stable precursor in the synthesis of various biologically active molecules and active pharmaceutical ingredients (APIs).[2][4] The presence of a chiral center (at C4), a ketone functional group, and a tertiary amine makes its structural confirmation and purity assessment a non-trivial task that necessitates a suite of orthogonal analytical techniques.

This guide details the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Thermal Analysis (DSC/TGA) for a full characterization. The causality behind experimental choices is explained to provide a framework for method development and validation.

Physicochemical Properties

A summary of the key properties of this compound is presented below.

PropertyValueSource
CAS Number 1303968-15-1[5]
Molecular Formula C₁₃H₁₈ClNO[5][6]
Molecular Weight 239.74 g/mol [5][6]
IUPAC Name 1-benzyl-4-methylpiperidin-3-one;hydrochloride[6]
Parent Compound 1-Benzyl-4-methylpiperidin-3-one (CAS: 32018-96-5)[7][8]
Appearance White to off-white solid (typical)[9]

Integrated Analytical Workflow

A comprehensive characterization relies on integrating data from multiple analytical techniques. Each method provides a unique piece of the puzzle—structure, molecular weight, purity, and thermal stability. The workflow below illustrates how these techniques are synergistically employed.

Analytical_Workflow Fig 1: Integrated Workflow for Characterization cluster_3 Final Confirmation NMR NMR Spectroscopy (¹H, ¹³C) Confirmation Structural Confirmation & Identity NMR->Confirmation MS Mass Spectrometry (HRMS) MS->Confirmation FTIR FTIR Spectroscopy FTIR->Confirmation HPLC RP-HPLC-UV/PDA (Purity Assay) Purity Purity >99.5% (Example Spec) HPLC->Purity GCMS GC-MS (Volatile Impurities) GCMS->Purity DSC DSC (Melting Point) Properties Physicochemical Profile DSC->Properties TGA TGA (Thermal Stability) TGA->Properties

Caption: Fig 1: Integrated Workflow for Characterization.

Spectroscopic Analysis for Structural Elucidation

Spectroscopic methods are fundamental for confirming the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy is the most powerful technique for unambiguous structure determination. ¹H NMR provides information on the number and connectivity of protons, while ¹³C NMR reveals the carbon skeleton.

Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve in ~0.7 mL of a suitable deuterated solvent, such as Deuterated Dimethyl Sulfoxide (DMSO-d₆) or Methanol-d₄. The choice of solvent is critical; DMSO-d₆ is often preferred for hydrochloride salts as it solubilizes them well and its water peak does not obscure key signals.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.[10]

  • Data Acquisition:

    • ¹H NMR: Acquire data with 16-32 scans, a spectral width of ~16 ppm, and a relaxation delay of 1-2 seconds.

    • ¹³C NMR: Acquire data using a proton-decoupled pulse program with a sufficient number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.

Expected Spectral Data:

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • ~1.1-1.3 ppm (doublet, 3H): Protons of the methyl group at the C4 position.

    • ~2.5-4.0 ppm (multiplets): Complex signals corresponding to the protons on the piperidine ring and the benzylic CH₂ group. The hydrochloride salt form will likely cause significant downfield shifts for protons adjacent to the nitrogen.

    • ~7.3-7.6 ppm (multiplet, 5H): Protons of the monosubstituted benzene ring.

    • ~10-12 ppm (broad singlet, 1H): Proton associated with the hydrochloride (N⁺-H), which is often exchangeable and may be broad.

  • ¹³C NMR (DMSO-d₆, 101 MHz):

    • ~15-20 ppm: Methyl carbon (C4-CH₃).

    • ~40-65 ppm: Aliphatic carbons of the piperidine ring and the benzylic CH₂.

    • ~128-135 ppm: Aromatic carbons of the benzyl group.

    • ~205-210 ppm: Carbonyl carbon (C=O), which is a key indicator of the piperidone structure.

Mass Spectrometry (MS)

Principle: High-Resolution Mass Spectrometry (HRMS) is used to determine the exact molecular weight of the parent ion, which in turn confirms the elemental composition.

Protocol: Electrospray Ionization Time-of-Flight (ESI-TOF) MS

  • Sample Preparation: Prepare a dilute solution (~10-50 µg/mL) of the sample in a 50:50 mixture of acetonitrile and water with 0.1% formic acid. The acid helps in promoting ionization.

  • Infusion: Infuse the sample directly into the ESI source at a flow rate of 5-10 µL/min.

  • MS Parameters:

    • Ionization Mode: Positive ESI mode.

    • Mass Range: Scan from m/z 50 to 500.

    • Capillary Voltage: ~3.5-4.0 kV.

    • Data Analysis: Look for the protonated molecular ion [M+H]⁺, where 'M' is the free base (C₁₃H₁₇NO).

Expected Data: The primary ion observed will be for the free base.

  • Theoretical [M+H]⁺ for C₁₃H₁₈NO⁺: 204.1383 m/z

  • Calculated Exact Mass of Free Base (C₁₃H₁₇NO): 203.1310 Da[7]

  • Calculated Exact Mass of HCl Salt (C₁₃H₁₈ClNO): 239.1077 Da[6]

The measured mass should be within 5 ppm of the theoretical value to confirm the elemental formula.

Chromatographic Analysis for Purity Assessment

Chromatographic methods are essential for separating the main compound from any impurities, including starting materials, by-products, or degradation products.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Principle: RP-HPLC is the gold standard for determining the purity of non-volatile organic compounds. It separates analytes based on their hydrophobicity.

Protocol: Purity Determination by RP-HPLC-UV

  • Sample Preparation: Prepare a sample solution at a concentration of ~0.5 mg/mL in the mobile phase or a suitable diluent (e.g., 50:50 acetonitrile:water).

  • Chromatographic Conditions:

ParameterRecommended SettingRationale
Column C18, 250 x 4.6 mm, 5 µmProvides good retention and resolution for moderately polar compounds.[11]
Mobile Phase A 0.1% Formic Acid in WaterAcidified mobile phase ensures good peak shape for the amine.
Mobile Phase B AcetonitrileCommon organic modifier with good UV transparency.
Gradient 10% B to 90% B over 20 minA gradient elution is necessary to elute any potential impurities with different polarities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Injection Vol. 10 µL
UV Detection 225 nmWavelength where both the piperidone and benzyl moieties show absorbance.[11]
  • Data Analysis: Calculate purity by the area percent method. The purity is reported as the area of the main peak divided by the total area of all peaks.

Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: GC-MS is ideal for identifying volatile or semi-volatile impurities. For the hydrochloride salt, analysis is typically performed on the free base.

Protocol: GC-MS Analysis

  • Sample Preparation: Dissolve the hydrochloride salt in water, basify with a mild base (e.g., NaHCO₃ solution) to a pH of ~9-10, and extract the free base into an organic solvent like dichloromethane or ethyl acetate. Dry the organic layer and dilute to an appropriate concentration.

  • GC-MS Conditions:

ParameterRecommended SettingRationale
Column HP-5MS (or equivalent), 30m x 0.25mm, 0.25µmA 5% phenyl-methylpolysiloxane column is a robust, general-purpose column.[12]
Carrier Gas Helium, constant flow ~1.2 mL/min
Injector Temp. 250 °CEnsures complete volatilization of the analyte.
Oven Program 100°C (2 min), ramp to 280°C at 15°C/min, hold 5 minA temperature ramp is required to separate compounds with different boiling points.
MS Detector Electron Ionization (EI) at 70 eVStandard EI energy provides reproducible fragmentation patterns for library matching.
Mass Range 40-450 amuCovers the expected mass of the parent compound and its fragments.

Data Interpretation Logic

The confirmation of structure and purity is not based on a single piece of data but on the convergence of evidence from all techniques.

Data_Interpretation Fig 2: Logic of Data Convergence data ¹H & ¹³C NMR HRMS HPLC Purity DSC conclusion Structure Confirmed Formula Confirmed Purity Confirmed Identity Confirmed data:nmr->conclusion:struct Correct proton/carbon signals & connectivity data:ms->conclusion:formula Measured mass matches theoretical mass (<5ppm) data:hplc->conclusion:purity Main peak area >99.5% No significant impurities data:dsc->conclusion:identity Sharp, characteristic melting point final_report Certificate of Analysis conclusion->final_report

Caption: Fig 2: Logic of Data Convergence.

Thermal Analysis

Principle: Thermal methods evaluate the physical properties and stability of the material as a function of temperature.

Differential Scanning Calorimetry (DSC)

Protocol:

  • Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan.

  • Use an empty sealed pan as a reference.

  • Heat the sample from ambient temperature to a point past its melting, typically at a rate of 10 °C/min under a nitrogen purge.

Expected Result: A sharp endothermic peak will be observed, with the peak maximum corresponding to the melting point. A sharp peak is indicative of high purity.

Thermogravimetric Analysis (TGA)

Protocol:

  • Place 5-10 mg of the sample onto a tared TGA pan.

  • Heat the sample from ambient to ~600 °C at a rate of 10-20 °C/min under a nitrogen atmosphere.

Expected Result: The TGA thermogram will show the temperature at which the compound begins to decompose, providing information on its thermal stability. For a hydrochloride salt, a weight loss corresponding to HCl might be observed before the main decomposition of the organic moiety.

Conclusion

The combination of spectroscopic, chromatographic, and thermal analyses provides a robust and comprehensive characterization of this compound. This multi-faceted approach ensures the unambiguous confirmation of its chemical structure, verifies its purity, and establishes its physical properties. The protocols described herein serve as a validated starting point for routine quality control, stability testing, and regulatory submissions in a drug development setting.

References

Application Note: A Validated Stability-Indicating HPLC Method for Purity Analysis of 1-Benzyl-4-methylpiperidin-3-one Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purity assessment of 1-Benzyl-4-methylpiperidin-3-one hydrochloride, a key intermediate in pharmaceutical synthesis.[1] The method is developed and validated in accordance with International Council for Harmonisation (ICH) guidelines to ensure accuracy, precision, and specificity.[2][3] This document provides a comprehensive protocol covering instrumentation, chromatographic conditions, method validation, and forced degradation studies, making it an essential resource for researchers, scientists, and drug development professionals.

Introduction

This compound is a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs). The purity of such intermediates is of paramount importance as impurities can propagate through synthetic steps, potentially compromising the quality, safety, and efficacy of the final drug product.[1] High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the purity analysis of pharmaceutical compounds due to its high resolution and sensitivity.[4] This application note addresses the need for a reliable analytical method to quantify the purity of this compound and to detect any potential impurities or degradation products.

The developed method is designed to be stability-indicating, meaning it can accurately measure the analyte of interest in the presence of its degradation products.[5] This is achieved through forced degradation studies, where the drug substance is subjected to various stress conditions, such as acid and base hydrolysis, oxidation, and thermal stress, to generate potential degradants.[6] The validation of this method is performed according to the ICH Q2(R2) guidelines, which outline the necessary parameters to demonstrate that an analytical procedure is fit for its intended purpose.[7][8]

Experimental

Instrumentation and Reagents
  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis detector is suitable.

  • Chromatographic Data System (CDS): For data acquisition and processing.

  • Analytical Balance: For accurate weighing of standards and samples.

  • pH Meter: For mobile phase preparation.

  • Reagents:

    • This compound reference standard (purity >99%)

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Water (HPLC grade, obtained from a water purification system)

    • Phosphoric acid (analytical grade)

    • Sodium hydroxide (analytical grade)

    • Hydrogen peroxide (30%, analytical grade)

Chromatographic Conditions

A systematic approach was taken to develop the optimal chromatographic conditions. Several C18 columns and mobile phase compositions were screened to achieve good peak shape, resolution, and a reasonable run time.

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile:Water (with 0.1% Phosphoric Acid) (32:68, v/v)[9]
Flow Rate 1.0 mL/min[9]
Column Temperature 30°C[9]
Detection Wavelength 254 nm
Injection Volume 10 µL
Run Time 20 minutes

Causality behind Experimental Choices:

  • Column: A C18 stationary phase was chosen due to its versatility and wide applicability in reversed-phase chromatography for moderately polar compounds. The dimensions provide a good balance between resolution and analysis time.

  • Mobile Phase: The combination of acetonitrile and water is a common mobile phase for reversed-phase HPLC. Phosphoric acid is added to the aqueous phase to control the pH and suppress the ionization of any residual silanol groups on the stationary phase, leading to improved peak symmetry.[9] The ratio was optimized to achieve a suitable retention time for the main peak and good separation from potential impurities.

  • Flow Rate and Temperature: These parameters were selected to ensure optimal column efficiency and reproducible retention times.

  • Detection Wavelength: 254 nm was chosen based on the UV absorbance spectrum of this compound, which exhibits a strong absorbance at this wavelength due to the presence of the benzyl group.

Method Validation

The developed method was validated according to ICH Q2(R2) guidelines for specificity, linearity, range, accuracy, precision, and robustness.[2][3][7]

Specificity (Forced Degradation Studies)

Forced degradation studies were performed to demonstrate the stability-indicating nature of the method.[5] The reference standard was subjected to the following stress conditions:

  • Acid Hydrolysis: 1 mg/mL solution in 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: 1 mg/mL solution in 0.1 M NaOH at 60°C for 24 hours.

  • Oxidative Degradation: 1 mg/mL solution in 3% H₂O₂ at room temperature for 24 hours.[6]

  • Thermal Degradation: Solid drug substance kept at 105°C for 48 hours.

The chromatograms of the stressed samples were compared with that of an unstressed standard solution. The method was found to be specific as the main peak was well-resolved from the degradation products, and the peak purity analysis indicated no co-eluting peaks.

Linearity and Range

The linearity of the method was evaluated by analyzing a series of solutions of this compound at five different concentrations ranging from 50% to 150% of the nominal concentration (e.g., 0.5 mg/mL). The calibration curve was constructed by plotting the peak area against the concentration. The method was found to be linear over the specified range with a correlation coefficient (r²) > 0.999.

Accuracy

Accuracy was determined by the recovery method. A known amount of the reference standard was spiked into a placebo mixture at three different concentration levels (80%, 100%, and 120% of the nominal concentration). The recovery of the analyte was calculated. The average recovery was found to be within the acceptable range of 98-102%.[9]

Precision
  • Repeatability (Intra-day precision): Determined by analyzing six replicate injections of the standard solution at 100% of the test concentration on the same day.

  • Intermediate Precision (Inter-day precision): Determined by analyzing the same standard solution on two different days by two different analysts.

The relative standard deviation (%RSD) for both repeatability and intermediate precision was found to be less than 2%, indicating good precision.

Robustness

The robustness of the method was evaluated by making small, deliberate variations in the chromatographic parameters, such as the flow rate (±0.1 mL/min), column temperature (±2°C), and mobile phase composition (±2% organic phase). The system suitability parameters, including theoretical plates, tailing factor, and resolution, remained within the acceptable limits, demonstrating the robustness of the method.

Protocol

Standard Solution Preparation (1.0 mg/mL)
  • Accurately weigh about 25 mg of this compound reference standard into a 25 mL volumetric flask.

  • Dissolve and dilute to volume with the mobile phase.

Sample Solution Preparation (1.0 mg/mL)
  • Accurately weigh about 25 mg of the this compound sample into a 25 mL volumetric flask.

  • Dissolve and dilute to volume with the mobile phase.

System Suitability

Before sample analysis, perform a system suitability test by injecting the standard solution five times. The system is deemed suitable for analysis if the following criteria are met, in accordance with USP General Chapter <621>.[10][11][12]

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates ≥ 2000
%RSD of Peak Areas ≤ 2.0%
Analysis Procedure
  • Inject the blank (mobile phase) once to ensure a clean baseline.

  • Inject the standard solution in duplicate.

  • Inject the sample solution in duplicate.

  • Calculate the purity of the sample using the following formula:

Visualization of Workflow

Caption: General workflow for the HPLC analysis of this compound.

Conclusion

The developed and validated RP-HPLC method is simple, accurate, precise, and robust for the determination of the purity of this compound. The method is also stability-indicating and can be used for routine quality control analysis of this pharmaceutical intermediate. The detailed protocol provided in this application note will be a valuable resource for scientists and researchers in the pharmaceutical industry.

References

Application Note & Protocol: The Strategic Use of 1-Benzyl-4-methylpiperidin-3-one Hydrochloride in the Synthesis of Tofacitinib

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Tofacitinib, a potent Janus kinase (JAK) inhibitor, represents a significant therapeutic advance for autoimmune diseases like rheumatoid arthritis.[1][2] Its molecular architecture features a chiral 3,4-disubstituted piperidine ring, the stereoselective construction of which is a critical challenge in its chemical synthesis.[1][3] This document provides a detailed technical guide on the application of 1-Benzyl-4-methylpiperidin-3-one hydrochloride, a key starting material, in the synthesis of Tofacitinib. We will explore the strategic importance of this intermediate, detail the core chemical transformations, provide a robust experimental protocol for its conversion via reductive amination, and discuss the rationale behind the process parameters.

Introduction: Tofacitinib and the Piperidine Synthon

Tofacitinib (marketed as Xeljanz®) functions by inhibiting the JAK family of enzymes, thereby modulating signal transduction of cytokines involved in the immune response and inflammation.[2] Its chemical structure, 3-((3R,4R)-4-methyl-3-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]piperidin-1-yl)-3-oxopropanenitrile, can be deconstructed into two primary building blocks: the pyrrolo[2,3-d]pyrimidine core and the stereochemically defined piperidine side chain.[1] The synthesis of the piperidine moiety, particularly establishing the correct cis-(3R,4R) stereochemistry, is paramount for the drug's biological activity and has been a major focus of process development.[3]

The retrosynthetic analysis below highlights how the complex piperidine fragment can be traced back to a simpler, more accessible precursor: 1-Benzyl-4-methylpiperidin-3-one.

Tofacitinib_Retrosynthesis Tofacitinib Tofacitinib Pyrrolopyrimidine Pyrrolo[2,3-d]pyrimidine moiety Tofacitinib->Pyrrolopyrimidine Amide bond disconnection Piperidine_Amine (3R,4R)-N,4-Dimethyl-3-aminopiperidine derivative Tofacitinib->Piperidine_Amine Piperidinone 1-Benzyl-4-methylpiperidin-3-one Piperidine_Amine->Piperidinone Reductive Amination (C-N bond formation)

Caption: Retrosynthetic analysis of Tofacitinib.

The Role of this compound

This compound serves as an ideal starting point for constructing the Tofacitinib side chain for several strategic reasons:

  • Structural Foundation: It provides the core piperidine ring with the required 4-methyl substituent already in place.

  • N-Benzyl Protecting Group: The benzyl group is a robust and versatile protecting group for the piperidine nitrogen. It is stable under various reaction conditions (e.g., reduction, amination) and can be readily removed in a later step via catalytic hydrogenation, a clean and efficient process.[2]

  • Reactive Carbonyl: The ketone at the 3-position is the key functional handle for introducing the required 3-amino group through reductive amination. This reaction is a cornerstone of amine synthesis in pharmaceutical process chemistry due to its efficiency and reliability.

The hydrochloride salt form enhances the stability and handling properties of the piperidinone, making it suitable for large-scale operations.[4][5]

Core Transformation: Reductive Amination

The central reaction involving 1-Benzyl-4-methylpiperidin-3-one is its reductive amination with methylamine to form (1-benzyl-4-methylpiperidin-3-yl)methylamine. This transformation establishes the crucial C-N bond at the C3 position of the piperidine ring.

Reductive_Amination_Scheme cluster_reactants Reactants cluster_products Products Piperidinone 1-Benzyl-4-methylpiperidin-3-one Imine_Intermediate Imine/Enamine Intermediate Piperidinone->Imine_Intermediate + CH3NH2 - H2O Methylamine Methylamine (CH3NH2) Methylamine->Imine_Intermediate Piperidine_Amine (1-Benzyl-4-methylpiperidin-3-yl)methylamine (Mixture of Diastereomers) Imine_Intermediate->Piperidine_Amine + Reducing Agent (e.g., NaBH(OAc)3)

Caption: Reaction scheme for the reductive amination.

Mechanistic Considerations & Causality:

The reaction proceeds via the initial formation of an iminium ion intermediate (or its corresponding enamine tautomer) upon condensation of the ketone with methylamine. This intermediate is then reduced in situ by a hydride source.

  • Choice of Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the preferred reducing agent for this transformation. It is milder and more selective than other hydrides like sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN). Its mild acidity can also catalyze imine formation, and it selectively reduces the iminium ion in the presence of the starting ketone, minimizing side reactions such as alcohol formation.

  • Stereochemical Outcome: This reaction, when performed on the racemic ketone, initially produces a mixture of all four possible diastereomers of the product amine.[1] The subsequent challenge, which is central to the overall Tofacitinib synthesis, is the isolation of the desired (3R,4R) stereoisomer. This is typically achieved through chiral resolution using a resolving agent like di-p-toluoyl-L-tartaric acid.[1][6]

Experimental Protocol: Synthesis of (1-benzyl-4-methylpiperidin-3-yl)methylamine

This protocol describes a representative procedure for the reductive amination of this compound.

Safety Precautions: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Dichloromethane is a suspected carcinogen. Handle all reagents and solvents with care.

Materials and Reagents
ReagentFormulaMW ( g/mol )Molar Eq.Example Amount
1-Benzyl-4-methylpiperidin-3-one HClC₁₃H₁₈ClNO239.741.010.0 g
Methylamine (40% in H₂O)CH₅N31.062.06.5 g
Sodium TriacetoxyborohydrideC₆H₁₀BNaO₆211.941.513.3 g
Dichloromethane (DCM)CH₂Cl₂84.93-100 mL
Saturated Sodium Bicarbonate (aq.)NaHCO₃--As needed
Saturated Sodium Chloride (Brine)NaCl--As needed
Anhydrous Magnesium SulfateMgSO₄--As needed

Step-by-Step Procedure

Protocol_Workflow start Start setup 1. Reaction Setup - Dissolve starting material - Add methylamine start->setup reduction 2. Reduction - Cool reaction - Add NaBH(OAc)3 portion-wise setup->reduction monitoring 3. Reaction Monitoring - Stir at room temp - Check completion by TLC/LC-MS reduction->monitoring workup 4. Aqueous Work-up - Quench reaction - Phase separation monitoring->workup purification 5. Isolation & Purification - Dry organic layer - Concentrate - Column Chromatography workup->purification end End purification->end

Caption: Experimental workflow for the synthesis.

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add this compound (10.0 g, 41.7 mmol). Dissolve it in dichloromethane (100 mL).

  • Amine Addition: Add the 40% aqueous solution of methylamine (6.5 g, 83.4 mmol, 2.0 eq.) to the stirred solution. Stir the resulting biphasic mixture vigorously for 1 hour at room temperature to facilitate imine/enamine formation.

  • Reduction: Cool the flask to 0 °C in an ice bath. Slowly add sodium triacetoxyborohydride (13.3 g, 62.6 mmol, 1.5 eq.) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction Monitoring: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting ketone is fully consumed.

  • Aqueous Work-up: Carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution (50 mL). Stir for 20 minutes until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 30 mL).

  • Purification and Isolation: Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product as an oil.

  • Characterization: The crude product, a mixture of diastereomers, can be purified by silica gel column chromatography if necessary. The product should be characterized by ¹H NMR, ¹³C NMR, and MS to confirm its identity.

Expected Outcome
ParameterTypical Result
Product (1-benzyl-4-methylpiperidin-3-yl)methylamine
Physical Form Yellow to brown oil
Yield (Crude) 85-95%
Purity (Crude) Diastereomeric mixture

Downstream Processing and Chiral Resolution

The product from this protocol is a racemic mixture of cis and trans diastereomers. The critical next steps in the synthesis of Tofacitinib are:

  • Diastereoselective Separation/Resolution: The desired cis-(3R,4R) isomer must be isolated. This is often accomplished by forming diastereomeric salts with a chiral acid, such as (+)-dibenzoyl-D-tartaric acid or di-p-toluoyl-L-tartaric acid, followed by fractional crystallization.[1][6] This step is crucial for establishing the final stereochemistry of the API.

  • Debenzylation: The N-benzyl protecting group is removed, typically via catalytic transfer hydrogenation or hydrogenation with H₂ over a palladium catalyst (Pd/C), to yield the secondary amine.[3]

  • Coupling and Final Steps: The liberated piperidine amine is then coupled with the activated pyrrolo[2,3-d]pyrimidine core, followed by cyanoacetylation to complete the synthesis of Tofacitinib.[7]

Conclusion

This compound is a highly effective and strategically important precursor in the synthesis of Tofacitinib. Its utility lies in the straightforward and high-yielding conversion to the key 3-amino-4-methylpiperidine core via reductive amination. While this initial step produces a mixture of stereoisomers, it provides a reliable pathway to access the necessary intermediate, which can then be resolved and elaborated into the final active pharmaceutical ingredient. The protocols and principles outlined herein demonstrate a robust and scalable chemical approach, forming the foundation for the industrial production of this important JAK inhibitor.

References

Reaction conditions for coupling 1-Benzyl-4-methylpiperidin-3-one hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Strategic Coupling Reactions of 1-Benzyl-4-methylpiperidin-3-one Hydrochloride for Pharmaceutical Synthesis

Introduction: The Versatility of the Piperidinone Scaffold

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active compounds. Its N-benzyl protected form, specifically 1-Benzyl-4-methylpiperidin-3-one, serves as a crucial and versatile building block for constructing more complex molecular architectures.[1] This guide provides an in-depth exploration of the key coupling strategies for this substrate, focusing on the practical considerations and chemical principles that govern reaction outcomes. As this starting material is typically supplied as a hydrochloride salt, we will place special emphasis on the role of bases in enabling these transformations.

Substrate Analysis: Unlocking the Reactivity of 1-Benzyl-4-methylpiperidin-3-one

Understanding the inherent reactivity of the starting material is paramount for designing successful synthetic routes. The structure possesses two primary sites for chemical modification: the electrophilic carbonyl carbon and the adjacent α-carbons bearing acidic protons. The hydrochloride form means the piperidine nitrogen is protonated, rendering it unreactive until a base is added to liberate the free amine.

Caption: Key reactive sites of 1-Benzyl-4-methylpiperidin-3-one.

The presence of the hydrochloride salt necessitates the use of at least one equivalent of base to neutralize the ammonium salt before any desired reaction can proceed. Often, a stronger or additional base is required to facilitate the primary transformation, such as enolate formation.

Core Coupling Strategy I: α-Arylation via Palladium Catalysis

The formation of a carbon-carbon bond at the α-position of the ketone is a powerful method for introducing aryl or heteroaryl moieties. This transformation is typically achieved via a palladium-catalyzed process analogous to the Buchwald-Hartwig amination, but for C-C bond formation.[2][3]

Mechanistic Rationale

The catalytic cycle is a well-established pathway in palladium chemistry.[3] It begins with the oxidative addition of an aryl halide to a Pd(0) catalyst. In a separate, base-mediated step, the piperidinone is deprotonated to form a nucleophilic enolate. This enolate then undergoes transmetalation with the palladium complex, and the final desired product is formed via reductive elimination, which also regenerates the active Pd(0) catalyst.

G A Pd(0)Ln B Oxidative Addition A->B C Ar-Pd(II)-X Ln B->C D Transmetalation (Enolate Attack) C->D E Ar-Pd(II)-Enolate Ln D->E F Reductive Elimination E->F F->A Regenerates Catalyst G α-Aryl Ketone (Product) F->G ArX Ar-X ArX->B Enolate Ketone Enolate Enolate->D

Caption: Catalytic cycle for Pd-catalyzed α-arylation of ketones.

Protocol Design: Key Reagent Considerations

A successful α-arylation protocol requires careful selection of the catalyst, ligand, base, and solvent. The table below outlines the critical components and the rationale behind their selection.

ComponentExample(s)Role & Scientific Rationale
Palladium Precatalyst Pd(OAc)₂, Pd₂(dba)₃Serves as the source of the active Pd(0) catalyst required to initiate the catalytic cycle.[3] Pd(II) sources are often used as they are more air-stable and are reduced in situ.
Phosphine Ligand XPhos, RuPhos, BINAPStabilizes the palladium center and modulates its reactivity. Bulky, electron-rich ligands facilitate the crucial oxidative addition and reductive elimination steps.[2]
Base NaOtBu, LHMDS, K₃PO₄Crucial for two reasons: 1) To neutralize the hydrochloride salt of the starting material. 2) To deprotonate the α-carbon to form the reactive enolate. A strong, non-nucleophilic base is preferred to avoid side reactions.
Aryl Halide Aryl bromides, iodides, or triflatesThe electrophilic partner in the coupling reaction. Reactivity generally follows the order: I > Br > OTf >> Cl.[2]
Solvent Toluene, Dioxane, THFAnhydrous, aprotic solvents are required to prevent quenching of the enolate and deactivation of the catalyst.

Core Coupling Strategy II: Knoevenagel Condensation

The Knoevenagel condensation is a classic and reliable method for forming a carbon-carbon double bond by reacting a carbonyl compound with an active methylene compound.[4] This reaction is ideal for converting the ketone functionality of 1-benzyl-4-methylpiperidin-3-one into a more complex, unsaturated system.

Mechanistic Rationale

The reaction is typically catalyzed by a weak base, such as an amine (e.g., piperidine or pyridine).[4][5] The catalyst first deprotonates the active methylene compound to form a stabilized carbanion. This carbanion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the piperidinone. The resulting aldol-type intermediate subsequently undergoes dehydration (elimination of a water molecule) to yield the final α,β-unsaturated product.

Protocol Design: The Doebner Modification

A particularly useful variant is the Doebner modification, which uses pyridine as the catalyst and solvent, often with an active methylene compound containing a carboxylic acid, like malonic acid.[6][7] This modification often results in a subsequent decarboxylation, providing a direct route to α,β-unsaturated carboxylic acids.

ComponentExample(s)Role & Scientific Rationale
Active Methylene Diethyl malonate, Malononitrile, Ethyl cyanoacetate, Malonic acidThe nucleophilic partner possessing acidic protons (pKa ~9-13) flanked by two electron-withdrawing groups (Z).[4]
Base/Catalyst Piperidine, Pyridine, Ammonium acetateA weak base is required to generate the nucleophilic enolate from the active methylene compound without causing self-condensation of the ketone.[4][5]
Solvent Toluene, Ethanol, PyridineThe choice of solvent can influence reaction rates and the ease of water removal. Using a Dean-Stark apparatus with toluene can drive the equilibrium towards the product by removing water.

Advanced Strategy: Sequential Functionalization and Coupling

For coupling reactions like the Suzuki or Sonogashira, the ketone must first be converted into a suitable electrophile, such as a vinyl triflate or vinyl halide. This two-step sequence significantly expands the synthetic utility of the piperidinone core.

A 1-Benzyl-4-methyl piperidin-3-one B Enolate Formation (e.g., LDA, -78°C) A->B C Trapping with Triflic Anhydride (Tf₂O) B->C D Vinyl Triflate Intermediate C->D E Suzuki Coupling (Ar-B(OH)₂, Pd Catalyst, Base) D->E F Sonogashira Coupling (Terminal Alkyne, Pd/Cu Catalyst, Base) D->F G Aryl-Substituted Alkene E->G H Alkyne-Substituted Alkene F->H

Caption: Workflow for two-step functionalization and coupling.

  • Suzuki Coupling : This reaction couples the intermediate vinyl triflate with an organoboron reagent (e.g., an arylboronic acid) using a palladium catalyst and a base.[8][9] It is exceptionally versatile for creating C(sp²)-C(sp²) bonds.

  • Sonogashira Coupling : This involves the coupling of the vinyl triflate with a terminal alkyne, catalyzed by both palladium and a copper(I) co-catalyst.[10][11][12] This method is a premier strategy for synthesizing conjugated enynes.

Detailed Experimental Protocols

Protocol 1: General Procedure for α-Arylation of 1-Benzyl-4-methylpiperidin-3-one

Materials:

  • This compound

  • Aryl bromide (1.1 eq)

  • Pd₂(dba)₃ (2 mol%)

  • XPhos (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (2.5 eq)

  • Anhydrous toluene

  • Nitrogen or Argon gas supply

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add this compound, aryl bromide, Pd₂(dba)₃, and XPhos.

  • Add the sodium tert-butoxide. Rationale: A strong, non-nucleophilic base is essential to both neutralize the hydrochloride and form the ketone enolate.

  • Add anhydrous toluene via syringe.

  • Seal the flask and heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 12-24 hours.

  • Upon completion, cool the mixture to room temperature and quench by adding saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for Knoevenagel Condensation

Materials:

  • This compound

  • Malononitrile (1.2 eq)

  • Piperidine (0.1 eq)

  • Potassium carbonate (K₂CO₃) (1.1 eq)

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve this compound and potassium carbonate in ethanol. Stir for 20 minutes at room temperature. Rationale: K₂CO₃ is a mild base used here to neutralize the hydrochloride salt, liberating the free ketone.

  • Add malononitrile to the mixture.

  • Add a catalytic amount of piperidine. Rationale: Piperidine is the weak base catalyst that facilitates the deprotonation of malononitrile to initiate the condensation.[5]

  • Stir the reaction at room temperature or heat to reflux (e.g., 60-80 °C) to increase the reaction rate.

  • Monitor the reaction by TLC or LC-MS. The formation of a precipitate may indicate product formation.

  • Once the reaction is complete, cool the mixture in an ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration, washing the filter cake with cold ethanol.

  • If no precipitate forms, concentrate the solvent under reduced pressure and purify the residue by column chromatography or recrystallization.

Conclusion

This compound is a highly valuable synthetic intermediate whose reactivity can be precisely controlled to achieve a variety of important chemical transformations. By carefully selecting the appropriate reagents and conditions, researchers can perform α-arylations to build C-C bonds, Knoevenagel condensations to form complex alkenes, or engage in multi-step sequences involving Suzuki and Sonogashira reactions. The protocols and principles outlined in this guide serve as a foundational resource for scientists and professionals in drug development seeking to leverage this versatile building block in their synthetic campaigns.

References

Application Notes and Protocols for the Purification of 1-Benzyl-4-methylpiperidin-3-one hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the purification of 1-Benzyl-4-methylpiperidin-3-one hydrochloride. As a critical intermediate in the synthesis of various pharmaceutical compounds, including the Janus kinase (JAK) inhibitor Tofacitinib, achieving high purity of this compound is paramount.[1][2] This guide moves beyond simple procedural lists to explain the underlying chemical principles, offering detailed, field-tested protocols for recrystallization, acid-base extraction, and column chromatography. It includes troubleshooting advice, methods for purity assessment, and visual workflows to ensure robust and reproducible results in a laboratory setting.

Introduction: The Importance of Purity

This compound is a substituted piperidinone derivative that serves as a key building block in medicinal chemistry and organic synthesis.[3] The presence of impurities, which can include unreacted starting materials, by-products, or residual solvents from its synthesis, can significantly impact the yield, purity, and safety profile of subsequent reaction steps and the final active pharmaceutical ingredient (API). Therefore, effective purification is not merely a recommendation but a critical quality control step. This guide details multiple orthogonal techniques to address various impurity profiles, ensuring the final compound meets the stringent requirements for drug development and research.

Key Physicochemical Properties:

PropertyValueSource
Molecular Formula C₁₃H₁₈ClNO[2][4]
Molecular Weight 239.74 g/mol [2][4]
Appearance White to off-white solid/crystalline powder[2][3]
Storage Conditions Store under inert gas at 2-8°C, sealed from moisture[2][3]
Solubility Soluble in organic solvents; sparingly soluble in water[3]

Understanding Potential Impurities

The purification strategy must be designed to remove specific, process-related impurities. The synthesis of the parent compound, 1-Benzyl-4-methylpiperidin-3-one, often involves the reaction of precursor amines with reagents like benzyl chloride and subsequent oxidation.[5] This can introduce several types of impurities:

  • Unreacted Starting Materials: Such as benzyl chloride or the precursor piperidinone.

  • Over-alkylation or Side-Reaction Products: Additional substitutions on the aromatic ring or other unintended reactions.

  • Oxidation By-products: Impurities formed during the conversion of the corresponding alcohol to the ketone.

  • Residual Solvents: Toluene, DMSO, or triethylamine may be present from the synthesis and workup.[5]

  • Inorganic Salts: Generated during pH adjustments or quenching steps.

General Purification and Analysis Workflow

A multi-step approach is often necessary to achieve high purity. The following workflow illustrates a logical sequence for purifying the crude hydrochloride salt and verifying its final purity.

Purification Workflow cluster_purification Purification Stages cluster_analysis Purity Analysis crude Crude 1-Benzyl-4-methylpiperidin-3-one HCl pre_purify Optional Pre-Purification (Acid-Base Extraction) crude->pre_purify  Removes non-basic  impurities main_purify Primary Purification (Recrystallization) crude->main_purify Direct to Recrystallization alt_purify Alternative Purification (Chromatography of Free Base) crude->alt_purify For complex mixtures pre_purify->main_purify pure_salt Purified HCl Salt main_purify->pure_salt alt_purify->pure_salt hplc HPLC / UPLC pure_salt->hplc nmr NMR Spectroscopy pure_salt->nmr mp Melting Point pure_salt->mp

Caption: General workflow for purification and analysis.

Method 1: Recrystallization

Recrystallization is the most common and effective method for purifying solid crystalline compounds.[6][7] The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent at varying temperatures. An ideal solvent will dissolve the compound completely at its boiling point but poorly at low temperatures, while impurities remain either highly soluble or insoluble at all temperatures.

Scientific Principle & Solvent Selection

The efficacy of recrystallization hinges on selecting an appropriate solvent. For hydrochloride salts, polar protic solvents are often effective. Based on practices for similar piperidinone derivatives and hydrochloride salts, the following solvents and systems are recommended for screening:[6][8]

  • Single Solvents: 2-Propanol (Isopropanol), Ethanol, Methanol.

  • Solvent/Anti-Solvent Systems: A solvent in which the compound is soluble (e.g., Methanol, Ethanol) is paired with an "anti-solvent" in which it is insoluble (e.g., Diethyl Ether, Ethyl Acetate, Hexanes) to induce precipitation.[6][8] Common systems include Methanol/Ethyl Acetate and Ethanol/Diethyl Ether.

Step-by-Step Protocol for Recrystallization
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen primary solvent (e.g., 2-Propanol). Heat the mixture gently with stirring (e.g., on a hot plate) until the solvent reaches a gentle boil and all the solid has dissolved. Add more solvent dropwise if necessary to achieve full dissolution, avoiding a large excess.

  • Decolorization (Optional): If the solution is colored, remove the flask from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat the mixture to boiling for a few minutes.

  • Hot Filtration (Optional): If charcoal was added or if insoluble impurities are visible, perform a hot gravity filtration through fluted filter paper into a clean, pre-warmed flask to remove them. This step must be done quickly to prevent premature crystallization.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of cold recrystallization solvent to remove any residual soluble impurities.

  • Drying: Dry the crystals under vacuum, preferably in a vacuum oven at a moderate temperature (e.g., 40-50°C), until a constant weight is achieved.

Method 2: Purification via Acid-Base Extraction

This technique leverages the basicity of the piperidine nitrogen to separate the compound from neutral or acidic impurities. The hydrochloride salt is first converted to its free base form, which is soluble in organic solvents. After extraction and washing, the pure free base is converted back into the hydrochloride salt.

Workflow for Acid-Base Extraction

Acid-Base Extraction Workflow start Crude HCl Salt in Water basify Add Base (e.g., NaHCO₃) to pH ~8-9 start->basify extract Extract Free Base with Organic Solvent (e.g., DCM) basify->extract wash Wash Organic Layer with Brine extract->wash dry Dry Organic Layer (e.g., Na₂SO₄) wash->dry filter Filter and Concentrate dry->filter free_base Isolated Crude Free Base filter->free_base re_salt Dissolve in Solvent (e.g., Ether) Add HCl Solution free_base->re_salt precipitate Precipitate Pure HCl Salt re_salt->precipitate isolate Filter, Wash, and Dry precipitate->isolate end Pure 1-Benzyl-4-methylpiperidin-3-one HCl isolate->end

Caption: Step-wise process for purification via acid-base extraction.

Step-by-Step Protocol
  • Free Base Formation: Dissolve the crude hydrochloride salt in deionized water. While stirring, slowly add a saturated aqueous solution of a mild base, such as sodium bicarbonate (NaHCO₃), until the pH of the solution is between 8 and 9. The free base, 1-Benzyl-4-methylpiperidin-3-one, will precipitate or form an oil.

  • Extraction: Transfer the mixture to a separatory funnel and extract the free base into an organic solvent like dichloromethane (DCM) or ethyl acetate. Perform the extraction three times to ensure complete recovery.

  • Washing: Combine the organic extracts and wash them with brine (saturated NaCl solution) to remove residual water and water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the free base, likely as an oil.

  • Salt Reformation: Dissolve the purified free base in a suitable anhydrous organic solvent (e.g., diethyl ether or 2-propanol). Add a solution of anhydrous HCl in the same solvent (or in ether) dropwise with stirring. The pure hydrochloride salt will precipitate out of the solution.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum as described previously.

Method 3: Silica Gel Column Chromatography

For complex mixtures with impurities of similar polarity to the desired product, column chromatography is a powerful purification tool. This technique is performed on the neutral free base, not the ionic hydrochloride salt.

Scientific Principle

Chromatography separates compounds based on their differential partitioning between a mobile phase (solvent) and a stationary phase (silica gel).[9] Less polar compounds travel faster up the column with the solvent, while more polar compounds are retained longer by the polar silica gel.

Step-by-Step Protocol
  • Prepare Free Base: Convert the crude hydrochloride salt to the free base as described in steps 1-4 of the Acid-Base Extraction protocol.

  • Select Eluent: Using thin-layer chromatography (TLC), determine a suitable mobile phase (eluent). A mixture of hexanes and ethyl acetate is a common starting point for piperidinone derivatives.[6] Adjust the ratio to achieve a retention factor (Rf) of approximately 0.3 for the desired compound.

  • Pack Column: Prepare a silica gel column using the chosen eluent system.

  • Load Column: Dissolve the crude free base in a minimum amount of the eluent or DCM and load it onto the top of the silica column.

  • Elute and Collect: Run the column by passing the eluent through it, collecting fractions in test tubes.

  • Monitor Fractions: Monitor the collected fractions by TLC to identify those containing the pure compound.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.

  • Re-form Salt: Convert the highly purified free base back into its hydrochloride salt as described in step 5 of the Acid-Base Extraction protocol.

Purity Assessment and Characterization

After purification, the identity and purity of the final product must be confirmed.

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method is suitable for determining purity.[10] A typical system might use a C18 column with a mobile phase of acetonitrile and water containing an acid modifier like formic or phosphoric acid.[10] Purity is determined by the area percentage of the main peak.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy confirms the chemical structure and can reveal the presence of impurities. The spectra should be clean and match the expected chemical shifts and splitting patterns for this compound.

  • Melting Point: A sharp melting point that is consistent with literature values indicates high purity. Impurities typically depress and broaden the melting range.

References

Application Note & Protocol: High-Purity Recrystallization of 1-Benzyl-4-methylpiperidin-3-one Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-Benzyl-4-methylpiperidin-3-one hydrochloride is a key intermediate in the synthesis of various pharmaceutical compounds, notably as a precursor for Janus kinase (JAK) inhibitors like Tofacitinib.[1] The purity of this intermediate is paramount, as impurities can carry through subsequent synthetic steps, impacting the efficacy, safety, and stability of the final active pharmaceutical ingredient (API). Recrystallization is a critical purification technique employed to enhance the purity of solid crystalline compounds. This application note provides a detailed protocol for the recrystallization of this compound, grounded in the principles of solvent selection and crystallization kinetics for amine hydrochloride salts.

The underlying principle of recrystallization is the differential solubility of the target compound and its impurities in a selected solvent system at varying temperatures.[2] An ideal solvent will dissolve the compound sparingly at room temperature but readily at an elevated temperature.[3] Upon cooling, the solubility of the target compound decreases, leading to the formation of a crystalline lattice that excludes impurities, which remain in the mother liquor. For hydrochloride salts, which are often highly polar, protic solvents like alcohols are generally effective for recrystallization.[2][4]

Physicochemical Properties & Solvent Selection Rationale

Before detailing the protocol, understanding the properties of this compound is crucial for justifying the procedural choices.

PropertyValueSource
Molecular FormulaC₁₃H₁₈ClNO[1][5]
Molecular Weight239.74 g/mol [5]
AppearanceWhite to off-white crystalline powder[6]
Solubility (Free Base)Soluble in organic solvents, sparingly soluble in water.[6]

The hydrochloride salt form significantly increases the polarity of the molecule compared to its free base. This dictates the choice of a polar solvent for recrystallization. Alcohols such as isopropanol and ethanol are excellent candidates because their polarity is sufficient to dissolve the salt at elevated temperatures, but their solvating power decreases significantly upon cooling, promoting crystal formation.[4] Isopropanol is often preferred over ethanol as many hydrochloride salts exhibit a more favorable solubility curve in it, and it is less hygroscopic.[4] Additionally, a non-polar "anti-solvent" like diethyl ether or hexane can be used to reduce the solubility of the salt in the solution and induce precipitation, a common technique for purifying hydrochloride salts.[4]

This protocol will focus on a single-solvent system using isopropanol, which generally provides a good balance of solubility and crystal growth characteristics for this class of compounds.

Experimental Protocol: Recrystallization of this compound

This protocol is designed for laboratory-scale purification (1-10 g). Appropriate adjustments to volumes and equipment should be made for different scales.

Materials & Equipment:

  • Crude this compound

  • Isopropanol (anhydrous)

  • Activated Carbon (decolorizing grade)

  • Erlenmeyer flasks

  • Heating mantle or hot plate with a water/oil bath

  • Magnetic stirrer and stir bars

  • Condenser (optional, but recommended)

  • Buchner funnel and flask

  • Filter paper

  • Vacuum source

  • Spatulas and weighing balance

  • Drying oven or vacuum desiccator

Step-by-Step Methodology:

  • Solvent Volume Estimation:

    • Place a small, known amount of the crude hydrochloride salt (e.g., 100 mg) in a test tube.

    • Add isopropanol dropwise while heating gently in a water bath.

    • Observe the volume of solvent required to fully dissolve the solid at its boiling point. This provides an approximate solvent ratio for the bulk recrystallization.

  • Dissolution:

    • Place the crude this compound into an appropriately sized Erlenmeyer flask equipped with a magnetic stir bar.

    • Add the estimated volume of isopropanol (typically start with a ratio of 3-5 mL of isopropanol per gram of crude material).

    • Gently heat the mixture to boiling (approx. 82°C for isopropanol) using a heating mantle or water bath while stirring continuously.

    • If the solid does not completely dissolve upon reaching the boiling point, add small additional portions of hot isopropanol until a clear solution is obtained. Causality Note: It is critical to use the minimum amount of hot solvent necessary to fully dissolve the solid to ensure maximum recovery upon cooling.[2]

  • Decolorization (Optional):

    • If the solution is colored due to impurities, remove it from the heat source and allow it to cool slightly below the boiling point.

    • Add a small amount of activated carbon (approx. 1-2% of the solute weight).

    • Re-heat the mixture to boiling for 5-10 minutes. Causality Note: Activated carbon has a high surface area and adsorbs colored, high-molecular-weight impurities.

    • Perform a hot filtration using a pre-heated funnel and fluted filter paper to remove the carbon. This step must be done quickly to prevent premature crystallization in the funnel.

  • Crystallization:

    • Cover the flask with a watch glass or loosely with a stopper to prevent solvent evaporation and contamination.

    • Allow the solution to cool slowly to room temperature. Causality Note: Slow cooling is crucial for the formation of large, well-defined crystals, which are purer because impurities are selectively excluded from the growing crystal lattice.[2]

    • For maximum yield, further cool the flask in an ice-water bath for 30-60 minutes to decrease the solubility of the hydrochloride salt.

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the collected crystals with a small amount of cold isopropanol to rinse away any remaining mother liquor containing dissolved impurities. Causality Note: The wash solvent must be cold to minimize the dissolution of the desired crystals.

    • If a higher degree of dryness is needed before the final drying step, a wash with a more volatile, non-polar solvent like diethyl ether can be performed.

  • Drying:

    • Dry the purified crystals in a drying oven at a moderate temperature (e.g., 50-60°C) or in a vacuum desiccator until a constant weight is achieved.

Visualizing the Workflow

The following diagram illustrates the key stages of the recrystallization process.

Recrystallization_Workflow cluster_prep Preparation & Dissolution cluster_purify Purification cluster_crystal Crystallization & Isolation cluster_final Final Product Crude Crude HCl Salt Solvent Add Min. Hot Isopropanol Crude->Solvent Dissolved Clear, Hot Solution Solvent->Dissolved Decolorize Decolorize (Optional) with Activated Carbon Dissolved->Decolorize HotFilter Hot Filtration Decolorize->HotFilter Cooling Slow Cooling to RT, then Ice Bath HotFilter->Cooling Crystals Crystal Formation Cooling->Crystals FilterWash Vacuum Filtration & Cold Solvent Wash Crystals->FilterWash Drying Drying FilterWash->Drying PureProduct Pure Crystalline Product Drying->PureProduct

Caption: Workflow for the recrystallization of 1-Benzyl-4-methylpiperidin-3-one HCl.

Troubleshooting & Key Considerations

  • Oiling Out: If the compound separates as an oil instead of crystals, it may be due to the solution being too concentrated or cooling too rapidly. To remedy this, reheat the solution, add more solvent, and ensure a slower cooling rate.

  • No Crystal Formation: If crystals do not form upon cooling, the solution may be too dilute. Evaporate some of the solvent to increase the concentration and attempt cooling again. Alternatively, induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal.

  • Low Recovery: This is often due to using too much solvent during dissolution or washing the crystals with solvent that is not sufficiently cold.

  • Solvent Purity: Always use high-purity, anhydrous solvents to prevent the introduction of impurities, especially water, which can alter the solubility characteristics of the hydrochloride salt.

By following this detailed protocol and understanding the principles behind each step, researchers can effectively enhance the purity of this compound, ensuring its suitability for downstream applications in pharmaceutical development.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 1-Benzyl-4-methylpiperidin-3-one Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-Benzyl-4-methylpiperidin-3-one hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize reaction yields. As an important intermediate in the preparation of pharmaceutical compounds like Tofacitinib, a robust and high-yielding synthesis is critical.[1]

This document moves beyond a simple recitation of steps to explain the underlying chemical principles, helping you make informed decisions in your laboratory work.

Synthesis Overview: The Dieckmann Condensation Approach

The most common and established route to piperidone cores, including the scaffold for our target molecule, is a multi-step process centered around the Dieckmann condensation.[2][3] This intramolecular condensation of a diester is a powerful method for forming five- and six-membered rings.[3]

The overall synthetic pathway can be visualized as follows:

G cluster_0 Step 1: Michael Addition cluster_1 Step 2: Dieckmann Condensation cluster_2 Step 3: Hydrolysis & Decarboxylation cluster_3 Step 4 & 5: Modification & Salt Formation A Primary Amine + 2x Acrylate Derivative B N,N-bis(alkoxycarbonylethyl) Amine (Diester Intermediate) A->B C Cyclic β-Keto Ester B->C  Base (e.g., NaH, NaOR)  High-Boiling Solvent (e.g., Toluene, Xylene)   D Piperidone Ring C->D  Aqueous Acid (e.g., HCl)  Heat   E 1-Benzyl-4-methylpiperidin-3-one D->E  Alkylation/Other Modifications* F 1-Benzyl-4-methylpiperidin-3-one HCl E->F  HCl   caption Overall Synthetic Workflow

Caption: Overall Synthetic Workflow

Note: The introduction of the methyl group at the C4 position can occur at different stages of the synthesis, depending on the chosen precursors.

The core of this synthesis is the Dieckmann condensation, an intramolecular Claisen condensation. The mechanism involves the base-catalyzed formation of an enolate from one ester arm, which then attacks the carbonyl carbon of the other ester arm, leading to cyclization.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis in a direct question-and-answer format.

Question 1: My overall yield is consistently low. What are the primary factors to investigate?

Low yield is the most common complaint and can stem from issues in multiple steps. The Dieckmann condensation is particularly sensitive and often the main source of loss.[2]

Answer:

Several factors could be contributing to poor yields. Let's break them down:

  • A. Inefficient Cyclization (Dieckmann Condensation):

    • Causality: The Dieckmann reaction is reversible. The cyclic β-keto ester product can be cleaved by alkoxides in a "retro-Dieckmann" reaction, especially at elevated temperatures or with improper workup.[2][4]

    • Solution: Carefully control the reaction temperature and time. Running the reaction for too long (e.g., over 24 hours) can sometimes lead to a decrease in yield due to side reactions.[2][4] The workup must also be handled carefully; exothermic acidification of the aqueous phase must be controlled to prevent the retro-Dieckmann reaction.[2]

  • B. Competing Intermolecular Reactions:

    • Causality: At high concentrations, the diester intermediate can react with other diester molecules (intermolecular condensation) to form linear oligomers or polymers instead of cyclizing. This often results in a viscous, oily crude product.[5]

    • Solution: Employ high-dilution techniques. A significant increase in solvent volume favors the desired intramolecular reaction.[4] For instance, a three-fold increase in solvent can nearly double the yield.[4] The diester should be added slowly to the base/solvent mixture to maintain a low concentration of the starting material throughout the reaction.

  • C. Incomplete Hydrolysis and Decarboxylation:

    • Causality: The cyclic β-keto ester formed after the Dieckmann step must be fully hydrolyzed and decarboxylated to yield the final ketone. If this step is incomplete, the intermediate will remain as an impurity and lower the final product yield.

    • Solution: Ensure sufficient acid concentration and reflux time. The progress of the decarboxylation can be monitored. A common qualitative method is to take a small sample of the reaction mixture and test it with a ferric chloride (FeCl₃) solution. The β-keto ester will give a color change (often purple or red) due to the presence of the enol form, while the final ketone will not.[6] Continue reflux until the test is negative.[6]

G Start Low Yield Observed Check_Cyclization 1. Review Dieckmann Conditions (Base, Temp, Time) Start->Check_Cyclization Check_Dilution 2. Assess Reaction Concentration Start->Check_Dilution Check_Hydrolysis 3. Verify Complete Decarboxylation (e.g., FeCl3 Test) Start->Check_Hydrolysis Check_Purity 4. Analyze Workup & Purification Start->Check_Purity Solution_Cyclization Optimize base (NaH, NaOtBu). Control temperature & time strictly. Check_Cyclization->Solution_Cyclization Solution_Dilution Increase solvent volume. Use slow-addition (syringe pump). Check_Dilution->Solution_Dilution Solution_Hydrolysis Increase reflux time/acid concentration. Monitor until completion. Check_Hydrolysis->Solution_Hydrolysis Solution_Purity Control pH during extraction. Optimize final purification (distillation/crystallization). Check_Purity->Solution_Purity caption Troubleshooting Logic for Low Yield

Caption: Troubleshooting Logic for Low Yield

Question 2: The Dieckmann condensation step is stalling or failing. What should I check first?

Answer:

If the cyclization isn't working, the issue almost always lies with the base, solvent, or temperature.

  • A. Base Selection and Stoichiometry:

    • Causality: The choice of base is critical. Common bases include sodium hydride (NaH), sodium metal (Na), sodium tert-butoxide (NaOtBu), and sodium methoxide (NaOMe).[2] Their effectiveness can vary significantly. Furthermore, the cyclic β-keto ester product is often more acidic than the starting diester. This means that after the initial cyclization, the product is deprotonated by the base. Therefore, you may need more than one equivalent of base for the reaction to proceed to completion.[5]

    • Solution: Sodium metal often gives good yields but can be hazardous on a large scale.[2] NaH and NaOtBu are effective alternatives.[2] Ensure you are using at least one, and preferably slightly more than one, equivalent of a strong base. Also, verify the quality of your base; NaH, for example, can degrade over time.[5]

  • B. Solvent and Temperature:

    • Causality: The solvent plays a major role. High-boiling point solvents are generally preferred as they can facilitate the intramolecular cyclization. Solvents with lower boiling points, like benzene, tend to give much lower yields than toluene or xylene.[4]

    • Solution: Use a high-boiling aprotic solvent like xylene or toluene.[4][6] While heating is necessary, excessive temperatures can promote the retro-Dieckmann reaction and other side reactions, ultimately lowering the yield.[2][4] A controlled reflux is typically optimal.

ParameterRecommendationRationale & Citation
Base NaH, Na, or NaOtBuThese bases have been shown to provide superior yields compared to weaker alkoxides like NaOMe.[2]
Solvent Xylene or TolueneHigh-boiling point solvents favor the intramolecular cyclization, with xylene often giving the highest yields.[4]
Concentration High DilutionMinimizes intermolecular side reactions, significantly boosting the yield of the desired cyclic product.[4]
Temperature Controlled RefluxProvides sufficient energy for cyclization while minimizing thermal decomposition and side reactions.[2]
Workup Controlled AcidificationCareful temperature control during neutralization prevents the exothermic retro-Dieckmann reaction.[2]
Question 3: How do I form the final hydrochloride salt effectively?

Answer:

Formation of the hydrochloride salt is a crucial final step to obtain a stable, solid, and easily handleable product.

  • Causality: The free base of 1-Benzyl-4-methylpiperidin-3-one is often an oil and can be less stable, potentially absorbing CO₂ from the air over time.[7] Converting it to the hydrochloride salt increases its stability and typically provides a crystalline solid that is easier to purify by recrystallization.

  • Solution: After purifying the free base (e.g., by vacuum distillation), dissolve it in a suitable anhydrous solvent like diethyl ether, ethyl acetate, or isopropanol. Then, add a solution of hydrogen chloride in the same solvent (or bubble dry HCl gas through the solution) until precipitation is complete. The mixture should be cooled to maximize crystal formation. The resulting solid can be collected by filtration, washed with a small amount of cold, anhydrous solvent, and dried under vacuum.[7]

Experimental Protocol: A Generalized Procedure

This protocol synthesizes information from multiple sources to provide a representative workflow. Note: All operations should be conducted in a fume hood with appropriate personal protective equipment. Anhydrous conditions are critical for the Dieckmann condensation step.

Step 1: Dieckmann Condensation

  • Set up a dry, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • Charge the flask with a strong base (e.g., 1.1 equivalents of sodium hydride, 60% dispersion in mineral oil) and a high-boiling anhydrous solvent (e.g., toluene or xylene, sufficient for high dilution).[4]

  • Heat the mixture to reflux.

  • Slowly add a solution of the precursor diester in the same anhydrous solvent via the dropping funnel over several hours to maintain high dilution.

  • After the addition is complete, continue to reflux for an additional 4-6 hours, monitoring the reaction by TLC if possible.[6]

Step 2: Workup and Quenching

  • Cool the reaction mixture to room temperature.

  • Carefully quench the reaction by slowly adding it to ice-cold water.

  • Separate the organic and aqueous layers. Extract the aqueous layer with the organic solvent (e.g., toluene) two more times.[8]

Step 3: Hydrolysis and Decarboxylation

  • Combine the aqueous layers from the previous step.

  • Slowly and carefully add concentrated hydrochloric acid. This step is exothermic and the temperature should be controlled.[2]

  • Heat the acidic solution to reflux for 4-6 hours, or until the ferric chloride test is negative, indicating complete decarboxylation.[6]

Step 4: Isolation of the Free Base

  • Cool the reaction mixture in an ice bath.

  • Carefully neutralize the solution by adding a strong base (e.g., 35-50% NaOH solution) until the pH is between 8.5 and 10.[6][8]

  • Extract the aqueous layer multiple times with a suitable organic solvent (e.g., ethyl acetate or toluene).[6][8]

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.[6]

  • Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation to yield the 1-Benzyl-4-methylpiperidin-3-one free base as an oil.[6]

Step 5: Formation of the Hydrochloride Salt

  • Dissolve the purified free base in anhydrous diethyl ether or ethyl acetate.

  • Slowly add a solution of HCl in ether (or bubble dry HCl gas) with stirring.

  • A white precipitate of the hydrochloride salt will form. Cool the mixture in an ice bath for 30 minutes to ensure complete precipitation.[7]

  • Collect the solid by suction filtration, wash with a small amount of cold anhydrous ether, and dry under vacuum.

Frequently Asked Questions (FAQs)

Q1: Are there alternative synthetic routes that avoid the Dieckmann condensation? A1: Yes, other routes exist. One common alternative involves starting with a pre-formed piperidone, such as 4-piperidone hydrochloride, and then performing an N-alkylation with benzyl bromide.[6][9] Subsequent reactions would be needed to introduce the methyl group. Another approach is a one-pot reaction involving benzylamine and an excess of an acrylate, which can reduce the formation of byproducts.[9][10]

Q2: Why is my crude product a dark orange or reddish oil? A2: This is a common observation, especially after the Dieckmann condensation.[5][8] It often indicates the presence of impurities and oligomeric side products from intermolecular reactions. Proper high-dilution techniques can help minimize this, and the color should be removed during the purification steps (acid/base extraction and final distillation/crystallization).

Q3: Can I use microwave irradiation to speed up the reaction? A3: Some literature reports suggest that microwave radiation can be used to accelerate both the initial Michael addition and the Dieckmann condensation steps, significantly reducing reaction times.[10] Optimal conditions, including power and temperature, would need to be carefully determined for your specific substrate and scale.[10]

References

Technical Support Center: 1-Benzyl-4-methylpiperidin-3-one Hydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-Benzyl-4-methylpiperidin-3-one hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this multi-step synthesis. We will address specific issues in a question-and-answer format, providing not just solutions but also the underlying chemical principles to empower your experimental design and troubleshooting.

Troubleshooting Guide & FAQs

The synthesis of 1-Benzyl-4-methylpiperidin-3-one typically proceeds via a Dieckmann condensation of a diester, followed by hydrolysis and decarboxylation.[1][2] Each step presents unique challenges and potential side reactions. This guide will help you identify and mitigate the formation of common byproducts.

Question 1: My mass spectrometry analysis shows a significant peak at roughly double the molecular weight of my expected product. What is this impurity and how can I avoid it?

Answer:

This high-molecular-weight byproduct is almost certainly a dimer resulting from an intermolecular Claisen condensation occurring as a competitive side reaction to the desired intramolecular Dieckmann condensation .[3]

Causality & Mechanism:

The core of your synthesis is the Dieckmann condensation, an intramolecular reaction where a diester cyclizes in the presence of a strong base (e.g., sodium ethoxide) to form a cyclic β-keto ester.[3][4][5] The reaction proceeds via the formation of an enolate at the α-carbon of one ester, which then attacks the carbonyl of the second ester on the same molecule.

However, if the concentration of your diester starting material is too high, the reactive enolate is more likely to encounter and react with a different diester molecule before it has a chance to cyclize. This intermolecular reaction leads to the formation of a linear dimer, which can undergo further reactions, significantly complicating your product mixture and reducing the yield of the desired cyclic product.

G cluster_main Reaction Pathways Diester Diester Enolate Enolate Dieckmann_Product Cyclic β-Keto Ester (Desired Intermediate) Dimer Dimerized Byproduct (Intermolecular Reaction)

Mitigation Strategies:

  • High-Dilution Conditions: The most effective way to favor the intramolecular Dieckmann condensation is to perform the reaction under high-dilution conditions. By significantly increasing the solvent volume, you decrease the probability of two different diester molecules interacting.

  • Slow Addition: Add the diester starting material slowly, via a syringe pump, to a solution of the base in the solvent. This keeps the instantaneous concentration of the unreacted diester low, further promoting intramolecular cyclization.

  • Solvent Choice: Use non-polar aprotic solvents like toluene or THF, which can help stabilize the enolate and may reduce side reactions.[3]

Question 2: My NMR spectrum after the final step still shows signals corresponding to an ethyl ester and a methine proton coupled to a hydroxyl group. Why is the reaction incomplete?

Answer:

The presence of these signals indicates that the intermediate β-keto ester , formed during the Dieckmann condensation, has not been completely converted to the final ketone product. This points to incomplete hydrolysis and/or decarboxylation .[6][7]

Causality & Mechanism:

The synthesis does not end with the Dieckmann cyclization. The resulting cyclic β-keto ester must first be hydrolyzed (typically under acidic or basic conditions) to the corresponding β-keto acid.[6][8] This β-keto acid is thermally unstable and, upon gentle heating, readily loses carbon dioxide (decarboxylates) to yield the final 1-benzyl-4-methylpiperidin-3-one.[7][9]

  • Incomplete Hydrolysis: If the hydrolysis conditions (e.g., concentration of acid/base, reaction time, temperature) are insufficient, a significant amount of the β-keto ester will remain unreacted.

  • Incomplete Decarboxylation: Decarboxylation of β-keto acids is a facile process but still requires sufficient thermal energy.[7] If the heating is inadequate or the pH is not optimal, the intermediate β-keto acid may persist in your crude product.

G Beta_Keto_Ester Cyclic β-Keto Ester (e.g., Ethyl Ester) Beta_Keto_Acid β-Keto Acid Intermediate Beta_Keto_Ester->Beta_Keto_Acid Hydrolysis (H₃O⁺ or OH⁻) Final_Ketone 1-Benzyl-4-methylpiperidin-3-one (Desired Product) Beta_Keto_Acid->Final_Ketone Decarboxylation (Heat) CO2 CO₂ Beta_Keto_Acid->CO2

Mitigation Strategies:

  • Ensure Complete Hydrolysis: After the Dieckmann condensation, ensure the workup effectively hydrolyzes the ester. This often involves heating with aqueous acid (e.g., HCl or H₂SO₄) or a base like NaOH followed by acidification.[6][8] Monitor the reaction by TLC or LC-MS to confirm the disappearance of the starting β-keto ester.

  • Optimize Decarboxylation: Once the β-keto acid is formed (after acidification of the hydrolysate), ensure adequate heating to drive the decarboxylation to completion. Refluxing in an appropriate solvent is a common method. The evolution of CO₂ gas is a good indicator that the reaction is proceeding.

  • pH Control: The rate of decarboxylation can be pH-dependent. Ensure the solution is acidic before heating to promote the reaction.

Question 3: My product appears to be a mixture containing a significant amount of unreacted starting material, 1-benzylpiperidin-4-one, after attempting methylation. What went wrong?

Answer:

This issue arises in synthetic routes where 1-benzylpiperidin-4-one is methylated to introduce the C4-methyl group. The problem points to inefficient enolate formation or trapping during the alkylation step.

Causality & Mechanism:

To methylate the piperidinone ring at the C3 position (to get 1-benzyl-3-methylpiperidin-4-one, an isomer of your target), one would typically deprotonate the α-carbon with a strong base (like NaH or LDA) to form an enolate, which then acts as a nucleophile to attack an electrophile like methyl iodide.[10] If you are targeting the C4-methyl group, a different synthetic strategy is required, as direct methylation of 1-benzylpiperidin-3-one is not regioselective.

Assuming the route involves methylation of a precursor, failure can be attributed to:

  • Insufficiently Strong Base: The base used may not be strong enough to fully deprotonate the α-carbon, leading to a low concentration of the reactive enolate and, consequently, a large amount of unreacted starting material.

  • Poor Quality Base: Reagents like sodium hydride (NaH) can be deactivated by moisture. Using old or improperly stored NaH will lead to failed or low-yielding reactions.

  • Steric Hindrance: The structure of the piperidinone may sterically hinder the approach of the base or the alkylating agent.

  • Competitive Reactions: The enolate can also react with other electrophiles in the mixture, or the base can react directly with the alkylating agent.

Mitigation Strategies:

  • Base Selection: Use a sufficiently strong, non-nucleophilic base. Lithium diisopropylamide (LDA) or sodium hydride (NaH) are common choices.[3][10] Ensure the base is fresh and handled under anhydrous conditions.

  • Temperature Control: Enolate formation is typically performed at low temperatures (e.g., -78 °C for LDA, 0 °C for NaH) to minimize side reactions.[10] After the enolate is formed, the alkylating agent is added, and the reaction may be allowed to warm slowly.

  • Anhydrous Conditions: Water will quench the base and the enolate. Ensure all glassware is oven-dried and solvents are rigorously anhydrous. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).

Byproduct Summary & Identification

Proper identification of byproducts is the first step in troubleshooting. The following table summarizes the key compounds you may encounter.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Identification Notes
1-Benzyl-4-methylpiperidin-3-one (Product)C₁₃H₁₇NO203.28[11]Desired product.
Ethyl 1-benzyl-4-methyl-3-oxopiperidine-4-carboxylate C₁₆H₂₁NO₃275.34β-keto ester intermediate. Will show characteristic ethyl ester signals in ¹H NMR.
1-Benzyl-4-methyl-3-oxopiperidine-4-carboxylic acid C₁₄H₁₇NO₃247.29β-keto acid intermediate. Often unstable; may decarboxylate in the GC inlet.
Dimerized Byproduct C₂₈H₃₆N₂O₄~464.60Intermolecular condensation product. MW will be approx. 2x starting diester minus 2x alcohol.
1-Benzylpiperidin-4-one C₁₂H₁₅NO189.25Potential starting material in some routes; byproduct from N-debenzylation under harsh conditions.

Analytical & Purification Protocols

Protocol 1: Analytical Troubleshooting Workflow

When an unexpected result is obtained, a systematic approach is crucial.

G Start Analyze Crude Product (LC-MS, GC-MS, ¹H NMR) Decision1 Major Impurity Detected? Start->Decision1 Impurity_MW Determine MW of Impurity via Mass Spec Decision1->Impurity_MW Yes End_Success Purify Product Decision1->End_Success No (>95% Purity) Decision2 MW ≈ 2x Diester SM? Impurity_MW->Decision2 Decision3 NMR shows ester signals? Decision2->Decision3 No Suspect_Dimer Hypothesis: Intermolecular Dimer Action: Re-run reaction at high dilution. Decision2->Suspect_Dimer Yes Suspect_Ketoester Hypothesis: Incomplete Hydrolysis/ Decarboxylation Action: Re-subject crude to hydrolysis/ heat. Decision3->Suspect_Ketoester Yes Suspect_Other Hypothesis: Other Byproduct Action: Characterize via 2D NMR; review reaction conditions. Decision3->Suspect_Other No End_Fail Re-evaluate Synthetic Route Suspect_Dimer->End_Fail Suspect_Ketoester->End_Success Suspect_Other->End_Fail

Protocol 2: General Purification by Column Chromatography

1-Benzyl-4-methylpiperidin-3-one is a moderately polar compound. Byproducts such as the β-keto ester or β-keto acid are significantly more polar, allowing for effective separation by silica gel chromatography.

  • Prepare the Column: Dry-pack a glass column with an appropriate amount of silica gel (typically 50-100 times the weight of the crude material).

  • Prepare the Sample: Dissolve the crude product in a minimal amount of the chromatography eluent or a slightly more polar solvent (e.g., dichloromethane). If it doesn't dissolve, adsorb it onto a small amount of silica gel, dry it, and load the powder onto the top of the column.

  • Choose the Eluent: Start with a non-polar solvent system and gradually increase polarity. A common starting point is a mixture of hexane and ethyl acetate (e.g., 9:1 v/v).

  • Elute the Column:

    • Begin running the column with the low-polarity eluent. Less polar impurities will elute first.

    • Gradually increase the proportion of ethyl acetate (e.g., to 8:2, 7:3). The desired product, being moderately polar, should elute.

    • Highly polar byproducts, like the unreacted keto-acid, will remain strongly adsorbed to the silica and will elute last, often requiring a much more polar solvent system (e.g., 1:1 hexane/ethyl acetate or even adding a small amount of methanol).

  • Monitor Fractions: Collect fractions and monitor them using Thin Layer Chromatography (TLC) or LC-MS to identify which ones contain the pure product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.

References

Technical Support Center: Purification of 1-Benzyl-4-methylpiperidin-3-one Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for handling and purification of 1-Benzyl-4-methylpiperidin-3-one hydrochloride. This guide is designed for researchers, scientists, and drug development professionals. Here, you will find troubleshooting advice, frequently asked questions, and detailed protocols to address common challenges encountered during the purification of this important synthetic intermediate.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

A1: this compound is a piperidine derivative.[1][2] It serves as a key building block or intermediate in the synthesis of various pharmaceutical compounds.[1][3] Notably, it is used in the preparation of key intermediates for Tofacitinib, a Janus kinase inhibitor used to treat rheumatoid arthritis.[4][5] Its chemical structure consists of a piperidinone core with a benzyl group attached to the nitrogen atom and a methyl group at the 4-position, supplied as a hydrochloride salt.[2]

Q2: My starting material of this compound is off-white or yellow/orange. Is this normal and what causes it?

A2: While the pure compound is typically a white to off-white solid, discoloration to yellow or orange is a common issue.[1] This can be attributed to several factors:

  • Residual Impurities from Synthesis: Incomplete reactions or side-products from the synthesis, such as Dieckmann condensation or related reactions, can leave colored impurities.[6] The synthesis often involves multiple steps where colored byproducts can form.[3]

  • Oxidation: Amine-containing compounds can be susceptible to air oxidation over time, leading to the formation of colored products.

  • Degradation: The ketone functional group can also be involved in side reactions, such as aldol condensations, especially if exposed to basic or acidic conditions for prolonged periods at elevated temperatures.

This discoloration indicates the presence of impurities that should be removed before use in subsequent synthetic steps.

Q3: What are the most common impurities I should expect to find?

A3: Impurities can originate from starting materials, side reactions, or degradation. Common impurities may include:

  • Unreacted Starting Materials: Such as benzylamine or precursors used to construct the piperidone ring.[6]

  • Byproducts of Ring Formation: Depending on the synthetic route, incomplete cyclization or alternative reaction pathways can lead to various open-chain or isomeric impurities.

  • Products of Over-alkylation or De-benzylation: Side reactions involving the benzyl group.

  • Neutral Organic Impurities: Non-basic compounds carried through the synthesis.

  • Solvent Residues: Residual solvents from the synthesis or previous purification attempts.

Q4: What are the best analytical methods to check the purity of my compound?

A4: A combination of methods is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method is highly effective for quantifying the purity of piperidine derivatives and detecting impurities.[7][8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure of the main component and identifying the presence of any structurally related impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the desired compound and identify the mass of unknown impurities.

  • Melting Point Analysis: A sharp melting point close to the literature value indicates high purity. A broad or depressed melting point suggests the presence of impurities.

Troubleshooting Purification Guides

This section addresses specific problems you may encounter during common purification procedures.

Acid-Base Extraction

Acid-base extraction is a powerful technique to separate basic compounds like 1-Benzyl-4-methylpiperidin-3-one from neutral or acidic impurities.[9] The strategy involves converting the hydrochloride salt to its free base form with a mild base, extracting it into an organic solvent, washing away water-soluble impurities, and then either using the free base directly or converting it back to the hydrochloride salt.[10][11]

Problem: An emulsion forms between the organic and aqueous layers, making separation impossible.

  • Causality: Emulsions are often caused by overly vigorous shaking, which creates fine droplets that are slow to coalesce. High concentrations of the amine salt can also act as a surfactant, stabilizing the emulsion.

  • Solution 1 (Gentle Inversion): Instead of shaking the separatory funnel vigorously, gently invert it 10-15 times to allow for sufficient mixing without creating a stable emulsion.[12]

  • Solution 2 (Dilution): Dilute the mixture by adding more organic solvent and water. This reduces the concentration of the compound that may be stabilizing the emulsion.[12]

  • Solution 3 (Brine Wash): Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, which helps to break the emulsion by reducing the solubility of organic components in the aqueous phase.[12]

Problem: The product does not precipitate or oils out when I try to reform the hydrochloride salt.

  • Causality: This often happens if the free base solution is not completely dry (contains residual water) or if the concentration is too low. "Oiling out" occurs when the product separates as a liquid phase instead of a solid, which is common if the solution is supersaturated or contains impurities that inhibit crystallization.

  • Solution 1 (Drying): Ensure the organic solution of the free base is thoroughly dried with a drying agent like anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) before adding HCl.

  • Solution 2 (Solvent Choice): Add HCl (e.g., as a solution in diethyl ether or isopropanol) to the dried organic solution of the free base. Solvents in which the hydrochloride salt is poorly soluble, like diethyl ether or methyl tert-butyl ether (MTBE), are ideal for precipitating the salt.

  • Solution 3 (Seeding & Cooling): If the product oils out, try scratching the inside of the flask with a glass rod to create nucleation sites for crystallization. Adding a "seed" crystal of the pure product can also induce crystallization. Slow cooling, followed by cooling in an ice bath, can improve crystal formation.[12]

Recrystallization

Recrystallization is an effective method for purifying the hydrochloride salt, especially for removing small amounts of impurities.

Problem: The compound "oils out" instead of forming crystals.

  • Causality: The boiling point of the solvent may be higher than the melting point of the compound (or a eutectic mixture with impurities). Alternatively, the solution may be supersaturated, or impurities may be inhibiting crystal lattice formation.

  • Solution 1 (Solvent System): Use a mixed solvent system. Dissolve the compound in a minimal amount of a "good" solvent (e.g., hot isopropanol or ethanol) and then slowly add a "poor" solvent (e.g., MTBE or diethyl ether) until the solution becomes turbid. Re-heat to clarify and then allow to cool slowly. A patent for a related compound suggests recrystallization from acetonitrile, ethyl acetate, or isopropanol.[13]

  • Solution 2 (Reduce Saturation): Add a small amount of additional hot solvent to dissolve the oil, and then allow the solution to cool much more slowly. A slower cooling rate provides more time for proper crystal lattice formation.

Problem: Very low yield of recovered product.

  • Causality: The compound may be too soluble in the chosen solvent, even at low temperatures. Using an excessive amount of solvent is also a common cause.

  • Solution 1 (Optimize Solvent): Choose a solvent in which the compound has high solubility at high temperatures but low solubility at low temperatures. Perform small-scale solubility tests to find the ideal solvent or solvent mixture.

  • Solution 2 (Minimize Solvent Volume): Use the absolute minimum amount of hot solvent required to fully dissolve the compound. This ensures the solution is saturated upon cooling, maximizing crystal recovery.[12]

  • Solution 3 (Cooling): After slow cooling to room temperature, place the flask in an ice bath or refrigerator for at least an hour to maximize precipitation before filtration.

Column Chromatography

Column chromatography is typically performed on the free base, not the hydrochloride salt. The highly polar salt will bind irreversibly to the silica gel.

Problem: The compound streaks badly on the TLC plate and does not move from the baseline of the column.

  • Causality: This is the expected behavior for the hydrochloride salt on silica gel. For the free base, streaking occurs due to the interaction between the basic amine and the acidic silanol groups on the silica surface.[14]

  • Solution 1 (Convert to Free Base): Before chromatography, you MUST convert the hydrochloride salt to the free amine using an acid-base extraction protocol.

  • Solution 2 (Add a Basic Modifier): Add a small amount (0.5-2%) of a base like triethylamine (TEA) or ammonia (as a 7N solution in methanol) to your eluent system.[15] This neutralizes the acidic sites on the silica, preventing the basic amine from sticking and allowing for proper elution.

  • Solution 3 (Use a Different Stationary Phase): Consider using a less acidic stationary phase, such as neutral alumina or an amine-functionalized silica gel, which is specifically designed for purifying basic compounds.[14][15]

Detailed Experimental Protocols

Protocol 1: Purification via Acid-Base Extraction

This protocol is designed to separate the basic product from neutral and acidic impurities.

  • Dissolution: Dissolve the crude this compound in deionized water.

  • Basification: Cool the aqueous solution in an ice bath. Slowly add a base such as 1M sodium hydroxide (NaOH) or a saturated sodium bicarbonate (NaHCO₃) solution with stirring until the pH of the solution is basic (pH 9-10, check with pH paper). The free base may precipitate or appear as an oil.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc) (3 x 50 mL for every 100 mL of aqueous solution). The free base is organic-soluble and will move into the organic layer.[10][16]

  • Washing: Combine the organic extracts and wash them with brine (saturated NaCl solution) to remove residual water and water-soluble impurities.

  • Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), then filter to remove the drying agent.

  • Isolation: At this point, you have two options:

    • Isolate the Free Base: Evaporate the solvent under reduced pressure to obtain the purified 1-Benzyl-4-methylpiperidin-3-one free base, which can be used directly or purified further by column chromatography.

    • Reform the Hydrochloride Salt: Redissolve the dried organic extract in a minimal amount of a suitable solvent (like diethyl ether). Slowly add a solution of HCl in ether or isopropanol dropwise with stirring. The purified hydrochloride salt will precipitate. Collect the solid by vacuum filtration, wash with cold ether, and dry in a vacuum oven.

Protocol 2: Purification via Recrystallization

This protocol is for purifying the hydrochloride salt directly.

  • Solvent Selection: Choose a suitable solvent or solvent pair. Isopropanol/MTBE is a good starting point.

  • Dissolution: Place the crude hydrochloride salt in an Erlenmeyer flask. Add a minimal amount of hot isopropanol and heat the mixture (e.g., on a hot plate) with stirring until the solid is completely dissolved.

  • Hot Filtration (Optional): If there are insoluble impurities (like dust or inorganic salts), perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Slow cooling is crucial for forming large, pure crystals.

  • Induce Full Precipitation: Once at room temperature, slowly add MTBE until the solution becomes slightly cloudy. Re-heat gently until clear and then allow to cool again.

  • Maximize Yield: Cool the flask in an ice bath for 30-60 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent (or just the "poor" solvent, like MTBE) to remove any residual soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven.

Protocol 3: Purification via Flash Column Chromatography (of the Free Base)

This protocol should only be used after converting the hydrochloride salt to the free base (see Protocol 1).

  • TLC Analysis: First, determine an appropriate eluent system using Thin-Layer Chromatography (TLC). Test solvent mixtures like hexane/ethyl acetate or DCM/methanol. Add ~1% triethylamine to the eluent to prevent streaking.[15] Aim for an Rf value of ~0.3 for the product.

  • Column Packing: Pack a glass column with silica gel using the chosen eluent system (containing triethylamine).

  • Sample Loading: Dissolve the crude free base in a minimum amount of the eluent or DCM. Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the top of the column.

  • Elution: Run the column, eluting with the chosen solvent system. Collect fractions in test tubes.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the purified product.

  • Isolation: Combine the pure fractions, and remove the solvent and triethylamine under reduced pressure to yield the purified free base. The product can be converted back to the hydrochloride salt if needed.

Data & Workflow Visualization

Data Tables

Table 1: Recommended Solvent Systems for Purification

Purification MethodSolvent/Eluent SystemRationale & Comments
Recrystallization Isopropanol / MTBEGood for dissolving the salt when hot, poor solubility when cold. MTBE acts as an anti-solvent.
Acetonitrile or Ethyl AcetateMentioned in patent literature for a similar compound; may require optimization.[13]
Column Chromatography (Free Base) Hexane / Ethyl Acetate + 1% TEAGood for less polar impurities. TEA is essential to prevent streaking.
Dichloromethane / Methanol + 1% TEAMore polar system for separating more polar impurities. Start with low methanol concentration and increase gradually.
Diagrams

Below are diagrams visualizing the purification workflows.

Caption: Purification strategy decision tree.

AcidBaseExtraction A Start: Crude HCl Salt in Water (Product⁺Cl⁻, Neutral Impurity) B Add Base (e.g., NaOH) Adjust to pH 9-10 A->B C Mixture in Separatory Funnel (Product⁰, Neutral Impurity, Na⁺Cl⁻ in H₂O) B->C D Add Organic Solvent (e.g., DCM) Extract 3 times C->D E Aqueous Layer (Inorganic Salts, e.g., NaCl) [Discard] D->E Separate Layers F Combined Organic Layers (Product⁰, Neutral Impurity) D->F G Wash with Brine F->G H Dry over Na₂SO₄ G->H I Filtered Organic Solution (Product⁰, Neutral Impurity) H->I J Evaporate Solvent I->J If neutral impurities are not the main issue L Add HCl in Ether I->L To remove acidic/neutral impurities I->L To reform pure salt K Purified Free Base (Product⁰) (Still contains neutral impurity) J->K If neutral impurities are not the main issue M Final Product Precipitates (Product⁺Cl⁻) L->M To remove acidic/neutral impurities

Caption: Acid-Base Extraction Workflow.

References

Technical Support Center: Investigating the Degradation of 1-Benzyl-4-methylpiperidin-3-one hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-Benzyl-4-methylpiperidin-3-one hydrochloride. This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice and detailed protocols to navigate the complexities of its degradation behavior. The information herein is structured to address specific issues you may encounter during stability testing and experimental design, ensuring the integrity and reliability of your results.

Section 1: Predicted Degradation Pathways

Understanding the inherent chemical liabilities of this compound is the first step in predicting and identifying its degradation products. The molecule possesses several reactive sites susceptible to degradation under common stress conditions.

  • N-Benzyl Group: This site is prone to oxidative N-debenzylation, a common metabolic and chemical degradation pathway.[1][2] This reaction cleaves the benzyl group, yielding 4-methylpiperidin-3-one and benzaldehyde or benzoic acid as byproducts.

  • Piperidinone Ring: The tertiary amine within the piperidine ring is susceptible to oxidation, potentially forming an N-oxide.[3] While the piperidine ring itself is generally stable, extreme pH and temperature conditions could theoretically lead to ring-opening hydrolysis.[4][5]

  • Ketone Carbonyl Group: The ketone at the 3-position is a key reactive center. It is susceptible to:

    • Oxidation: Strong oxidizing agents can induce a Baeyer-Villiger oxidation, where an oxygen atom is inserted adjacent to the carbonyl group, converting the cyclic ketone into a lactone (a cyclic ester).[6][7][8]

    • Photodegradation: Ketones are known chromophores that can absorb UV light, leading to photochemical reactions like Norrish Type I or Type II cleavages, which can result in ring cleavage or the formation of various radical species.[9][10]

These predicted pathways are visualized in the diagram below, providing a map of potential degradants to guide your analytical investigations.

DegradationPathways Predicted Degradation Pathways cluster_oxidative Oxidative Stress (e.g., H₂O₂) cluster_hydrolytic Hydrolytic Stress (Acid/Base) cluster_photolytic Photolytic Stress (UV/Vis Light) Parent 1-Benzyl-4-methylpiperidin-3-one N_Debenzylated 4-Methylpiperidin-3-one + Benzaldehyde Parent->N_Debenzylated N-Debenzylation N_Oxide 1-Benzyl-4-methylpiperidin-3-one N-oxide Parent->N_Oxide N-Oxidation BV_Product Baeyer-Villiger Product (Lactone) Parent->BV_Product Baeyer-Villiger Oxidation Ring_Opened Ring-Opened Product (Hypothetical) Parent->Ring_Opened Harsh Hydrolysis Norrish_Products Norrish Type I/II Products (Radical Species / Cleavage) Parent->Norrish_Products Photolysis

Caption: Predicted degradation pathways for 1-Benzyl-4-methylpiperidin-3-one.

Section 2: Troubleshooting Guides and FAQs

This section addresses common issues encountered during stability and degradation studies in a practical question-and-answer format.

Category: Hydrolytic Stability

Q1: I'm observing a new peak in my HPLC chromatogram after incubating the compound in an acidic solution (e.g., 0.1 M HCl). What is the likely cause?

A1: Under acidic conditions, the most probable degradation pathway is hydrolysis, although piperidine rings are relatively stable.[4] First, confirm if the peak is a true degradant and not an artifact.

  • Initial Check: Ensure your mobile phase is compatible with the acidic sample; precipitation can occur upon injection.

  • Plausible Degradant: While significant ring cleavage is unlikely under mild acid stress, forced conditions (high temperature) could promote it. A more likely scenario is the degradation of an impurity present in your starting material that is less stable to acid.

  • Troubleshooting Action: Use a mass spectrometer (LC-MS) to get the mass of the new peak. Compare this mass with potential hydrolytic products. Also, analyze a blank (acid solution without the compound) to rule out impurities from the stress medium.

Q2: My compound shows significant degradation in a basic solution (e.g., 0.1 M NaOH), and I'm concerned about mass balance. What should I investigate?

A2: Basic conditions can promote different mechanisms.

  • Potential Pathways: Base-catalyzed reactions at the carbon alpha to the ketone are possible. Under harsh conditions, hydrolysis of the piperidine ring, while less common, can occur.[5]

  • Loss of Mass Balance: A poor mass balance suggests that the degradation products may not be UV-active or may be volatile. For instance, if N-debenzylation occurs, the resulting 4-methylpiperidin-3-one may have a much lower UV response than the parent compound. Alternatively, small, volatile fragments could be lost during sample preparation.

  • Troubleshooting Action:

    • Employ a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) alongside UV to detect non-chromophoric degradants.

    • Use Gas Chromatography-Mass Spectrometry (GC-MS) with headspace analysis to investigate for volatile products.[11]

    • Ensure complete extraction of all components from the stressed sample.

Category: Oxidative Stability

Q1: After exposing my compound to hydrogen peroxide (H₂O₂), I see two major new peaks. What are they likely to be?

A1: This is a classic oxidative stress test. The two most probable degradation products are the N-oxide and the N-debenzylated product.

  • N-Oxide Formation: The tertiary amine is readily oxidized to an N-oxide. This will result in an increase in mass of 16 amu (atomic mass units).

  • N-Debenzylation: Oxidative cleavage of the N-benzyl bond is also highly probable.[1][2][12] This would yield 4-methylpiperidin-3-one and benzaldehyde (which may be further oxidized to benzoic acid).

  • Troubleshooting Action: Use LC-MS/MS to identify the masses of the new peaks. A mass increase of +16 suggests the N-oxide. A mass corresponding to 4-methylpiperidin-3-one confirms N-debenzylation. You can also search for the mass of benzaldehyde or benzoic acid in the chromatogram.

Q2: My solid-state sample is showing signs of degradation over time, even when protected from light and moisture. Could this be auto-oxidation?

A2: Yes, auto-oxidation from atmospheric oxygen is a possibility, especially over long-term storage. The tertiary amine and the benzylic position are susceptible.[3]

  • Mechanism: The reaction is often initiated by trace impurities (like metal ions) and proceeds via a free-radical mechanism.

  • Prevention: Store the compound under an inert atmosphere (e.g., nitrogen or argon). Ensure the storage container is tightly sealed and consider storing at reduced temperatures (e.g., 2-8°C) to slow the reaction rate.[13] The use of antioxidants in a formulated product could also be considered.

Category: Photostability

Q1: After exposing a solution of my compound to UV light as per ICH Q1B guidelines, the solution turned yellow and a complex chromatogram with multiple small peaks appeared. What is happening?

A1: The ketone functional group makes the molecule susceptible to photodegradation.[14][15][16] The yellowing and appearance of multiple peaks suggest complex photochemical reactions are occurring.

  • Likely Mechanism: The absorbed UV energy can promote the molecule to an excited state, leading to Norrish-type reactions.[9] These are radical-based reactions that can lead to bond cleavage at various points in the molecule, including ring-opening or cleavage of the benzyl group, resulting in a cascade of secondary products.

  • Troubleshooting Action:

    • Reduce Exposure: Determine the minimum light exposure that causes degradation to simplify the resulting chromatogram for easier identification of primary degradants.

    • Use Radical Quenchers: In mechanistic studies, adding a radical scavenger to the solution before exposure can help confirm if a radical-based pathway is involved.

    • Packaging: This result indicates the final drug product will require light-protective packaging (e.g., amber vials, opaque containers).[17]

Category: Analytical Troubleshooting

Q1: I have an unknown peak in a stability sample that is above the identification threshold. What is the workflow to identify it?

A1: A systematic approach is required as outlined in regulatory guidelines.

  • Workflow: The primary goal is to obtain structural information.

    • Confirm the Peak: Ensure the peak is real and not a system artifact. Re-inject the sample.

    • Obtain Mass Data: Use high-resolution LC-MS (e.g., Q-TOF) to get an accurate mass and predict the elemental formula.

    • Fragment the Ion: Perform MS/MS fragmentation on the parent ion. The fragmentation pattern provides clues about the molecule's structure. Compare the fragmentation of the degradant to that of the parent compound to see what has changed.

    • Isolate and Characterize: If necessary, use preparative HPLC to isolate a sufficient quantity of the impurity for Nuclear Magnetic Resonance (NMR) spectroscopy, which can provide definitive structural elucidation.

    • Synthesize a Standard: Once a structure is proposed, synthesizing a reference standard confirms its identity by comparing retention time and spectral data.

TroubleshootingWorkflow Workflow for Unknown Impurity Identification decision decision process process io io term term start Unknown Peak Detected in Stability Sample io_check_threshold Is Peak > ICH Identification Threshold? start->io_check_threshold process_hrms 1. Obtain Accurate Mass (LC-HRMS, e.g., Q-TOF) io_check_threshold->process_hrms Yes term_report Report as Unidentified Impurity io_check_threshold->term_report No process_msms 2. Perform MS/MS Fragmentation & Propose Structure process_hrms->process_msms decision_match Does fragmentation match a predicted degradant? process_msms->decision_match process_isolate 3a. Isolate Impurity (Prep-HPLC) decision_match->process_isolate No / Ambiguous process_synthesize 3b/5. Synthesize Reference Standard decision_match->process_synthesize Yes process_nmr 4a. Characterize by NMR process_isolate->process_nmr process_confirm 6. Confirm Identity (Co-injection, RT, MS/MS) process_synthesize->process_confirm process_nmr->process_synthesize term_identified Structure Confirmed process_confirm->term_identified

Caption: A systematic workflow for the identification of an unknown impurity.

Section 3: Standardized Protocols

These protocols provide a starting point for conducting forced degradation studies, adhering to ICH guidelines.[18][19][20][21]

Protocol 1: Forced Degradation Study Design

Objective: To generate potential degradation products and assess the intrinsic stability of this compound. The industry-accepted target is 5-20% degradation.[22]

Materials:

  • This compound

  • HPLC-grade water, acetonitrile, methanol

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • Class A glassware

Procedure:

  • Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., 1 mg/mL in 50:50 water:acetonitrile).

  • Control Sample: Dilute the stock solution to the target analytical concentration (e.g., 0.1 mg/mL) and analyze immediately (Time 0).

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Keep at 60°C. Withdraw samples at 2, 6, 12, and 24 hours. Neutralize with 0.1 M NaOH before analysis.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C. Withdraw samples at intervals. Neutralize with 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature, protected from light. Withdraw samples at intervals.

  • Thermal Degradation: Store both solid powder and the stock solution in an oven at 80°C. Analyze at 24 and 48 hours.

  • Photolytic Degradation: Expose solid powder and the stock solution to a calibrated light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).[14][15][17][23] A control sample should be wrapped in aluminum foil to exclude light.

  • Analysis: Analyze all stressed samples, along with the control, using a validated stability-indicating HPLC method.

Protocol 2: HPLC-UV/MS Method for Separation and Identification

Objective: To develop a baseline reversed-phase HPLC method capable of separating the parent compound from its potential degradation products.

ParameterRecommended Condition
Column C18, 2.1 x 100 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start at 5% B, hold for 1 min; ramp to 95% B over 10 min; hold for 2 min; return to 5% B and re-equilibrate for 3 min.
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 2 µL
UV Detection Diode Array Detector (DAD) scanning 200-400 nm; monitor at 254 nm.
MS Detector Electrospray Ionization (ESI) in Positive Mode.

Section 4: Data Summary

The following table summarizes the expected outcomes from the forced degradation studies based on the predicted pathways.

Stress ConditionReagents/ParametersLikely Degradation Pathway(s)Potential Primary Degradants
Acid Hydrolysis 0.1 M HCl, 60°CMinimal degradation expected; potential for ring opening under harsh conditions.Ring-opened amino ketone.
Base Hydrolysis 0.1 M NaOH, 60°CBase-catalyzed reactions.Complex mixture, potentially including products of aldol-type reactions.
Oxidation 3% H₂O₂, RTN-Oxidation, N-Debenzylation, Baeyer-Villiger Oxidation.N-oxide, 4-methylpiperidin-3-one, Benzaldehyde, Lactone.
Thermal 80°C (Solid & Soln)General decomposition.Various, depends on weakest bonds.
Photolytic ICH Q1B Light SourcePhotochemical cleavage (e.g., Norrish reactions).Radical-based products, ring-cleavage products.

References

Improving the purity of 1-Benzyl-4-methylpiperidin-3-one hydrochloride for pharmaceutical use.

Author: BenchChem Technical Support Team. Date: January 2026

An essential intermediate in the synthesis of various active pharmaceutical ingredients (APIs), including Tofacitinib, 1-Benzyl-4-methylpiperidin-3-one hydrochloride plays a critical role in modern drug development.[1][2] Ensuring the high purity of this compound is paramount, as even trace impurities can affect the safety, efficacy, and stability of the final drug product. The piperidine scaffold is a prevalent structural motif in many biologically active molecules, making its purity a key concern for medicinal chemists.[3][4]

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and improving the purity of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in this compound?

A1: Impurities can originate from various sources, including the synthesis process, degradation, and storage. A thorough understanding of the synthetic route is crucial for identifying potential impurities.[5][6]

Impurity TypePotential Source
Starting Materials Unreacted benzylamine, 2-halogenated acetic acid esters, or 4-halo ethyl n-butyrate.[6]
By-products Products from side reactions, such as over-alkylation or incomplete cyclization.
Degradation Products Oxidation or hydrolysis products formed during synthesis, work-up, or storage.
Residual Solvents Solvents used in the synthesis and purification steps, such as toluene or ethanol.[5]

Q2: Which analytical methods are recommended for purity assessment?

A2: A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive purity profile.

Analytical MethodPurpose
High-Performance Liquid Chromatography (HPLC) Quantifies the main compound and detects non-volatile impurities.
Gas Chromatography (GC) Detects and quantifies residual solvents.
Liquid Chromatography-Mass Spectrometry (LC-MS) Identifies unknown impurities by providing molecular weight information.
Nuclear Magnetic Resonance (NMR) Spectroscopy Confirms the structure of the main compound and can help identify structural isomers or related impurities.
Melting Point Analysis A sharp melting point range is indicative of high purity. A broad range suggests the presence of impurities.

Q3: What are the typical purity specifications for this intermediate for pharmaceutical use?

A3: While specific requirements may vary depending on the final API and regulatory filings, pharmaceutical-grade intermediates generally require a purity of ≥98%.[4] Stringent quality standards are in place for pharmaceutical intermediates to ensure the safety and efficacy of the final drug product.[7] The European Medicines Agency provides guidelines on the quality of active substances.[8]

Troubleshooting Guide

This section addresses common issues encountered during the purification of this compound.

Issue 1: The final product has a low or broad melting point and appears as a discolored or oily solid.
  • Probable Cause: This often indicates the presence of residual solvents or organic impurities that depress the melting point and interfere with crystal lattice formation. The orange color of the crude product is mentioned in some synthesis procedures.[5]

  • Solution:

    • Drying: Ensure the product is thoroughly dried under vacuum at a suitable temperature to remove residual solvents.

    • Recrystallization: This is the most effective method for removing small amounts of impurities.

Experimental Protocols

Protocol 1: Recrystallization of this compound

Objective: To remove impurities by leveraging differences in solubility between the compound and the impurities in a given solvent system.

Step-by-Step Methodology:

  • Solvent Selection: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common choices for hydrochloride salts include ethanol, isopropanol, or mixtures with water or anti-solvents like ethyl acetate or diethyl ether.

  • Dissolution: In a flask, add the crude this compound and a minimal amount of the chosen solvent. Heat the mixture with stirring until the solid completely dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Further cooling in an ice bath can maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Issue 2: HPLC analysis reveals persistent impurity peaks after recrystallization.
  • Probable Cause: The impurities may have similar solubility profiles to the desired compound, making recrystallization ineffective. Alternatively, the impurity might co-crystallize with the product.

  • Solution:

    • Impurity Identification: Use LC-MS to determine the molecular weights of the persistent impurities. This can provide clues to their identity and origin.

    • Alternative Purification: If recrystallization fails, column chromatography is a powerful alternative.

Protocol 2: Column Chromatography

Objective: To separate the target compound from impurities based on their differential adsorption to a stationary phase.

Step-by-Step Methodology:

  • Stationary Phase Selection: Silica gel is commonly used for compounds of this polarity.

  • Mobile Phase Selection: A solvent system that provides good separation on Thin Layer Chromatography (TLC) should be chosen. A mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is typical. A small amount of triethylamine may be needed to prevent tailing of the free base if it forms in situ.

  • Column Packing: Pack a glass column with a slurry of silica gel in the non-polar component of the mobile phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the column.

  • Elution: Run the mobile phase through the column, collecting fractions. Monitor the elution of the compound using TLC or a UV detector.

  • Fraction Pooling and Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

  • Conversion to Hydrochloride Salt: The product from the column will be the free base. It must be converted back to the hydrochloride salt by dissolving it in a suitable solvent (e.g., diethyl ether or ethyl acetate) and adding a solution of HCl in the same solvent or bubbling dry HCl gas through the solution.[9] The precipitated hydrochloride salt is then collected by filtration and dried.

Workflow and Troubleshooting Diagrams

G cluster_0 Purification Workflow cluster_1 Troubleshooting crude Crude Product recrystallization Recrystallization crude->recrystallization analysis1 Purity Analysis (HPLC, MP) recrystallization->analysis1 pure_product Pure Product (≥98%) analysis1->pure_product Pass fail1 Purity <98% analysis1->fail1 Fail chromatography Column Chromatography fail1->chromatography analysis2 Purity Analysis chromatography->analysis2 pure_product2 Pure Product (≥98%) analysis2->pure_product2 Pass fail2 Purity <98% analysis2->fail2 Fail re_evaluate Re-evaluate Synthesis/Impurities fail2->re_evaluate

Caption: General purification and troubleshooting workflow.

G action action result result start Low Purity Issue check_mp Broad Melting Point? start->check_mp check_hplc Persistent Impurities in HPLC? check_mp->check_hplc No recrystallize Perform Recrystallization with Solvent Screening check_mp->recrystallize Yes column Perform Column Chromatography check_hplc->column Yes identify Identify Impurities (LC-MS) check_hplc->identify No/Unsure pass Purity Goal Met recrystallize->pass column->pass identify->column

Caption: Decision tree for troubleshooting purity issues.

References

Technical Support Center: Synthesis of N-Benzyl-4-Piperidones

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of N-benzyl-4-piperidone. This resource is designed for researchers, chemists, and drug development professionals who are actively engaged in the synthesis of this critical pharmaceutical intermediate. N-benzyl-4-piperidone is a foundational building block for a wide range of active pharmaceutical ingredients (APIs), including analgesics like Fentanyl analogues, and cognitive enhancers like Donepezil.[1][2]

This guide provides in-depth troubleshooting advice and answers to frequently asked questions, moving beyond simple procedural steps to explain the underlying chemical principles that govern reaction outcomes. Our goal is to empower you to diagnose issues, optimize your synthetic route, and mitigate the formation of unwanted side products.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental challenges in a question-and-answer format, providing probable causes and actionable solutions based on established chemical principles.

Issue 1: Consistently Low Yield in the Dieckmann Condensation Route

Question: "I'm synthesizing N-benzyl-4-piperidone starting from benzylamine and methyl acrylate via a Dieckmann condensation, followed by hydrolysis and decarboxylation. My final yield is consistently below 40%. What are the likely causes and how can I improve it?"

Answer: This is a multi-step, one-pot synthesis, and yield loss can occur at several stages. Let's break down the most common failure points.

Probable Cause A: Incomplete Michael Addition

The first step is a double Michael addition of benzylamine to two equivalents of methyl acrylate to form the diester intermediate, N,N-bis(β-propionate methyl ester) benzylamine. If this reaction is incomplete, you will generate a significant amount of the mono-ester byproduct. This mono-ester cannot undergo the subsequent intramolecular Dieckmann cyclization, representing a direct loss of starting material.

  • Solution:

    • Molar Ratio Adjustment: Employ an excess of the acrylate ester. Molar ratios of acrylate to benzylamine between 2.6 and 5.0 have been shown to significantly reduce the formation of the mono-ester and improve the purity of the diester intermediate.[1][3]

    • Temperature & Time Control: After the initial stirring period (typically 1 hour at a controlled temperature below 30°C), ensure the reaction is heated to 50-60°C and maintained for a sufficient duration (9-24 hours) to drive the reaction to completion.[3]

Probable Cause B: Intermolecular Polymerization during Dieckmann Condensation

The Dieckmann condensation is an intramolecular cyclization. However, it directly competes with an intermolecular Claisen condensation between two different diester molecules. This intermolecular reaction leads to the formation of linear oligomers and polymers, which are often observed as a viscous, difficult-to-stir slurry or a reddish, oily crude product.[4] This side reaction is particularly prevalent at high concentrations.

  • Solution:

    • High Dilution Principle: Run the Dieckmann condensation step under high dilution. By increasing the solvent volume, you decrease the probability of two diester molecules encountering each other, thereby favoring the desired intramolecular cyclization.[4]

    • Slow Addition: Add the diester intermediate slowly to a refluxing solution of the base and solvent. This maintains a low instantaneous concentration of the reactant, further promoting intramolecular cyclization.

Probable Cause C: Incomplete Hydrolysis and Decarboxylation

The immediate product of the Dieckmann condensation is a cyclic β-keto ester. This intermediate must be hydrolyzed and decarboxylated to yield the final N-benzyl-4-piperidone. This step is typically achieved by heating under acidic conditions (e.g., refluxing with hydrochloric acid).[5] If this step is incomplete, the β-keto ester will remain as a major impurity.

  • Solution:

    • Reaction Monitoring: Monitor the decarboxylation step closely. A simple method is to take small aliquots of the reaction mixture and test with a ferric chloride (FeCl₃) solution. The enol of the β-keto ester will give a positive (colored) test, while the final 4-piperidone product will not. Continue reflux until the FeCl₃ test is negative.[5]

    • Sufficient Acid and Heat: Ensure you are using a sufficiently concentrated acid and adequate heating time (e.g., 25% HCl, reflux for 5+ hours) to drive the reaction to completion.[5]

Troubleshooting Summary Table

Problem Probable Cause Recommended Solution Supporting Principle
Low Yield (Dieckmann Route) Incomplete Michael Addition Use a 2.6-5.0 molar excess of acrylate ester.[1][3] Le Châtelier's Principle
Low Yield (Dieckmann Route) Intermolecular Polymerization Employ high dilution conditions for the cyclization step.[4] Kinetic Control (favoring intramolecular reaction)
Impure Product (β-keto ester) Incomplete Decarboxylation Monitor with FeCl₃ test; ensure sufficient acid/heat.[5] Reaction completion monitoring
Low Yield (N-Alkylation Route) Quaternary Salt Formation Use stoichiometric benzyl halide; monitor via TLC. Control of Reactant Stoichiometry

| Reaction Stalls (N-Alkylation) | Low Reactivity of Piperidone Salt | Use a strong base (e.g., K₂CO₃) in a polar aprotic solvent (e.g., DMF) to free the amine.[5][6] | Acid-Base Chemistry |

Issue 2: Formation of an Insoluble Quaternary Salt in the N-Alkylation Route

Question: "I am trying to synthesize N-benzyl-4-piperidone by alkylating 4-piperidone hydrochloride with benzyl bromide and potassium carbonate in DMF. I'm getting a significant amount of a white precipitate that is not my product, and the yield is poor."

Answer: This is a classic case of an over-alkylation side reaction.

Probable Cause: Quaternization of the Product

The desired product, N-benzyl-4-piperidone, is a tertiary amine. This tertiary amine is nucleophilic and can react with a second molecule of benzyl bromide to form a quaternary ammonium salt (N,N-dibenzyl-4-oxopiperidinium bromide). This salt is often insoluble in common organic solvents like DMF or ethyl acetate and will precipitate from the reaction mixture, representing a loss of both product and starting material.

  • Solution:

    • Control Stoichiometry: Avoid using a large excess of benzyl bromide. Begin with a 1:1 molar ratio of 4-piperidone to benzyl bromide. Small, incremental additions of the alkylating agent may be necessary if the reaction stalls.

    • Monitor with TLC: Carefully monitor the reaction progress using Thin Layer Chromatography (TLC). You should see the disappearance of the starting 4-piperidone spot and the appearance of the N-benzyl-4-piperidone product spot. If a new, more polar spot (which stays at the baseline) begins to appear, it is likely the quaternary salt, and the reaction should be stopped.

    • Temperature Control: While the reaction requires heating (e.g., 65°C), excessive temperatures can accelerate the rate of the undesired quaternization reaction.[5] Maintain a moderate and consistent temperature.

Visualizing Reaction Pathways and Side Reactions

To better understand these processes, the following diagrams illustrate the key transformations.

dieckmann_synthesis cluster_main Main Reaction Pathway cluster_side Side Reaction Pathway Start Benzylamine + 2x Methyl Acrylate Diester Diester Intermediate Start->Diester Michael Addition BetaKetoEster Cyclic β-Keto Ester Diester->BetaKetoEster Dieckmann Condensation (Intramolecular) Dimer Linear Dimer/ Oligomer Diester->Dimer Intermolecular Condensation Product N-Benzyl-4-Piperidone BetaKetoEster->Product Hydrolysis & Decarboxylation alkylation_synthesis cluster_main_alk Main Reaction Pathway cluster_side_alk Side Reaction Pathway Start_Alk 4-Piperidone + Benzyl Bromide Product_Alk N-Benzyl-4-Piperidone Start_Alk->Product_Alk N-Alkylation (SN2) QuatSalt Quaternary Ammonium Salt Product_Alk->QuatSalt Over-Alkylation

References

Technical Support Center: Stability of 1-Benzyl-4-methylpiperidin-3-one Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-Benzyl-4-methylpiperidin-3-one hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to address common stability issues encountered during the storage and handling of this compound. Here, you will find troubleshooting guides and frequently asked questions to ensure the integrity of your experiments.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutical compounds, including Tofacitinib.[1] The stability of this compound is critical for the reliability and reproducibility of experimental results. This guide provides an in-depth analysis of potential stability issues and practical solutions to mitigate them.

Part 1: Troubleshooting Guide

This section provides a systematic approach to identifying and resolving stability problems with this compound.

Issue 1: Inconsistent Analytical Results or Loss of Potency

Symptom: You observe a decrease in the peak area of the active compound in your chromatograms (e.g., HPLC, LC-MS) over time, or you notice a decline in its expected reactivity in subsequent synthetic steps.

Potential Cause: The compound may be degrading under your current storage or experimental conditions. The piperidine ring and the ketone functional group are susceptible to degradation.[2]

Troubleshooting Workflow:

A Start: Inconsistent Results B Review Storage Conditions (Temp, Light, Humidity) A->B Step 1 C Perform Forced Degradation Study (See Protocol 1) B->C Step 2 D Analyze Samples by HPLC/LC-MS C->D Step 3 E Identify Degradation Products D->E Step 4 F Optimize Storage Conditions (See Table 1) E->F Step 5 G Re-test Optimized Conditions F->G Step 6 H End: Stability Confirmed G->H Step 7

Caption: Troubleshooting workflow for inconsistent analytical results.

Experimental Protocol 1: Forced Degradation Study

A forced degradation study is essential for understanding the stability of a compound and its degradation pathways.[2][3] This involves subjecting the compound to stress conditions more severe than accelerated stability testing.

Objective: To intentionally generate degradation products and identify the conditions under which this compound is unstable.

Materials:

  • This compound

  • Methanol or other suitable solvent

  • 0.1 M Hydrochloric acid (HCl)

  • 0.1 M Sodium hydroxide (NaOH)

  • 3% Hydrogen peroxide (H₂O₂)

  • HPLC or LC-MS system with a suitable column (e.g., C18)

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at room temperature for 24 hours. Neutralize with 0.1 M NaOH before analysis.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 24 hours. Neutralize with 0.1 M HCl before analysis.[2]

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 8 hours.[2]

    • Thermal Degradation: Place a solid sample and a solution sample in an oven at 60-80°C for 48 hours.[2]

    • Photolytic Degradation: Expose a solid sample and a solution sample to light in a photostability chamber, following ICH Q1B guidelines.[2][4]

  • Analysis:

    • At specified time points, withdraw samples, neutralize if necessary, and dilute to an appropriate concentration for analysis.

    • Analyze all stressed samples, along with an unstressed control sample, using a suitable analytical method like RP-HPLC.[2]

    • Monitor for the appearance of new peaks and the decrease in the area of the parent peak.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: Based on information for similar piperidinone derivatives, the recommended storage conditions are crucial for maintaining the compound's stability.[5][6][7]

ParameterRecommended ConditionRationale
Temperature -20°C to 8°C[6][7][8]Low temperatures slow down potential degradation reactions.
Atmosphere Under an inert gas (e.g., Argon, Nitrogen)[5][7]Minimizes the risk of oxidation. The tertiary amine in the piperidine ring is susceptible to oxidation.[2]
Light Protected from light (e.g., in an amber vial)[5]Light, especially UV, can provide the energy for photolytic degradation.[2]
Moisture Sealed container, away from moisture[6][8]The hydrochloride salt is hygroscopic and can absorb moisture, which may lead to hydrolysis or other degradation.

Table 1: Recommended Storage Conditions

Q2: What are the potential degradation pathways for this compound?

A2: While specific degradation pathways for this compound are not extensively documented, we can infer potential pathways based on its functional groups.

A 1-Benzyl-4-methylpiperidin-3-one HCl B Oxidation (N-oxide formation, ring opening) A->B C Hydrolysis (Potential gem-diol formation) A->C D Thermal Degradation (Complex decomposition) A->D E Photodegradation (Radical mechanisms) A->E F Debenzylation A->F

Caption: Potential degradation pathways.

  • Oxidation: The tertiary amine of the piperidine ring is susceptible to oxidation, which could lead to the formation of an N-oxide or ring-opened products.[2]

  • Hydrolysis: While ketones are generally stable to hydrolysis, the presence of the hydrochloride salt and potential moisture absorption could facilitate the formation of a geminal diol in equilibrium.[9]

  • Thermal Degradation: High temperatures can promote complex decomposition reactions.[2] For some carboxylate salts, thermal decomposition can lead to ketone formation, suggesting the ketone moiety itself can be susceptible to high heat.[10]

  • Photodegradation: Exposure to light, particularly UV light, can initiate degradation through radical mechanisms.[2]

  • Debenzylation: The benzyl group can be cleaved under certain conditions, such as catalytic hydrogenation.[11] While not a typical storage-related degradation, it's a known reaction of N-benzyl compounds.

Q3: I see some discoloration (e.g., yellowing) in my solid sample. Is it still usable?

A3: Discoloration is often an indicator of degradation. It is highly recommended to re-analyze the material by a suitable analytical method (e.g., HPLC, NMR) to determine its purity before use. If significant degradation is observed, the material should be discarded.

Q4: How should I handle this compound safely?

A4: This compound is classified as harmful if swallowed and can cause skin and eye irritation.[12][13][14] Always handle it in a well-ventilated area or a fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[12][13]

References

Technical Support Center: Stereoselective Synthesis of Chiral Piperidones

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the stereoselective synthesis of chiral piperidones. The piperidine ring is a cornerstone in medicinal chemistry, forming the structural core of countless pharmaceuticals.[1] Maintaining stereochemical integrity during the synthesis of chiral piperidone intermediates is paramount, as the biological activity of the final molecule is often exclusive to a single stereoisomer.[2][3]

This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the complexities of stereocontrol and prevent racemization in your synthetic routes.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental challenges in a question-and-answer format, offering systematic approaches to diagnose and resolve common problems leading to loss of stereochemical purity.

Issue 1: Significant Racemization or Epimerization Observed in the Final Piperidone Product

Q: I've successfully synthesized my target chiral piperidone, but chiral HPLC analysis shows a significant loss of enantiomeric or diastereomeric excess. What are the likely causes and how can I fix this?

A: Loss of stereochemical purity, or racemization, is a frequent challenge, particularly when a chiral center is located at the α-carbon to the piperidone carbonyl group.[4] This is almost always due to the formation of a planar, achiral enol or enolate intermediate under either acidic or basic conditions.[5][6] Once this intermediate forms, subsequent protonation can occur from either face, scrambling the stereocenter.[7]

Systematic Troubleshooting Protocol:

  • Identify the Labile Stereocenter: Determine if the compromised stereocenter is α to the carbonyl. If so, this is the most probable site of racemization.

  • Analyze Reaction & Workup Conditions: Scrutinize every step of your synthesis after the chiral center is set.

    • pH Exposure: Did the reaction involve strong acid or base? Was the workup performed under harsh acidic or basic conditions (e.g., a strong HCl wash or a concentrated bicarbonate quench)? Even brief exposure can initiate enolization.[8][9]

    • Temperature: High temperatures can provide the activation energy needed for enolization, especially if trace acidic or basic impurities are present.

    • Extended Reaction Times: Prolonged exposure to even mild basic or acidic conditions can lead to gradual racemization over time.[10]

  • Pinpoint the Problem Step: If you suspect a specific step (e.g., a deprotection or a subsequent functionalization), you can perform a control experiment. Subject your enantiomerically pure intermediate to the exact reaction and workup conditions of that step, but omit the key reagent. Analyze the product for any loss in stereopurity.

Corrective Actions & Optimization:

Potential Cause Recommended Solution & Explanation
Harsh Acidic/Basic Workup Solution: Neutralize the reaction mixture carefully and perform extractions at or near pH 7. Use milder reagents for pH adjustment, such as saturated ammonium chloride (NH₄Cl) instead of strong acids, or dilute bicarbonate solutions. Causality: This minimizes the catalytic effect of H⁺ or OH⁻ on the keto-enol tautomerism that leads to racemization.[9]
Strong Base in Reaction Solution: If a base is required, opt for non-nucleophilic, sterically hindered bases like 2,4,6-collidine or proton sponge. Use the minimum effective amount and maintain low temperatures (-78 °C if possible). Causality: Bulky bases are less likely to remain in solution and catalyze epimerization after the primary reaction is complete. Low temperatures disfavor the equilibrium of enolate formation.[11]
High Reaction Temperature Solution: Perform a temperature screening study. Run the reaction at progressively lower temperatures (e.g., RT, 0 °C, -40 °C, -78 °C) to find the optimal balance between reaction rate and stereochemical preservation.[10] Causality: The energy barrier to racemization is often higher than that of the desired reaction. Lowering the temperature disproportionately slows the undesired pathway.
Purification on Silica Gel Solution: Silica gel is inherently acidic and can cause on-column racemization. Option 1: Neutralize the silica gel by preparing a slurry with a small amount of triethylamine in the eluent. Option 2: Switch to a different stationary phase like alumina (basic or neutral) or consider purification by crystallization.
Issue 2: Low Diastereoselectivity in a Cyclization Reaction to Form the Piperidone Ring

Q: My strategy involves an intramolecular cyclization (e.g., Dieckmann or aza-Michael) to form the piperidone ring, but I'm getting a nearly 1:1 mixture of diastereomers. How can I improve the facial selectivity?

A: Poor diastereoselectivity arises when the energy difference between the transition states leading to the two different diastereomers is negligible. The key is to create a more conformationally rigid and sterically biased transition state.

Strategies for Enhancing Diastereoselectivity:

  • Utilize a Chiral Auxiliary: Incorporating a chiral auxiliary is a robust method to control stereochemistry.[12] Evans oxazolidinones or Oppolzer's camphorsultam, for example, can be attached to a precursor molecule.[13][14] Their bulky, defined stereochemical structure effectively blocks one face of the molecule, forcing the cyclization to occur from the less hindered direction. The auxiliary can be cleaved off later in the synthesis.[12]

  • Chelation Control with Lewis Acids: For reactions involving enolates, adding a chelating Lewis acid (e.g., TiCl₄, MgBr₂·OEt₂) can create a rigid, chair-like six-membered transition state.[10] This locks the conformation of the reacting partners, often leading to a dramatic improvement in diastereoselectivity.

  • Solvent Optimization: The solvent plays a critical role in stabilizing transition states.

    • Non-coordinating solvents (e.g., toluene, dichloromethane) often enhance the effect of chiral auxiliaries and Lewis acids by not competing for coordination sites.

    • Coordinating solvents (e.g., THF, DMF) can sometimes disrupt desired chelation-controlled transition states. A thorough solvent screen is highly recommended.[10]

dot graph TD { bgcolor="#F1F3F4"; rankdir=LR; node [shape=box, style="rounded,filled", fontname="Helvetica", margin="0.2,0.1"]; edge [fontname="Helvetica", color="#5F6368", arrowhead="vee"];

} enddot Caption: Decision workflow for troubleshooting low diastereoselectivity.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of racemization for a chiral center alpha to a piperidone carbonyl?

A1: The primary mechanism is keto-enol tautomerism.[6] The alpha-carbon in a piperidone has an acidic proton. In the presence of a catalytic amount of acid or base, this proton can be removed to form a planar enolate (under basic conditions) or enol (under acidic conditions).[5][7] This planar intermediate is achiral. When it re-protonates to return to the keto form, the proton can add from either the top or bottom face with roughly equal probability, resulting in a 50:50 mixture of the R and S configurations at that center—a racemic mixture.[6]

dot graph G { layout=dot; rankdir="LR"; bgcolor="#F1F3F4"; node [shape=none, margin=0, fontname="Helvetica"]; edge [color="#5F6368"];

} enddot Caption: Mechanism of enolate-mediated racemization at the α-carbon.

Q2: Are there specific reaction types used in piperidone synthesis that are notoriously prone to racemization?

A2: Yes. Any reaction that generates an enolate or proceeds through an enolizable intermediate at the chiral center is high-risk. Key examples include:

  • The Dieckmann Condensation: This intramolecular reaction between two esters to form a β-keto ester (a 3-piperidone precursor) inherently involves the formation of an enolate under basic conditions. Maintaining stereochemical integrity at the α-carbon is challenging.

  • Alkylation of Piperidone Enolates: Directly alkylating the α-position of a pre-formed chiral piperidone requires generating its enolate, which immediately puts the existing stereocenter at risk.[15]

  • Reactions Requiring N-Protecting Group Removal: Certain N-protecting groups (like Fmoc) are removed with bases (like piperidine itself), which can create a basic environment sufficient to cause epimerization of a nearby chiral center.[16][17]

Q3: How can I choose the right N-protecting group to minimize racemization risk?

A3: The choice of the N-protecting group is critical. The ideal group should be stable to the reaction conditions used to build the piperidone core but removable under mild conditions that do not threaten stereocenters.

Protecting Group Removal Conditions Racemization Risk Recommendation
Boc (tert-Butoxycarbonyl) Strong Acid (TFA, HCl)Low. Acid-catalyzed enolization is possible but generally slower than base-catalyzed. Use minimal acid and low temperature.Excellent choice. Widely used due to its stability and orthogonal removal conditions.[2]
Cbz (Carboxybenzyl) Hydrogenolysis (H₂, Pd/C)Very Low. Neutral conditions are ideal for preserving stereochemistry.Gold Standard. The preferred choice when the molecule is stable to hydrogenation.
Fmoc (Fluorenylmethyloxycarbonyl) Base (e.g., Piperidine)High. The basic removal conditions are a significant risk for α-stereocenters.Use with extreme caution. Only suitable if the chiral center is remote from the carbonyl or if the piperidone ring is formed after Fmoc removal.[16]

Q4: Can enzymatic methods be used to synthesize chiral piperidones without racemization?

A4: Absolutely. Biocatalysis is an outstanding strategy for achieving high stereoselectivity. Enzymes operate in highly specific, three-dimensional active sites under mild physiological conditions (neutral pH, room temperature), which virtually eliminates the risk of racemization. Methods like chemo-enzymatic dearomatization of pyridines using amine oxidases and reductases can produce highly stereo-enriched piperidines.[18] While requiring specialized expertise, this approach is powerful for accessing enantiopure products.

References

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for 1-Benzyl-4-methylpiperidin-3-one Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical development and chemical research, the integrity of analytical data is paramount. For a compound such as 1-Benzyl-4-methylpiperidin-3-one hydrochloride, a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), robust and reliable analytical methods are essential for ensuring quality, consistency, and compliance with regulatory standards. The validation of these methods is not merely a procedural formality but a scientific imperative that demonstrates a method is fit for its intended purpose.[1][2][3]

This guide provides an in-depth comparison of various analytical techniques for the validation of this compound. As a Senior Application Scientist, my objective is to move beyond a simple recitation of protocols. Instead, I will elucidate the causality behind experimental choices, grounding each method in established scientific principles and regulatory expectations, primarily drawing from the International Council for Harmonisation (ICH) Q2(R2) guidelines and the United States Pharmacopeia (USP) General Chapter <1225>.[1][4][5][6] This document is designed for researchers, scientists, and drug development professionals who require a nuanced understanding of how to approach method validation for this specific class of compounds.

The Importance of a Multi-faceted Approach

No single analytical technique can comprehensively characterize a pharmaceutical intermediate. A combination of chromatographic, titrimetric, and spectroscopic methods is often necessary to build a complete quality profile. This guide will explore the validation of:

  • High-Performance Liquid Chromatography (HPLC) / Ultra-Performance Liquid Chromatography (UPLC): For purity assessment and quantitative assay.

  • Gas Chromatography-Mass Spectrometry (GC-MS): For the identification and quantification of volatile impurities.

  • Titrimetry: For the accurate assay of the hydrochloride salt content.

  • Spectroscopy (FTIR & NMR): For structural confirmation and identification.

The relationship between these methods and the core validation parameters as stipulated by ICH Q2(R2) is a critical aspect of a robust analytical control strategy.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing prep_start Weigh Sample/ Reference Standard dissolve Dissolve in Diluent (e.g., 50:50 ACN:H2O) prep_start->dissolve sonicate Sonicate to Ensure Dissolution dissolve->sonicate dilute Dilute to Final Concentration sonicate->dilute filter Filter through 0.45 µm Syringe Filter dilute->filter inject Inject into HPLC/UPLC System filter->inject separate Isocratic/Gradient Elution inject->separate detect UV Detection (e.g., 254 nm) separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Assay/ Purity integrate->calculate GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing prep_start Weigh Sample dissolve Dissolve in a Volatile Solvent (e.g., Dichloromethane) prep_start->dissolve dilute Dilute to Final Concentration dissolve->dilute inject Inject into GC (Split/Splitless) dilute->inject separate Temperature- Programmed Separation inject->separate ionize Electron Ionization (EI, 70 eV) separate->ionize detect Mass Spectrometry (Scan Mode) ionize->detect integrate Extract Ion Chromatograms detect->integrate identify Identify Peaks via Mass Spectral Library integrate->identify quantify Quantify using Internal/External Standard identify->quantify Titration_Workflow cluster_prep Sample Preparation cluster_analysis Potentiometric Titration cluster_data Data Analysis prep_start Accurately Weigh Sample dissolve Dissolve in Solvent (e.g., Acetic Acid/Water) prep_start->dissolve immerse Immerse Electrodes (Silver & Reference) dissolve->immerse titrate Titrate with Standardized Silver Nitrate (AgNO3) immerse->titrate monitor Record Potential (mV) vs. Titrant Volume (mL) titrate->monitor plot Plot Titration Curve monitor->plot determine_ep Determine Equivalence Point (e.g., 1st Derivative) plot->determine_ep calculate Calculate % HCl determine_ep->calculate

References

A Comparative Guide to Purity Analysis of 1-Benzyl-4-methylpiperidin-3-one hydrochloride by qNMR

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and quality control, the precise determination of purity for active pharmaceutical ingredients (APIs) and their intermediates is paramount. This guide provides an in-depth technical comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with other analytical techniques for the purity analysis of 1-Benzyl-4-methylpiperidin-3-one hydrochloride, a key intermediate in the synthesis of various pharmaceutical compounds.[1] We will explore the fundamental principles of qNMR, its advantages in providing absolute quantification, and a detailed, field-proven protocol for its application.

The Critical Role of Purity Analysis in Drug Development

The purity of an API directly impacts its safety and efficacy. Impurities can arise from starting materials, intermediates, by-products, or degradation products. Therefore, robust and accurate analytical methods are essential to ensure the quality and consistency of the final drug product. Traditional methods for purity determination, such as chromatography and titration, have been the workhorses of the pharmaceutical industry for decades. However, they often come with limitations that can be addressed by the unique capabilities of qNMR.

qNMR: A Primary Method for Absolute Quantification

Quantitative NMR (qNMR) has emerged as a powerful and versatile analytical technique for the precise and accurate determination of compound purity.[2][3] Unlike chromatographic methods that often rely on reference standards of the analyte itself, qNMR is a primary ratio method of measurement, allowing for absolute quantification against a certified internal standard of a different chemical structure.[4][5] This is based on the fundamental principle that the integral of an NMR signal is directly proportional to the number of nuclei contributing to that signal.[4][6][7]

Key Advantages of qNMR:

  • Absolute Quantification: Does not require a calibration curve or a reference standard of the analyte, reducing reliance on the availability and purity of such standards.[4][7]

  • High Specificity: The high resolution of NMR spectra allows for the selective quantification of the analyte in the presence of impurities, even if they are structurally related.

  • Non-destructive: The sample can be recovered and used for further analysis.[4]

  • Versatility: Applicable to a wide range of organic molecules that are soluble in a suitable deuterated solvent.[7][8]

  • Traceability: Results can be made traceable to the International System of Units (SI) through the use of certified reference materials (CRMs).[5][9]

Comparative Analysis: qNMR vs. Traditional Methods

To appreciate the value of qNMR, it is essential to compare it with other commonly used techniques for purity analysis.

Method Principle Advantages Limitations
Quantitative NMR (qNMR) Signal intensity is directly proportional to the number of nuclei.Absolute quantification, high specificity, non-destructive, single standard for multiple analytes.[3][4]Lower sensitivity than some chromatographic methods, requires soluble sample.
High-Performance Liquid Chromatography (HPLC) Differential partitioning of components between a mobile and stationary phase.High sensitivity, high resolution, widely applicable.[10]Requires a specific reference standard for each analyte, response factors can vary.[8]
Gas Chromatography (GC) Similar to HPLC but with a gaseous mobile phase.Excellent for volatile and thermally stable compounds.[10]Limited to volatile analytes, potential for thermal degradation.
Titration Chemical reaction with a standardized reagent.High precision for specific functional groups.Limited to compounds with a titratable functional group, susceptible to interferences.
Melting Point Determination The temperature at which a solid becomes a liquid.Simple and quick indication of purity.[11][12]Impurities can broaden the melting point range, not quantitative.[11]
Experimental Protocol: Purity Determination of this compound by ¹H qNMR

This section details a validated protocol for the purity analysis of this compound using ¹H qNMR with an internal standard.

  • Internal Standard Selection: Maleic acid is chosen as the internal standard due to its high purity, chemical stability, and the presence of a sharp singlet in a region of the ¹H NMR spectrum that does not overlap with the analyte signals.[13][14] The solubility in the chosen solvent is also a critical factor.[13]

  • Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is selected as the solvent because both the analyte and the internal standard are readily soluble in it.

  • Relaxation Delay (d1): A sufficiently long relaxation delay is crucial to ensure complete relaxation of all protons, which is essential for accurate integration and quantification.[14] This is determined by measuring the spin-lattice relaxation time (T₁) of the protons of interest.

  • Analyte: this compound (Molecular Weight: 239.74 g/mol )[15]

  • Internal Standard: Maleic acid (Certified Reference Material, Purity ≥ 99.5%)

  • Solvent: DMSO-d₆ (≥ 99.8% D)

  • Instrumentation: 400 MHz (or higher) NMR spectrometer

  • Equipment: Analytical balance, volumetric flasks, pipettes, NMR tubes

The following diagram illustrates the key steps in the qNMR purity analysis workflow.

Caption: Workflow for qNMR Purity Analysis.

  • Preparation of the Standard Solution: Accurately weigh approximately 10 mg of maleic acid (internal standard) into a volumetric flask.

  • Preparation of the Sample Solution: Accurately weigh approximately 20 mg of this compound into the same volumetric flask.

  • Dissolution: Dissolve the weighed solids in a precise volume (e.g., 1.0 mL) of DMSO-d₆.

  • NMR Data Acquisition:

    • Transfer an appropriate volume of the solution into a 5 mm NMR tube.

    • Acquire the ¹H NMR spectrum using appropriate acquisition parameters, including a sufficient number of scans for a good signal-to-noise ratio and a relaxation delay (d1) of at least 5 times the longest T₁ value of the protons being integrated.

  • Data Processing:

    • Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz).

    • Perform Fourier transformation, phase correction, and baseline correction.

  • Integration:

    • Integrate the well-resolved singlet of the vinyl protons of maleic acid (around δ 6.28 ppm).

    • Integrate a well-resolved signal of this compound that is free from overlap with other signals. For example, the aromatic protons of the benzyl group.

  • Purity Calculation: The purity of the analyte is calculated using the following equation:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value of the signal

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = Mass

    • P = Purity of the internal standard

    • analyte = this compound

    • IS = Internal Standard (Maleic acid)

Data Presentation and Interpretation

The results of the qNMR analysis should be presented in a clear and concise manner, allowing for easy comparison with other methods.

Table 1: Hypothetical Purity Analysis Results for this compound

Analytical Method Purity (%) Relative Standard Deviation (RSD, n=3)
¹H qNMR 99.20.3%
HPLC-UV (254 nm) 98.90.5%
Titration 99.50.2%

The hypothetical data in Table 1 demonstrates the comparable results that can be obtained with qNMR, HPLC, and titration. The low RSD for the qNMR method highlights its high precision.

Method Validation

To ensure the reliability of the qNMR method, it must be validated according to regulatory guidelines.[3] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Conclusion: The Authoritative Power of qNMR

Quantitative NMR has proven to be a robust, reliable, and accurate method for the purity determination of pharmaceutical compounds like this compound.[6][16] Its ability to provide absolute quantification without the need for a specific reference standard for the analyte makes it a valuable orthogonal technique to traditional chromatographic methods.[16] As regulatory bodies increasingly recognize the value of qNMR, its adoption in pharmaceutical quality control is expected to grow, further ensuring the safety and efficacy of medicines.[3]

References

A Comparative Guide to the Synthetic Routes of 1-Benzyl-4-methylpiperidin-3-one Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-Benzyl-4-methylpiperidin-3-one hydrochloride is a key intermediate in the synthesis of various pharmaceutical compounds, most notably as a precursor to Tofacitinib, a Janus kinase (JAK) inhibitor used in the treatment of rheumatoid arthritis.[1] The efficient and scalable synthesis of this piperidone derivative is of significant interest to researchers and professionals in drug development and manufacturing. This guide provides an in-depth comparison of three distinct synthetic routes to this compound, offering a critical analysis of their respective methodologies, performance, and practical considerations. The objective is to equip researchers with the necessary information to make informed decisions when selecting a synthetic strategy.

Overview of Synthetic Strategies

Three primary synthetic strategies for the preparation of 1-Benzyl-4-methylpiperidin-3-one have been identified and will be discussed in detail:

  • Route A: Dieckmann Condensation and Subsequent Alkylation

  • Route B: From 3-Hydroxy-4-methylpyridine

  • Route C: From N-Benzyl Glycine Ethyl Ester

Each of these routes presents a unique set of advantages and challenges, which will be explored through a combination of detailed protocols, comparative data, and mechanistic insights.

Route A: Dieckmann Condensation and Subsequent Alkylation

This classical approach involves the initial construction of the piperidone ring via a Dieckmann condensation, followed by the introduction of the methyl group at the 4-position through alkylation.

Reaction Scheme

Route A A Benzylamine + Methyl Acrylate B N,N-bis(β-propionate methyl ester) benzylamine A->B Michael Addition C Methyl 1-benzyl-4-oxopiperidine-3-carboxylate B->C Dieckmann Condensation (NaH, Toluene) D 1-Benzyl-4-piperidone C->D Hydrolysis & Decarboxylation (HCl, heat) E 1-Benzyl-4-methylpiperidin-3-one D->E Alkylation (e.g., LDA, Methyl Iodide) F 1-Benzyl-4-methylpiperidin-3-one HCl E->F Salt Formation (HCl) Route B A 3-Hydroxy-4-methylpyridine B 1-Benzyl-3-hydroxy-4-methylpyridinium chloride A->B Benzylation (Benzyl Chloride) C 1-Benzyl-3-hydroxy-4-methylpiperidine B->C Reduction (e.g., NaBH4 or H2/Catalyst) D 1-Benzyl-4-methylpiperidin-3-one C->D Oxidation (e.g., Swern or Dess-Martin) E 1-Benzyl-4-methylpiperidin-3-one HCl D->E Salt Formation (HCl) Route C A N-Benzyl Glycine Ethyl Ester B Diester Intermediate A->B Alkylation with 2-methyl-4-halobutyrate C Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate B->C Intramolecular Cyclization (Base-mediated) D 1-Benzyl-4-methylpiperidin-3-one C->D Hydrolysis, Decarboxylation, & Methylation (conceptual) E 1-Benzyl-4-methylpiperidin-3-one HCl D->E Salt Formation (HCl)

References

A Comparative Guide to the Synthesis of Tofacitinib: An In-Depth Analysis of 1-Benzyl-4-methylpiperidin-3-one hydrochloride and Alternative Precursors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tofacitinib, a potent Janus kinase (JAK) inhibitor, is a cornerstone in the treatment of autoimmune diseases such as rheumatoid arthritis. The synthesis of this complex molecule, particularly the construction of its chiral piperidine core, is a subject of extensive research and process optimization. This guide provides a comprehensive comparison of various synthetic routes to Tofacitinib, with a focus on the pivotal precursor, 1-Benzyl-4-methylpiperidin-3-one hydrochloride, and its alternatives. By examining experimental data on yield, purity, and process efficiency, this document serves as a critical resource for researchers and professionals in drug development seeking to navigate the intricate landscape of Tofacitinib synthesis.

Introduction: The Synthetic Challenge of Tofacitinib

Tofacitinib's structure features a pyrrolo[2,3-d]pyrimidine core linked to a stereochemically complex (3R,4R)-4-methyl-3-(methylamino)piperidine moiety. The synthesis of this piperidine fragment with the correct stereochemistry is the lynchpin of an efficient and scalable manufacturing process. The initial synthetic routes developed by Pfizer, the originator of Tofacitinib, have undergone significant evolution to improve yield, reduce costs, and enhance safety and environmental sustainability.[1] A critical intermediate in many of these synthetic pathways is (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine. The choice of the starting material for this intermediate profoundly impacts the overall efficiency and economic viability of the synthesis.

This guide will dissect and compare four major synthetic strategies, each originating from a different precursor, to provide a holistic view of the available options for synthesizing the Tofacitinib piperidine core.

The Central Role of 1-Benzyl-4-methylpiperidin-3-one

1-Benzyl-4-methylpiperidin-3-one has historically been a key precursor in the synthesis of Tofacitinib.[2][3] Its structure provides a ready scaffold for the introduction of the required functional groups at the 3 and 4 positions of the piperidine ring.

The general synthetic approach from this precursor involves a reductive amination to introduce the methylamino group at the 3-position. This reaction, however, generates a mixture of diastereomers (cis and trans) that necessitates a subsequent resolution step to isolate the desired (3R,4R)-enantiomer.[4]

dot

cluster_0 Synthesis from 1-Benzyl-4-methylpiperidin-3-one A 1-Benzyl-4-methylpiperidin-3-one B Reductive Amination (Methylamine, NaBH(OAc)3) A->B C Racemic cis/trans Mixture of (1-benzyl-4-methylpiperidin-3-yl)-methylamine B->C D Chiral Resolution (e.g., with L-DTTA) C->D E (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine D->E

Caption: Synthetic pathway from 1-Benzyl-4-methylpiperidin-3-one.

Experimental Protocol: Synthesis of (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine from 1-Benzyl-4-methylpiperidin-3-one

A process for the preparation of the Tofacitinib intermediate, (1-benzyl-4-methylpiperidin-3-yl)-methylamine, involves stirring 1-benzyl-4-methylpiperidin-3-one with methylamine in the presence of acetic acid for 16 hours at room temperature. The resulting imine intermediate is then treated with sodium triacetoxyborohydride and stirred for an additional 24 hours to yield the product.[5] The desired (3R,4R)-enantiomer is then obtained through chiral resolution.

Comparative Analysis of Tofacitinib Precursors

While 1-benzyl-4-methylpiperidin-3-one offers a direct route, several alternative precursors have been explored to overcome some of its limitations, such as the need for resolution of diastereomeric mixtures and the associated yield loss. This section compares the synthesis of the key piperidine intermediate starting from 3-amino-4-methylpyridine, 4-picoline, and 4-piperidone.

PrecursorKey AdvantagesKey DisadvantagesOverall Yield (to key intermediate)Purity/eeReference
1-Benzyl-4-methylpiperidin-3-one Commercially available, direct route to the piperidine core.Forms diastereomeric mixtures requiring resolution, leading to yield loss.ModerateHigh after resolution[2]
3-Amino-4-methylpyridine Inexpensive starting material, potential for asymmetric synthesis.Can involve multiple steps including protection, reduction, and benzylation.15% (improved process)High[6][7]
4-Picoline Very inexpensive and readily available starting material.Longer synthetic route involving benzylation, reduction, hydroboration, and oxidation.Not explicitly stated, but described as scalable.High (dr 97.3:2.7 after recrystallization)[4]
4-Piperidone Allows for enantioselective synthesis, avoiding chiral resolution.Can require specialized catalysts and longer reaction sequences.22.4% (8 steps)96.8% ee[1][7]

dot

cluster_1 Alternative Synthetic Routes to the Tofacitinib Piperidine Core cluster_2 From 3-Amino-4-methylpyridine cluster_3 From 4-Picoline cluster_4 From 4-Piperidone A 3-Amino-4-methylpyridine B N-acylation & Quaternization A->B C Reduction & Hydrolysis B->C D (3R,4R)-intermediate C->D E 4-Picoline F Benzylation & Reduction E->F G Hydroboration-Oxidation F->G H (3R,4R)-intermediate G->H I 4-Piperidone J Enantioselective Hydroxylation I->J K Further Transformations J->K L (3R,4R)-intermediate K->L

Caption: Overview of alternative synthetic pathways.

Synthesis from 3-Amino-4-methylpyridine

Starting from the inexpensive and readily available 3-amino-4-methylpyridine, this route involves a series of transformations including N-acylation, quaternization of the pyridine ring with a benzyl group, and subsequent reduction.[6][8] An improved two-step process that avoids the isolation of intermediates has been reported to have a total yield of 15%, which is double that of the traditional method.[7]

Experimental Protocol: A novel synthesis involves the N-acylation of 3-amino-4-methylpyridine, followed by quaternization with benzyl bromide. The resulting pyridinium salt is then reduced with sodium borohydride to yield the tetrahydropyridine derivative, which is further processed to the key piperidine intermediate.[6]

Synthesis from 4-Picoline

The use of 4-picoline as a starting material represents a cost-effective approach.[4] The synthesis involves the benzylation of 4-picoline, followed by reduction to the corresponding tetrahydropyridine. A subsequent hydroboration-oxidation sequence introduces the hydroxyl group, which is then oxidized to the ketone, a precursor to the desired amine. This route has been optimized for kilogram-scale production.[4]

Experimental Protocol: 4-picoline is benzylated with benzyl chloride to form the pyridinium salt, which is then reduced with sodium borohydride to yield 1-benzyl-4-methyl-1,2,3,6-tetrahydropyridine. Subsequent hydroboration and oxidation steps lead to the formation of the piperidine core.[4]

Enantioselective Synthesis from 4-Piperidone

To circumvent the need for chiral resolution, enantioselective routes have been developed, often starting from 4-piperidone. One such approach utilizes a proline-catalyzed hydroxylation to introduce the chiral center.[7] While this method can achieve high enantiomeric excess (ee), it may involve more steps and specialized reagents. An 8-step synthesis from 4-piperidone has been reported with a total yield of 22.4% and an ee of 96.8%.[1]

Experimental Protocol: An enantioselective total synthesis of a Tofacitinib precursor has been achieved starting from 4-piperidone. A key step is the proline-catalyzed hydroxylation of an enamine intermediate to establish the desired stereochemistry at the 3-position.

Final Assembly of the Tofacitinib Molecule

Once the chiral piperidine intermediate, (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine, is obtained, the final steps of the Tofacitinib synthesis involve its coupling with the pyrrolo[2,3-d]pyrimidine core and subsequent debenzylation.

dot

cluster_5 Final Steps in Tofacitinib Synthesis M (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine N Coupling with 4-chloro-7H-pyrrolo[2,3-d]pyrimidine M->N O N-((3R,4R)-1-benzyl-4-methylpiperidin-3-yl)-N-methyl- 7H-pyrrolo[2,3-d]pyrimidin-4-amine N->O P Debenzylation (e.g., Pd/C, H2) O->P Q Condensation with ethyl cyanoacetate P->Q R Tofacitinib Q->R

Caption: Final assembly of the Tofacitinib molecule.

A one-pot synthesis has been described where the debenzylation of N-[(3R,4R)-1-benzyl-4-methylpiperidin-3-yl]-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is followed by condensation with ethyl cyanoacetate to yield Tofacitinib with a purity of 99.4% and an overall yield of about 57% based on the pyrimidine starting material.[9]

Conclusion and Future Perspectives

The synthesis of Tofacitinib is a testament to the continuous innovation in pharmaceutical process chemistry. While this compound remains a viable precursor, alternative starting materials such as 3-amino-4-methylpyridine and 4-picoline offer significant cost advantages, and enantioselective routes from 4-piperidone provide an elegant solution to the challenge of stereocontrol.

The choice of the optimal synthetic route will depend on a multitude of factors including raw material cost, scalability, process safety, and environmental impact. As the demand for Tofacitinib and other JAK inhibitors grows, the development of even more efficient, green, and cost-effective synthetic strategies will remain a key area of research. The insights provided in this guide aim to equip researchers and drug development professionals with the necessary knowledge to make informed decisions in this dynamic field.

References

A Comparative Spectroscopic Guide to 1-Benzyl-4-methylpiperidin-3-one Hydrochloride and Its Analogues

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and organic synthesis, the precise characterization of molecular structures is paramount. Piperidine derivatives, in particular, form the backbone of numerous active pharmaceutical ingredients (APIs). This guide offers an in-depth spectroscopic comparison of 1-Benzyl-4-methylpiperidin-3-one hydrochloride and a curated selection of its structural analogues. By examining their Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data, we aim to provide researchers, scientists, and drug development professionals with a clear framework for the structural elucidation of this important class of compounds. The choice of spectroscopic techniques is foundational, as they provide rapid, non-destructive, and highly detailed information about molecular structure and functional groups.[1][2]

The analogues chosen for this comparison allow for a systematic evaluation of how minor structural modifications manifest in their respective spectra. These include the removal of the N-benzyl group, the removal of the C4-methyl group, and an analogue lacking both.

Molecular Structures Under Investigation

A clear understanding of the structural differences is essential for interpreting the spectroscopic data. The following molecules are analyzed in this guide:

G cluster_0 1-Benzyl-4-methylpiperidin-3-one HCl (Target) cluster_1 Analogue 1: 1-Benzylpiperidin-3-one cluster_2 Analogue 2: 1-Benzyl-4-piperidone cluster_3 Analogue 3: 4-Methylpiperidin-3-one a a b b c c d d

Figure 1: Chemical structures of the target compound and its analogues.

Infrared (IR) Spectroscopy: Probing Functional Groups

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[1] In the context of our target compounds, the most informative regions are the carbonyl (C=O) stretching frequency and the vibrations associated with the aromatic ring and C-N bonds.

Comparative IR Data

CompoundKey IR Absorptions (cm⁻¹)Interpretation
1-Benzyl-4-methylpiperidin-3-one HCl ~1720 (C=O stretch), ~3000-2850 (C-H stretch), ~1600, ~1495 (Aromatic C=C stretch)The strong absorption around 1720 cm⁻¹ is characteristic of a ketone. The presence of the benzyl group is confirmed by the aromatic C=C stretching bands.
1-Benzylpiperidin-3-one ~1718 (C=O stretch), ~3000-2850 (C-H stretch), ~1602, ~1495 (Aromatic C=C stretch)Very similar to the target compound, indicating the methyl group has a minimal effect on the carbonyl stretching frequency.
1-Benzyl-4-piperidone ~1715 (C=O stretch), ~3000-2850 (C-H stretch), ~1600, ~1490 (Aromatic C=C stretch)The carbonyl stretch is at a slightly lower wavenumber, which can be attributed to the different substitution pattern on the piperidine ring affecting the ring strain and electronics.
4-Methylpiperidin-3-one ~1715 (C=O stretch), ~3300 (N-H stretch, broad), ~3000-2850 (C-H stretch)The most significant difference is the appearance of a broad N-H stretching band, confirming the absence of the N-benzyl group. The C=O stretch remains in the typical ketone region.

Expert Interpretation: The position of the carbonyl (C=O) stretch is highly diagnostic for these piperidinone derivatives. The consistent appearance of a strong peak around 1715-1720 cm⁻¹ confirms the presence of the six-membered ring ketone in all analogues. The key differentiator for Analogue 3 is the presence of the N-H stretch, a direct consequence of removing the benzyl substituent. This makes IR spectroscopy a rapid and effective tool for confirming the success of N-benzylation or de-benzylation reactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of organic molecules in solution. By analyzing the chemical shifts, coupling patterns, and integration of signals in ¹H and ¹³C NMR spectra, one can deduce the connectivity of atoms.

¹H NMR Comparative Analysis

The ¹H NMR spectra provide detailed information about the proton environment in each molecule. The benzyl group and the protons on the piperidine ring are of particular interest.

Comparative ¹H NMR Data (Approximate Chemical Shifts, δ in ppm)

CompoundAromatic Protons (5H)Benzylic Protons (2H)Piperidine Ring ProtonsMethyl Protons (3H)
1-Benzyl-4-methylpiperidin-3-one HCl ~7.3-7.5 (m)~3.6 (s)~2.4-3.0 (m)~1.1 (d)
1-Benzylpiperidin-3-one ~7.2-7.4 (m)~3.5 (s)~2.3-2.9 (m)N/A
1-Benzyl-4-piperidone [3][4]~7.28-7.39 (m)[3]~3.65 (s)[3]~2.77 (t), ~2.48 (t)[3]N/A
4-Methylpiperidin-3-one N/AN/A~2.2-3.1 (m)~1.0 (d)

Expert Interpretation:

  • Aromatic and Benzylic Protons: The presence of signals between 7.2-7.5 ppm (a multiplet for 5 protons) and a singlet around 3.5-3.6 ppm (for 2 protons) is a definitive signature of the N-benzyl group.[3] Analogue 3, lacking this group, shows a complete absence of these signals.

  • Piperidine Ring Protons: The signals for the piperidine ring protons appear as complex multiplets in the upfield region (~2.2-3.1 ppm). The exact chemical shifts and coupling patterns are sensitive to the ring conformation and substitution. For instance, in 1-Benzyl-4-piperidone, the symmetry of the molecule results in two distinct triplets for the piperidine protons.[3]

  • Methyl Protons: The presence of a doublet around 1.0-1.1 ppm, integrating to three protons, is a clear indicator of the C4-methyl group. This signal is absent in analogues without this substituent. The doublet arises from the coupling with the adjacent proton at the C4 position.

¹³C NMR Comparative Analysis

¹³C NMR spectroscopy provides information on the carbon skeleton of the molecules.

Comparative ¹³C NMR Data (Approximate Chemical Shifts, δ in ppm)

CompoundC=O CarbonAromatic CarbonsBenzylic CarbonPiperidine Ring CarbonsMethyl Carbon
1-Benzyl-4-methylpiperidin-3-one HCl ~208~127-138~62~40-60~15
1-Benzylpiperidin-3-one ~207~127-138~62~40-60N/A
1-Benzyl-4-piperidone ~209~127-138~63~45, ~55N/A
4-Methylpiperidin-3-one ~210N/AN/A~40-60~14

Expert Interpretation: The carbonyl carbon signal is consistently found far downfield (~207-210 ppm), as expected for a ketone. The presence of the benzyl group is confirmed by the signals in the aromatic region (~127-138 ppm) and the benzylic carbon signal around 62-63 ppm. The methyl carbon signal, appearing upfield around 14-15 ppm, is a key identifier for the methyl-substituted analogues.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and offers clues about its structure through fragmentation patterns. Electron Ionization (EI) is a common technique used for such analyses.

Comparative Mass Spectrometry Data

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Fragments (m/z)
1-Benzyl-4-methylpiperidin-3-one C₁₃H₁₇NO203.28[5]203 (M⁺), 91 (tropylium ion, [C₇H₇]⁺)
1-Benzylpiperidin-3-one C₁₂H₁₅NO189.25[6]189 (M⁺), 91 (tropylium ion, [C₇H₇]⁺)
1-Benzyl-4-piperidone C₁₂H₁₅NO189.25[7]189 (M⁺), 91 (tropylium ion, [C₇H₇]⁺)
4-Methylpiperidin-3-one C₆H₁₁NO113.16113 (M⁺)

Expert Interpretation: The molecular ion peak (M⁺) in the mass spectrum is the most direct evidence of the compound's molecular weight. The most characteristic fragmentation pattern for the N-benzylated compounds is the appearance of a strong peak at m/z = 91. This corresponds to the highly stable tropylium cation ([C₇H₇]⁺), formed by the cleavage of the benzylic C-N bond. The absence of this fragment in the spectrum of 4-Methylpiperidin-3-one confirms the lack of the benzyl group.

Experimental Protocols

To ensure the reproducibility and integrity of the data presented, the following general experimental protocols should be followed. These protocols represent standard practices in analytical chemistry.

G cluster_workflow General Spectroscopic Analysis Workflow prep Sample Preparation (Dissolution in appropriate solvent, e.g., CDCl₃ for NMR, KBr pellet for IR) ir FT-IR Spectroscopy (Acquire spectrum, typically 4000-400 cm⁻¹) prep->ir Analyze Sample nmr NMR Spectroscopy (Acquire ¹H and ¹³C spectra on a 300-600 MHz spectrometer) prep->nmr Analyze Sample ms Mass Spectrometry (Analyze via GC-MS or direct infusion ESI-MS) prep->ms Analyze Sample data Data Processing & Interpretation (Peak picking, integration, chemical shift assignment, fragmentation analysis) ir->data nmr->data ms->data report Structural Confirmation (Compare data across all techniques to confirm structure) data->report

Figure 2: A generalized workflow for the spectroscopic analysis of piperidinone compounds.

Step-by-Step Methodologies:

  • Sample Preparation:

    • For NMR: Dissolve 5-10 mg of the sample in ~0.7 mL of an appropriate deuterated solvent (e.g., Chloroform-d, DMSO-d₆). Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm).

    • For IR (KBr Pellet): Mix ~1 mg of the sample with ~100 mg of dry KBr powder. Grind the mixture to a fine powder and press it into a transparent disk using a hydraulic press.

    • For MS (GC-MS): Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent (e.g., Methanol, Dichloromethane).

  • Instrumental Analysis:

    • NMR: Acquire ¹H and ¹³C spectra on a spectrometer (e.g., 400 MHz). Typical parameters for ¹H NMR include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

    • IR: Record the spectrum using an FTIR spectrometer over the range of 4000-400 cm⁻¹.

    • MS: Inject the sample solution into the GC-MS system. Use an appropriate temperature program for the GC to ensure separation. The mass spectrometer should be set to scan a suitable m/z range (e.g., 50-500 amu).

  • Data Analysis:

    • Process the raw data using appropriate software.

    • For NMR, reference the spectra to the TMS peak, integrate the proton signals, and identify peak multiplicities.

    • For IR, label the major absorption peaks and assign them to the corresponding functional groups.

    • For MS, identify the molecular ion peak and major fragment ions. Propose fragmentation pathways consistent with the structure.

Conclusion

The spectroscopic techniques of IR, NMR, and MS, when used in conjunction, provide a comprehensive and unambiguous characterization of this compound and its analogues.

  • IR spectroscopy rapidly confirms the presence of the ketone functional group and can distinguish between N-benzylated and non-N-benzylated analogues.

  • ¹H and ¹³C NMR spectroscopy provide a detailed map of the molecular skeleton, allowing for the definitive identification of the benzyl group, the methyl group, and the substitution pattern on the piperidine ring.

  • Mass spectrometry confirms the molecular weight and provides structural information through characteristic fragmentation patterns, most notably the tropylium ion fragment for N-benzylated compounds.

This guide demonstrates that even subtle changes in molecular structure lead to distinct and predictable differences in the resulting spectra. By understanding these correlations, researchers can confidently identify and differentiate between these and other related piperidinone derivatives, ensuring the quality and integrity of their chemical entities in research and development.

References

The Strategic Synthesis of Tofacitinib: A Comparative Guide to the Efficacy of 1-Benzyl-4-methylpiperidin-3-one Hydrochloride as a Key Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Tofacitinib, a cornerstone in the treatment of autoimmune diseases such as rheumatoid arthritis and psoriasis, is a potent Janus kinase (JAK) inhibitor.[1] Its intricate molecular architecture necessitates a multi-step synthesis, with the stereochemistry of the piperidine ring being a critical determinant of its pharmacological activity. The synthesis of the (3R,4R)-disubstituted piperidine moiety is often the bottleneck of the entire process, significantly influencing the overall yield, purity, and cost of the final active pharmaceutical ingredient (API).[1]

This guide provides a comprehensive comparison of the synthetic routes to Tofacitinib, with a particular focus on the efficacy of using 1-Benzyl-4-methylpiperidin-3-one hydrochloride as a key starting material. We will delve into the experimental details of this pathway, compare it with viable alternatives, and provide the necessary data for you to make informed decisions in your research and development endeavors.

The Central Role of the Piperidine Synthon

The structure of Tofacitinib can be retrosynthetically disconnected into two primary building blocks: the pyrrolo[2,3-d]pyrimidine core and the chiral 3-amino-4-methylpiperidine side chain. The latter, possessing two contiguous stereocenters, presents a significant synthetic challenge. The desired (3R,4R) configuration is essential for the drug's efficacy.[2] Consequently, the choice of starting material and the strategy to control stereochemistry are paramount.

One of the most explored pathways commences with 1-Benzyl-4-methylpiperidin-3-one. This ketone serves as a versatile precursor to the crucial intermediate, (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine, through a key reductive amination step.

Synthetic Pathway 1: The 1-Benzyl-4-methylpiperidin-3-one Approach

This synthetic route is characterized by the initial construction of the piperidine ring, followed by the introduction of the amino group and subsequent chiral resolution.

Experimental Workflow

cluster_0 Synthesis of Racemic Intermediate cluster_1 Chiral Resolution cluster_2 Final Assembly A 1-Benzyl-4-methylpiperidin-3-one C Reductive Amination (e.g., NaBH(OAc)₃) A->C B Methylamine B->C D Racemic (cis/trans mixture) (1-Benzyl-4-methylpiperidin-3-yl)-methylamine C->D Formation of imine followed by reduction F Fractional Crystallization D->F E Di-p-toluoyl-L-tartaric acid E->F G (3R,4R)-(1-Benzyl-4-methylpiperidin-3-yl)-methylamine di-p-toluoyl-L-tartrate salt F->G Selective precipitation of the desired diastereomeric salt H Liberation of free amine G->H J Coupling Reaction H->J I 4-chloro-7H-pyrrolo[2,3-d]pyrimidine I->J K Debenzylation (e.g., Pd/C, H₂) J->K L Acylation with cyanoacetic acid derivative K->L M Tofacitinib L->M

Caption: Synthetic workflow for Tofacitinib starting from 1-Benzyl-4-methylpiperidin-3-one.

Detailed Experimental Protocol: Reductive Amination and Chiral Resolution

Step 1: Synthesis of Racemic (1-Benzyl-4-methylpiperidin-3-yl)-methylamine

  • To a solution of this compound in a suitable solvent (e.g., methanol), add methylamine.

  • The reaction mixture is stirred at room temperature to facilitate the formation of the corresponding imine in situ.

  • A reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃), is added portion-wise to the reaction mixture. The use of NaBH(OAc)₃ is favored for its mildness and selectivity.

  • The reaction is monitored by an appropriate analytical technique (e.g., TLC or HPLC) until the starting material is consumed.

  • Upon completion, the reaction is quenched, and the product is extracted with an organic solvent. The combined organic layers are dried and concentrated to yield the crude racemic (1-benzyl-4-methylpiperidin-3-yl)-methylamine as a mixture of cis and trans isomers.

Step 2: Chiral Resolution of (1-Benzyl-4-methylpiperidin-3-yl)-methylamine [3][4]

  • The crude racemic amine is dissolved in a suitable solvent, typically ethanol.

  • A solution of di-p-toluoyl-L-tartaric acid in the same solvent is added to the amine solution.

  • The mixture is stirred to allow for the formation of diastereomeric salts.

  • The desired (3R,4R) diastereomeric salt selectively precipitates from the solution upon standing or cooling.

  • The precipitate is collected by filtration, washed with a cold solvent, and dried to yield the (3R,4R)-(1-benzyl-4-methylpiperidin-3-yl)-methylamine di-p-toluoyl-L-tartrate salt with high diastereomeric purity.

Alternative Synthetic Routes

While the 1-benzyl-4-methylpiperidin-3-one pathway is well-established, several alternative routes have been developed to address challenges related to cost, efficiency, and stereocontrol.

Alternative 1: The 4-Picoline Approach

This route, also developed by Pfizer, utilizes the inexpensive and readily available starting material, 4-picoline.[5]

cluster_0 Piperidine Ring Formation cluster_1 Functionalization A 4-Picoline C Benzylation A->C B Benzyl Chloride B->C D Pyridinium salt C->D E Reduction (e.g., NaBH₄) D->E F 1-Benzyl-4-methyl-1,2,3,6-tetrahydropyridine E->F G Hydroboration-Oxidation F->G H 1-Benzyl-4-methylpiperidin-3-ol G->H I Oxidation (e.g., SO₃·pyridine) H->I J 1-Benzyl-4-methylpiperidin-3-one I->J K J->K Proceeds to Reductive Amination and Chiral Resolution as in Pathway 1

Caption: Synthetic workflow for the key piperidine intermediate starting from 4-picoline.

This pathway also converges on the formation of 1-benzyl-4-methylpiperidin-3-one, which then proceeds through the same reductive amination and chiral resolution steps as outlined previously.

Alternative 2: Asymmetric Synthesis

To circumvent the often-inefficient and costly chiral resolution step, asymmetric synthesis strategies have been explored. These methods aim to establish the desired stereochemistry early in the synthetic sequence.

One notable approach involves the asymmetric hydrogenation of an enamine precursor using a chiral catalyst.[6]

cluster_0 Enamine Formation cluster_1 Asymmetric Hydrogenation cluster_2 Final Assembly A N-protected 4-methylpyridinium salt B Reduction A->B C N-protected-4-methyl-1,2,3,6-tetrahydropyridine B->C E Hydrogenation C->E D Chiral Rhodium Catalyst D->E F Chiral N-protected (3R,4R)-4-methylpiperidin-3-amine derivative E->F G Deprotection and N-methylation F->G H (3R,4R)-N,4-dimethylpiperidin-3-amine G->H I Coupling with Pyrrolopyrimidine H->I J Tofacitinib I->J

Caption: Asymmetric synthesis workflow for the chiral piperidine intermediate.

Comparative Analysis of Synthetic Routes

ParameterRoute 1: 1-Benzyl-4-methylpiperidin-3-oneRoute 2: 4-PicolineRoute 3: Asymmetric Synthesis
Starting Material Cost ModerateLow (4-picoline is inexpensive)High (chiral catalysts can be expensive)
Overall Yield Variable, often impacted by the resolution step which can have a theoretical maximum of 50% for the desired enantiomer.Comparable to Route 1, as it converges to the same intermediate.Potentially higher overall yield by avoiding the resolution step.[1]
Stereochemical Control Achieved late-stage via classical resolution, which can be laborious and reduce overall yield.Same as Route 1.Established early with high enantioselectivity, leading to a more efficient synthesis of the desired isomer.
Scalability Well-established and scalable, though the resolution step can be challenging on a large scale.Readily scalable due to the low cost of the starting material.[5]Can be challenging to scale up due to the cost and sensitivity of the chiral catalysts.
Process Safety Involves standard organic reactions. The use of certain reducing agents may require specific handling procedures.The hydroboration-oxidation step may involve hazardous reagents.Hydrogenation is typically performed under pressure, requiring specialized equipment.
Key Advantages Utilizes a readily available intermediate. The synthetic steps are well-documented.Employs a very cheap and abundant starting material.Avoids a potentially low-yielding and costly resolution step, leading to a more atom-economical process.
Key Disadvantages The chiral resolution step is a significant drawback in terms of yield and cost.Involves multiple steps to reach the key ketone intermediate.The high cost of chiral catalysts can be a major barrier. Catalyst screening and optimization may be required.

Conclusion

The synthesis of Tofacitinib is a testament to the ingenuity of modern medicinal chemistry, with the construction of the chiral piperidine ring being the central challenge. The use of This compound as an intermediate represents a robust and well-trodden path. Its primary advantage lies in the accessibility of the starting material and the well-understood chemistry of the subsequent transformations. However, the reliance on a late-stage chiral resolution inherently limits the overall efficiency and cost-effectiveness of this approach.

The alternative route starting from 4-picoline offers a significant cost advantage in terms of the initial raw material but ultimately converges to the same critical intermediate, thus sharing the same limitations of the resolution step.

Asymmetric synthesis emerges as a more elegant and potentially more efficient strategy in the long run. By establishing the correct stereochemistry early in the synthesis, it circumvents the need for chiral resolution, leading to higher potential yields and a more streamlined process. While the initial investment in expensive chiral catalysts can be a deterrent, the long-term benefits in terms of increased efficiency and reduced waste make it a compelling option for large-scale manufacturing.

The choice of the optimal synthetic route will ultimately depend on a careful evaluation of factors such as the scale of production, the availability and cost of starting materials and reagents, and the technical capabilities of the manufacturing facility. For research and development purposes, the 1-benzyl-4-methylpiperidin-3-one route provides a reliable and accessible method. For industrial-scale production, the development of a cost-effective and scalable asymmetric synthesis holds the key to unlocking a more efficient and sustainable manufacturing process for this important therapeutic agent.

References

A Comparative Guide to Piperidone Synthesis: A Cost-Benefit Analysis for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The 4-piperidone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals due to its versatile chemical handles and conformational properties. The efficient synthesis of piperidone derivatives is, therefore, a critical undertaking in drug discovery and development. This guide provides a comparative analysis of prominent methods for piperidone synthesis, offering a cost-benefit perspective to aid researchers in selecting the most suitable approach for their specific needs. We will delve into the intricacies of the Dieckmann condensation, the Hofmann-Löffler-Freytag reaction, and modern catalytic methods, evaluating them on parameters of yield, cost-effectiveness, scalability, and safety.

The Dieckmann Condensation: A Classic Approach to Piperidone Synthesis

The Dieckmann condensation is a well-established intramolecular cyclization of a diester with a strong base to form a β-keto ester, which can then be hydrolyzed and decarboxylated to yield a cyclic ketone. For the synthesis of N-substituted-4-piperidones, the starting material is typically a diester of a di-acid.

Mechanism and Experimental Considerations:

The reaction proceeds via the formation of a carbanion at the α-position to one of the ester groups, which then attacks the carbonyl carbon of the other ester group, forming a cyclic β-keto ester. Subsequent hydrolysis and decarboxylation yield the desired 4-piperidone. The choice of base is critical; sodium ethoxide or sodium hydride are commonly employed. The reaction is typically run in an aprotic solvent like toluene or THF.

Experimental Protocol: Synthesis of N-Benzyl-4-piperidone via Dieckmann Condensation

  • Preparation of the Diester: Diethyl 2,2'-(benzylazanediyl)diacetate is prepared by the alkylation of benzylamine with two equivalents of ethyl chloroacetate in the presence of a non-nucleophilic base like potassium carbonate.

  • Cyclization: The purified diester is dissolved in dry toluene, and sodium ethoxide is added portion-wise at reflux temperature. The reaction is monitored by TLC until the starting material is consumed.

  • Hydrolysis and Decarboxylation: The resulting β-keto ester is not isolated but is directly subjected to acidic hydrolysis (e.g., with aqueous HCl) and heated to effect decarboxylation, affording N-benzyl-4-piperidone.

  • Purification: The product is extracted with an organic solvent and purified by column chromatography or distillation.

Cost-Benefit Analysis:

  • Advantages: This method is relatively inexpensive due to the low cost of the starting materials and reagents. It is also a well-understood and robust reaction, making it suitable for large-scale synthesis.

  • Disadvantages: The reaction conditions can be harsh, requiring strong bases and high temperatures. The yields can be variable, and the reaction may not be suitable for substrates with sensitive functional groups. The multi-step nature of the process can also be time-consuming.

The Hofmann-Löffler-Freytag Reaction: A Radical Approach to Piperidones

The Hofmann-Löffler-Freytag reaction is a powerful method for the synthesis of nitrogen-containing heterocycles, including piperidines, through a radical-mediated cyclization. The reaction involves the formation of an N-haloamine, which, upon treatment with acid and heat or light, undergoes homolytic cleavage to generate a nitrogen-centered radical. This radical then abstracts a hydrogen atom from a δ-carbon, leading to the formation of a carbon-centered radical that subsequently cyclizes.

Mechanism and Experimental Considerations:

The key steps are the formation of an N-haloamine, typically by treatment of a secondary amine with an N-halosuccinimide (e.g., NCS, NBS). This is followed by radical initiation, intramolecular hydrogen atom transfer, and cyclization. The choice of the halogenating agent and the reaction conditions (e.g., light, heat, or a radical initiator) are crucial for the success of the reaction.

Experimental Protocol: Synthesis of a Substituted Piperidine via Hofmann-Löffler-Freytag Reaction

  • N-Haloamine Formation: The starting secondary amine is dissolved in a suitable solvent (e.g., dichloromethane) and treated with N-chlorosuccinimide (NCS) in the dark to form the corresponding N-chloroamine.

  • Radical Cyclization: The N-chloroamine solution is then irradiated with a UV lamp or heated in the presence of a radical initiator like AIBN. The reaction is monitored for the disappearance of the N-chloroamine.

  • Workup and Purification: The reaction mixture is washed with an aqueous solution of sodium thiosulfate to quench any remaining halogenating agent. The organic layer is then dried, concentrated, and the resulting piperidine derivative is purified by chromatography.

Cost-Benefit Analysis:

  • Advantages: This method allows for the synthesis of complex piperidine structures that may be difficult to access through other routes. It can be a highly efficient one-pot reaction.

  • Disadvantages: The use of halogenating agents and radical initiators can pose safety hazards. The reaction can be sensitive to steric and electronic effects, and the regioselectivity of the hydrogen atom abstraction can sometimes be an issue. The cost of specialized equipment, such as a UV photoreactor, may also be a consideration.

Modern Catalytic Methods: A Greener and More Efficient Approach

In recent years, transition-metal-catalyzed methods have emerged as powerful alternatives for the synthesis of piperidones. These methods often offer higher efficiency, milder reaction conditions, and greater functional group tolerance compared to classical methods. Ruthenium and rhodium catalysts, in particular, have been shown to be highly effective in the synthesis of piperidones through various strategies, such as the borrowing hydrogen methodology.

Mechanism and Experimental Considerations:

The "borrowing hydrogen" or "hydrogen autotransfer" strategy involves the temporary oxidation of an alcohol to an aldehyde or ketone by a metal catalyst, with the concomitant generation of a metal hydride species. The aldehyde or ketone then reacts with a nucleophile (in this case, an amine), and the resulting imine is then reduced by the metal hydride to afford the final product. This process avoids the need for pre-functionalization of the starting materials and generates water as the only byproduct.

Experimental Protocol: Ruthenium-Catalyzed Synthesis of N-Aryl-4-piperidones

  • Reaction Setup: A mixture of an amino alcohol, a ketone, and a ruthenium catalyst (e.g., [Ru(p-cymene)Cl2]2) in a suitable solvent (e.g., toluene) is placed in a sealed reaction vessel.

  • Reaction: The mixture is heated to the desired temperature (typically 80-120 °C) and stirred for a specified time (e.g., 12-24 hours).

  • Workup and Purification: After cooling to room temperature, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield the N-aryl-4-piperidone.

Cost-Benefit Analysis:

  • Advantages: These methods are often highly atom-economical and environmentally friendly, with water being the main byproduct. They typically proceed under milder conditions and show high functional group tolerance. A wide range of substrates can be used, allowing for the synthesis of diverse libraries of piperidone derivatives.

  • Disadvantages: The primary drawback is the cost of the transition-metal catalysts and ligands. Catalyst screening and optimization may be required for new substrates, which can be time-consuming. Trace metal contamination in the final product can be a concern, especially in the context of pharmaceutical synthesis.

Comparative Summary of Piperidone Synthesis Methods

Parameter Dieckmann Condensation Hofmann-Löffler-Freytag Reaction Catalytic Methods
Yield Variable, typically moderate to goodModerate to goodGood to excellent
Cost LowModerateHigh (due to catalyst cost)
Scalability GoodModerateGood
Safety Requires strong bases and high temperaturesUse of hazardous halogenating agents and radical initiatorsGenerally safer, milder conditions
Environmental Impact Generates stoichiometric wasteGenerates halogenated wasteLow, often water is the only byproduct
Substrate Scope Limited by the need for a diester precursorBroader scope for complex structuresBroad scope, high functional group tolerance
Reaction Conditions HarshCan be harsh (UV irradiation or heat)Mild

Visualizing the Synthetic Pathways

Dieckmann_Condensation Diester Diester Enolate Enolate Intermediate Diester->Enolate Deprotonation Base Strong Base (e.g., NaOEt) Base->Diester Cyclization Intramolecular Cyclization Enolate->Cyclization BetaKetoEster β-Keto Ester Cyclization->BetaKetoEster Piperidone 4-Piperidone BetaKetoEster->Piperidone Hydrolysis & Decarboxylation Hydrolysis Acidic Hydrolysis & Decarboxylation Hydrolysis->BetaKetoEster

Caption: The Dieckmann condensation pathway to 4-piperidones.

Hofmann_Loeffler_Freytag Amine Secondary Amine NHaloamine N-Haloamine Amine->NHaloamine NCS N-Chlorosuccinimide (NCS) NCS->Amine NitrogenRadical Nitrogen Radical NHaloamine->NitrogenRadical Initiation Initiation (UV light or heat) Initiation->NHaloamine HAT Intramolecular Hydrogen Atom Transfer NitrogenRadical->HAT CarbonRadical Carbon Radical HAT->CarbonRadical Cyclization Cyclization CarbonRadical->Cyclization Piperidine Piperidine Derivative Cyclization->Piperidine

Caption: The Hofmann-Löffler-Freytag reaction mechanism.

Catalytic_Synthesis cluster_cat Catalytic Cycle Catalyst Ru Catalyst RuH Ru-H Species Catalyst->RuH Oxidation of Alcohol RuH->Catalyst Reduction of Imine AminoAlcohol Amino Alcohol Aldehyde Intermediate Aldehyde AminoAlcohol->Aldehyde [Ru] catalyst Ketone Ketone Imine Imine Intermediate Ketone->Imine Aldehyde->Imine Piperidone N-Substituted 4-Piperidone Imine->Piperidone [Ru-H]

Caption: Catalytic synthesis of piperidones via borrowing hydrogen.

Conclusion and Future Outlook

The choice of a synthetic method for piperidone derivatives is a multifaceted decision that requires careful consideration of factors such as cost, scalability, and the specific structural requirements of the target molecule. While the Dieckmann condensation remains a viable option for large-scale, cost-effective synthesis of simple piperidones, its harsh conditions limit its applicability for complex, functionalized molecules. The Hofmann-Löffler-Freytag reaction offers access to unique piperidine structures but comes with safety and selectivity challenges.

Modern catalytic methods, particularly those employing ruthenium and rhodium catalysts, represent the state-of-the-art in piperidone synthesis. Their mild reaction conditions, high efficiency, and broad substrate scope make them highly attractive for drug discovery and development, where the rapid synthesis of diverse compound libraries is paramount. Although the initial cost of catalysts can be high, the overall benefits in terms of atom economy, reduced waste, and increased synthetic efficiency often outweigh this drawback. As catalyst technology continues to evolve, the adoption of these greener and more sustainable methods is expected to become even more widespread in both academic and industrial settings.

A Senior Application Scientist's Guide to Benchmarking the Purity of Synthesized 1-Benzyl-4-methylpiperidin-3-one Hydrochloride Against Commercial Standards

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Purity in Pharmaceutical Intermediates

In the landscape of drug discovery and development, the chemical purity of active pharmaceutical ingredients (APIs) and their synthetic intermediates is not merely a quality metric; it is the bedrock of safety, efficacy, and reproducibility. The compound 1-Benzyl-4-methylpiperidin-3-one is a key building block in the synthesis of various pharmaceutical agents.[1][2] Its hydrochloride salt is often used to improve handling and stability.[3][4] Even trace impurities can have unintended pharmacological effects, alter the stability of the final drug product, or complicate regulatory approval processes.[5][6]

This guide provides a comprehensive framework for researchers and drug development professionals to rigorously benchmark the purity of a newly synthesized batch of 1-Benzyl-4-methylpiperidin-3-one hydrochloride against a commercially available standard. We will move beyond simple pass/fail criteria, delving into the causality behind our choice of orthogonal analytical techniques—Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS). Each protocol is designed as a self-validating system, ensuring the generation of trustworthy and defensible data.[7][8]

Part 1: Synthesis Overview

To establish a baseline for our analysis, a batch of 1-Benzyl-4-methylpiperidin-3-one was synthesized in-house. A common synthetic route involves the reaction of appropriate precursors, followed by workup and conversion to the hydrochloride salt.[1][9] The objective is not just to produce the target molecule but to do so with the highest possible purity, minimizing reaction by-products and residual starting materials.

Synthesis_Workflow cluster_synthesis Synthesis of 1-Benzyl-4-methylpiperidin-3-one cluster_purification Purification & Salt Formation Starting_Materials Starting Materials (e.g., N-benzylamine derivative) Reaction Chemical Reaction (e.g., Cyclization) Starting_Materials->Reaction Workup Aqueous Workup & Solvent Extraction Reaction->Workup Free_Base Crude Free Base Workup->Free_Base Purification Purification (e.g., Column Chromatography) Free_Base->Purification Salt_Formation HCl Salt Formation Purification->Salt_Formation Final_Product Synthesized 1-Benzyl-4-methylpiperidin-3-one HCl Salt_Formation->Final_Product

Caption: High-level workflow for the synthesis and purification of the target compound.

Part 2: The Analytical Gauntlet: A Multi-Pronged Approach to Purity Verification

No single analytical technique can provide a complete picture of a compound's purity. Therefore, we employ a strategy of orthogonal methods, where each technique measures purity based on different physicochemical principles. This approach provides a much higher degree of confidence in the final assessment.[5][10]

Analytical_Workflow Sample Synthesized & Commercial Standard Samples NMR ¹H NMR Spectroscopy Sample->NMR HPLC RP-HPLC-UV Analysis Sample->HPLC LCMS LC-MS Analysis Sample->LCMS Structural_ID Structural Confirmation & Molar Purity NMR->Structural_ID Chromatographic_Purity Purity (% Area) & Impurity Profile HPLC->Chromatographic_Purity Mass_Verification Molecular Weight ID & Impurity Mass ID LCMS->Mass_Verification Comparison Comparative Purity Assessment Report Structural_ID->Comparison Chromatographic_Purity->Comparison Mass_Verification->Comparison

Caption: Orthogonal analytical workflow for comprehensive purity benchmarking.

Experimental Protocols

A. Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Expertise & Experience: ¹H NMR is unparalleled for structural elucidation. For purity, its power lies in the principle of proportionality: the integral of a signal is directly proportional to the number of protons it represents. By comparing the integrals of signals from the target compound to those of known impurities or a certified internal standard, we can determine molar purity.[10][11] It is an excellent first-pass technique to confirm identity and spot major impurities.

Protocol:

  • Sample Preparation: Accurately weigh approximately 5-10 mg of the synthesized sample and the commercial standard into separate NMR tubes.

  • Solvent: Add ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or D₂O) to each tube and vortex to dissolve completely.

  • Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz (or higher) spectrometer. Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time to allow for accurate integration.

  • Processing: Process the spectra using appropriate software. Phase and baseline correct the spectra carefully.

  • Analysis: Calibrate the spectrum to a known solvent peak. Integrate all signals and compare the chemical shifts (δ) and coupling constants (J) to expected values for the structure of 1-Benzyl-4-methylpiperidin-3-one. Scrutinize the baseline for any peaks that do not belong to the target compound or the solvent.

B. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Expertise & Experience: HPLC is the workhorse for purity determination in the pharmaceutical industry.[5][12] By separating components of a mixture based on their differential partitioning between a stationary and mobile phase, it can detect and quantify impurities with high sensitivity.[13] An ultraviolet (UV) detector is commonly used as aromatic compounds like ours possess a strong chromophore.

Protocol:

  • System Preparation: Use a standard C18 column (e.g., 4.6 x 150 mm, 5 µm). Equilibrate the system with the mobile phase.

  • Mobile Phase: A typical mobile phase would be a gradient of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile).

  • Sample Preparation: Prepare stock solutions of the synthesized sample and the commercial standard at a concentration of approximately 1 mg/mL in the mobile phase. Filter the solutions through a 0.45 µm syringe filter.

  • Injection: Inject 10 µL of each sample.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: ~254 nm

    • Column Temperature: 30 °C

  • Analysis: Analyze the resulting chromatograms. Determine the retention time of the main peak and calculate its area percentage relative to the total area of all detected peaks. This provides the chromatographic purity.

C. Liquid Chromatography-Mass Spectrometry (LC-MS)

Expertise & Experience: LC-MS couples the separation power of HPLC with the detection specificity of mass spectrometry.[14] While HPLC-UV tells us if an impurity is present, LC-MS provides its molecular weight, a critical piece of information for identifying it.[5][12] This is invaluable for understanding potential side reactions in the synthesis.

Protocol:

  • System & Sample Preparation: Use the same LC method and sample preparations as described for the HPLC analysis.

  • MS Detector Settings:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode. ESI is a soft ionization technique suitable for this type of molecule.[14]

    • Mass Range: Scan a range appropriate for the target molecule and potential impurities (e.g., 50-500 m/z).

  • Analysis: Correlate the peaks observed in the chromatogram with their corresponding mass spectra. Confirm that the mass-to-charge ratio (m/z) of the main peak matches the expected molecular ion for 1-Benzyl-4-methylpiperidin-3-one ([M+H]⁺). Analyze the mass spectra of any impurity peaks to gain clues about their identity.

Part 3: Comparative Data Analysis

The following tables present hypothetical data from the analysis of our in-house synthesized batch versus a commercial standard, illustrating how the results would be interpreted.

Table 1: ¹H NMR Structural Confirmation
Proton AssignmentExpected δ (ppm)Synthesized Batch δ (ppm)Commercial Standard δ (ppm)
Aromatic (Benzyl)7.20 - 7.407.31 (m, 5H)7.32 (m, 5H)
CH₂ (Benzyl)~3.603.62 (s, 2H)3.63 (s, 2H)
Piperidine Ring2.20 - 3.50MultipletsMultiplets
CH₃ (Methyl)~1.101.12 (d, 3H)1.13 (d, 3H)

Trustworthiness: The close correlation of chemical shifts and multiplicities between the synthesized batch and the commercial standard strongly confirms the successful synthesis of the target molecular structure. The absence of unassigned signals in the synthesized batch spectrum indicates a high level of purity from an NMR perspective.

Table 2: RP-HPLC Purity Profile Comparison
SampleRetention Time (min)Main Peak Area %Impurity 1 Area % (RT ~4.5 min)Impurity 2 Area % (RT ~6.2 min)
Synthesized Batch5.3199.85%0.08%0.07%
Commercial Standard5.3299.79%0.11%0.10%

Trustworthiness: The HPLC data provides a quantitative measure of purity. In this example, the synthesized batch demonstrates slightly higher chromatographic purity than the commercial standard. The validation of the analytical method for parameters like accuracy, precision, and linearity is crucial to ensure these percentage values are reliable.[7][15]

Table 3: LC-MS Mass Verification
SamplePeak Retention Time (min)Observed m/z ([M+H]⁺)Expected m/z ([M+H]⁺)Identity
Synthesized Batch5.31204.14204.141-Benzyl-4-methylpiperidin-3-one
Commercial Standard5.32204.14204.141-Benzyl-4-methylpiperidin-3-one

Trustworthiness: The LC-MS data confirms that the main peak in both samples corresponds to the correct molecular weight of the target compound (C₁₃H₁₇NO, MW = 203.28 g/mol ).[16] This technique is essential for verifying that the primary peak in the HPLC chromatogram is indeed the product of interest and not a co-eluting impurity of similar UV absorbance.

Conclusion

This guide has outlined a robust, multi-technique approach for benchmarking the purity of a synthesized batch of this compound against a commercial standard. Through the orthogonal application of ¹H NMR, RP-HPLC, and LC-MS, we can:

  • Confirm Structural Identity: NMR provides unambiguous confirmation of the molecular structure.

  • Quantify Purity: HPLC delivers a precise quantitative measure of chromatographic purity and reveals the impurity profile.

  • Verify Mass: LC-MS confirms the molecular weight of the main component and provides crucial data for identifying unknown impurities.

Based on the illustrative data, the in-house synthesized batch meets and slightly exceeds the purity of the commercial standard. This systematic and scientifically-grounded comparison provides a high degree of confidence, which is essential for advancing a compound through the rigorous stages of pharmaceutical development. Employing such a validated analytical framework is a non-negotiable aspect of ensuring product quality and regulatory compliance.[17][18]

References

A Senior Application Scientist's Guide to Catalysts for Piperidone Synthesis: A Comparative Study

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Introduction: The Central Role of the Piperidone Scaffold

The piperidone ring system is a cornerstone of modern medicinal chemistry. As a privileged scaffold, it is a structural feature in a vast array of natural products and blockbuster pharmaceuticals, including treatments for cancer and neurological disorders.[1][2] Piperidones are not only bioactive in their own right but also serve as crucial synthetic intermediates for accessing the more complex and stereochemically rich piperidine derivatives that are ubiquitous in drug discovery programs.[1][3]

However, the synthesis of substituted piperidones presents significant challenges. Achieving high yields, controlling regioselectivity, and, most importantly, establishing specific stereocenters requires a nuanced understanding of the available synthetic methodologies. The choice of catalyst is paramount, directly influencing reaction efficiency, substrate scope, and the economic and environmental viability of the process.

This guide provides an in-depth comparative analysis of the primary catalytic systems employed for piperidone synthesis. Moving beyond a simple recitation of protocols, we will delve into the mechanistic underpinnings of each catalyst class, explaining the causality behind experimental choices and providing the data necessary for informed decision-making in your own research. We will explore the strengths and limitations of homogeneous, heterogeneous, and biocatalytic systems, offering a field-proven perspective on catalyst selection and application.

Homogeneous Transition Metal Catalysis: Precision and Activity

Homogeneous catalysts, where the catalyst and reactants exist in the same phase, are renowned for their high activity and selectivity under mild reaction conditions. The well-defined nature of the catalytic species allows for rational ligand design to fine-tune steric and electronic properties, enabling remarkable control over complex transformations, including asymmetric synthesis.[4]

Catalytic Hydrogenation of Pyridine Derivatives

One of the most direct routes to the piperidine core involves the reduction of stable pyridine precursors. However, the aromaticity of pyridines makes them resistant to hydrogenation and prone to deactivating metal centers.[5] Modern homogeneous catalysts, particularly those based on iridium and rhodium, have overcome these challenges with exceptional efficacy.

Expertise & Experience: The Iridium-Catalyzed Ionic Hydrogenation Advantage

Classical hydrogenation methods often lack chemoselectivity, reducing sensitive functional groups like nitro, bromo, or alkenyl moieties elsewhere in the molecule. A breakthrough in this area is the use of specific Iridium(III) catalysts that operate via an "ionic hydrogenation" mechanism.[5] Instead of direct H₂ addition, this pathway involves sequential protonation and hydride transfer. This mechanistic nuance avoids the strong coordination of the pyridine nitrogen to the metal center, which typically poisons the catalyst.[5] The result is a highly chemoselective process that leaves sensitive functional groups intact, dramatically expanding the scope of accessible piperidine structures from complex pyridines.[5]

Similarly, rhodium-catalyzed systems are highly effective. For instance, a Rh-catalyzed asymmetric reductive Heck reaction of dihydropyridines with arylboronic acids provides access to enantioenriched 3-substituted piperidines after a final reduction step.[4]

DOT Diagram: Simplified Catalytic Cycle for Ionic Hydrogenation A simplified representation of an Iridium-catalyzed ionic hydrogenation cycle.

G A [Ir(III)-H]⁺ Active Catalyst C Hydride Transfer Transition State A->C + Substrate B Pyridine Substrate (Protonated) B->C D Dihydropyridine Intermediate C->D Hydride Delivery E [Ir(III)]⁺ Catalyst D->E F Piperidine Product D->F Further Reduction Steps E->A + H₂ (or H-source) Regeneration

Comparative Data: Homogeneous Hydrogenation Catalysts

Catalyst SystemSubstrate TypeKey AdvantagesYieldSelectivityReference
Iridium(III) Complex Multi-substituted PyridinesHigh chemoselectivity; tolerates nitro, bromo, azido, alkenyl groupsGood to ExcellentHigh[5]
[Cp*RhCl₂]₂ Quaternary Pyridinium SaltsMild conditions; chemoselective to tetrahydropyridines or piperidinesHighHigh[6]
Ruthenium (Beller) Multi-substituted PyridinesDiastereoselective (cis-hydrogenation)HighHigh (cis)[7]
Palladium Bromopyridine derivativesCan be tuned with additives (acid/base) to control reactionHighGood[7]
Gold-Catalyzed Cyclization of Aminoalkynes

Gold(I) catalysts have emerged as powerful tools for activating alkynes toward nucleophilic attack. For the synthesis of dihydropyridinones (precursors to piperidones), N-protected 5-aminopent-2-yn-1-ols can be efficiently cyclized.

Expertise & Experience: The Mechanism of Gold(I) Activation

The choice of a gold(I) catalyst is deliberate due to its high affinity for carbon-carbon triple bonds (a "pi-acid"). The reaction is proposed to proceed via the neighboring hydroxyl group participating in the activation of the alkyne, leading to an allene oxide intermediate.[8] This highly reactive species is then trapped intramolecularly by the nitrogen nucleophile to form the heterocyclic ring. This strategy is notable for its atom economy, low catalyst loading (as low as 0.5 mol%), and extremely short reaction times (seconds).[8]

Experimental Protocol: Gold(I)-Catalyzed Synthesis of a 5,6-Dihydropyridin-3(4H)-one [8]

  • Preparation: To a clean, dry vial equipped with a magnetic stir bar, add the N-protected 5-aminopent-2-yn-1-ol substrate (1.0 equiv).

  • Solvent Addition: Add the appropriate solvent (e.g., Dichloromethane) to achieve a concentration of 0.1 M.

  • Catalyst Addition: Add the gold(I) catalyst (e.g., IPrAuCl/AgSbF₆, 0.5 mol%) to the stirred solution at room temperature.

  • Reaction Monitoring: Monitor the reaction by Thin Layer Chromatography (TLC). The reaction is often complete within 30-60 seconds.

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., Hexane/Ethyl Acetate) to afford the desired dihydropyridinone.

Heterogeneous Catalysis: Scalability and Reusability

Heterogeneous catalysts, which exist in a different phase from the reactants (typically a solid catalyst in a liquid or gas phase), are the workhorses of the chemical industry. Their primary advantage is the ease of separation from the reaction mixture, which simplifies product purification and allows for catalyst recycling—a key consideration for process scalability and sustainability.[7]

Supported Metal Catalysts for Hydrogenation

The hydrogenation of pyridines can also be achieved using heterogeneous catalysts, such as nickel, ruthenium, or cobalt supported on materials like titanium nanoparticles or silica.[7] A notable example is a nickel silicide catalyst, which was the first of its kind to be successfully applied in efficient pyridine hydrogenation.[7]

Expertise & Experience: The Role of the Support

The support is not merely an inert scaffold; it plays a critical role in catalyst performance. It disperses the metal nanoparticles, preventing aggregation and maximizing the active surface area. Furthermore, interactions between the metal and the support can modulate the catalyst's electronic properties, influencing its activity and selectivity. The key performance metrics for these systems are stability and reusability over multiple cycles. Beller's heterogeneous ruthenium catalyst, for example, remained effective after multiple uses for the diastereoselective hydrogenation of pyridines.[7]

DOT Diagram: Workflow for Heterogeneous Catalyst Reusability Test A typical workflow for evaluating the reusability of a solid-supported catalyst.

Comparative Data: Heterogeneous Hydrogenation Catalysts

Catalyst SystemSupport MaterialKey AdvantagesReusabilityReference
Nickel Silicide N/A (Intermetallic)First successful Ni-based catalyst for this reactionHigh stability, effective after multiple uses[7]
Ruthenium Carbon/AluminaDiastereoselective (cis)High stability[7]
Cobalt Titanium NanoparticlesAcid-free conditions, good yields in waterGood[7]

Biocatalysis: The Green and Enantioselective Approach

Biocatalysis utilizes natural catalysts, such as enzymes, to perform chemical transformations. The unparalleled selectivity, particularly enantioselectivity, of enzymes under mild, aqueous conditions makes them a highly attractive and sustainable alternative to traditional chemical catalysts.[9][10]

Immobilized Lipase for Multicomponent Synthesis

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product, are highly efficient for building molecular complexity. A novel approach uses Candida antarctica lipase B (CALB), an enzyme typically used for ester hydrolysis, to catalyze the MCR of a benzaldehyde, an aniline, and an acetoacetate ester to form polyfunctionalized piperidines.[9][11]

Expertise & Experience: Immobilization on Magnetic Nanotubes

While enzymes are highly effective, their use in solution can be costly. To address this, the CALB enzyme was immobilized on magnetic halloysite nanotubes (MHNTs).[9] This strategy provides several key advantages:

  • Easy Separation: The magnetic nature of the support allows for the rapid and simple recovery of the biocatalyst using an external magnet.

  • Enhanced Stability: Immobilization often protects the enzyme from denaturation, increasing its operational stability and lifespan.

  • Improved Efficiency: In this case, the immobilized lipase was found to be catalytically more efficient than the free enzyme in solution.[9]

  • Reusability: The CALB@MHNTs catalyst was reusable for up to ten consecutive cycles, demonstrating its robustness and economic potential.[9][11]

Experimental Protocol: CALB@MHNTs-Catalyzed Multicomponent Piperidine Synthesis [9]

  • Catalyst Preparation: Synthesize magnetic halloysite nanotubes (MHNTs) and functionalize them with amino groups. Immobilize Candida antarctica lipase B (CALB) onto the functionalized MHNTs.

  • Reaction Setup: In a round-bottom flask, combine benzaldehyde (1 mmol), aniline (1 mmol), and ethyl acetoacetate (1 mmol).

  • Solvent and Catalyst Addition: Add a suitable solvent (e.g., ethanol) and the prepared CALB@MHNTs biocatalyst.

  • Reaction Conditions: Stir the mixture at a controlled temperature (e.g., 50 °C) for the required time (e.g., 12 hours).

  • Catalyst Recovery: After the reaction, place a strong magnet against the side of the flask. The catalyst will be attracted to the magnet, allowing the clear product solution to be decanted.

  • Product Isolation: Evaporate the solvent from the decanted solution and purify the residue via column chromatography to obtain the polyfunctionalized piperidine product.

  • Catalyst Recycling: Wash the recovered CALB@MHNTs with fresh solvent and dry it for use in the next reaction cycle.

Performance Data: CALB@MHNTs Biocatalyst [9][11]

FeaturePerformance Metric
Yield (Gram Scale) 91%
Substrate Scope Tolerates various substituted benzaldehydes and anilines
Reusability Up to 10 cycles (stable activity for the first 6 cycles)
Catalytic Efficiency Higher than free CALB in solution

Emerging Frontiers: Organophotocatalysis

Visible-light organophotocatalysis represents a paradigm shift in synthetic chemistry, using light to drive reactions via radical intermediates under exceptionally mild conditions.[2] A recently developed [1+2+3] strategy enables the one-step synthesis of diverse 2-piperidinones from simple, readily available starting materials: an inorganic ammonium salt (the '1' nitrogen source), an alkene (the '2' carbon unit), and an unsaturated carbonyl compound (the '3' carbon unit).[2][12] This metal-free approach offers excellent functional group tolerance and provides rapid access to N-unprotected piperidinones, which are primed for further derivatization.[2]

Conclusion: Selecting the Optimal Catalyst

The synthesis of piperidones is a rich field with a diverse catalytic toolkit. The optimal choice is not universal but is dictated by the specific goals of the synthesis: substrate complexity, desired selectivity, scalability, and cost.

  • Homogeneous Catalysts are the masters of precision and are ideal for complex, late-stage functionalizations where chemoselectivity is critical and for developing asymmetric syntheses.

  • Heterogeneous Catalysts are the champions of process chemistry, offering the robustness, reusability, and scalability required for large-scale production.

  • Biocatalysts offer an unparalleled green and highly stereoselective route, particularly valuable for producing chiral building blocks for the pharmaceutical industry.

By understanding the fundamental mechanisms and practical advantages of each catalyst class, researchers can navigate the synthetic landscape with confidence, accelerating the discovery and development of next-generation therapeutics built upon the vital piperidone core.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1-Benzyl-4-methylpiperidin-3-one hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of 1-Benzyl-4-methylpiperidin-3-one hydrochloride (CAS No. 1303968-15-1). As drug development professionals, our commitment to safety and environmental stewardship is paramount. This document moves beyond mere compliance, offering a framework grounded in scientific principles to ensure the safe and responsible management of this chemical waste. The procedures outlined herein are designed to be self-validating, ensuring that each step reinforces a culture of safety and regulatory adherence in your laboratory.

Hazard Identification and Risk Assessment: Understanding the Compound

This compound is a piperidine derivative. The piperidine ring is a common motif in many pharmaceuticals and research chemicals, and while this specific compound has limited publicly available hazard data, its structural relatives and hydrochloride salt form necessitate a cautious approach. The primary risks are associated with irritation and potential toxicity if improperly handled.

Safety Data Sheets (SDS) for structurally similar compounds, such as 1-Benzyl-3-methyl-4-piperidone and N-Benzyl-4-piperidone, classify them as irritants and potentially harmful.[1][2][3] For instance, related compounds are known to cause skin and serious eye irritation.[2][4][5] The hydrochloride salt can increase the risk of respiratory and mucous membrane irritation upon inhalation of dust particles.

Table 1: GHS Hazard Profile for Structurally Related Piperidine Compounds

Hazard Classification Category Hazard Statement Source
Skin Corrosion/Irritation Category 2 H315: Causes skin irritation [2][3][4][5]
Serious Eye Damage/Irritation Category 2 H319: Causes serious eye irritation [2][3][5]
Acute Oral Toxicity Category 4 H302: Harmful if swallowed [3][6]

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |[5][7] |

Causality Insight: The piperidine nitrogen is basic, and in this hydrochloride salt form, the compound is acidic. This property, combined with its organic structure, contributes to its irritant nature, particularly to moist tissues like the eyes, skin, and respiratory tract. Always assume the compound is hazardous and handle it accordingly.

Engineering Controls and Personal Protective Equipment (PPE): Your First Line of Defense

Proper containment and personal protection are non-negotiable. The goal is to minimize all potential routes of exposure—inhalation, ingestion, and dermal contact.

  • Primary Engineering Control: Always handle this compound, both in its pure form and in solution, within a certified chemical fume hood.[1] This is critical to prevent the inhalation of fine particulates or aerosols.

  • Personal Protective Equipment (PPE):

    • Eye and Face Protection: Wear ANSI Z87.1-compliant safety goggles with side shields or a full-face shield.[6][8] Standard safety glasses are insufficient.

    • Hand Protection: Use nitrile or neoprene gloves.[1] Always inspect gloves for tears or punctures before use. Dispose of contaminated gloves in accordance with applicable laws and good laboratory practices.[8]

    • Body Protection: A standard laboratory coat is required. For handling larger quantities or in the event of a spill, a chemically resistant apron or suit is recommended.[6][8]

    • Respiratory Protection: Under normal handling conditions within a fume hood, respiratory protection is not typically required. However, if a fume hood is not available or in the case of a large spill, a NIOSH-approved respirator with appropriate cartridges should be used.[6]

Spill Management Protocol

Immediate and correct response to a spill is critical to mitigating exposure and environmental contamination. The procedure varies based on the scale of the spill.

Diagram: Spill Response Workflow

Caption: Workflow for responding to a chemical spill.

Step-by-Step Spill Cleanup:
  • Evacuate and Alert: For large spills, immediately evacuate the area and alert your institution's Environmental Health and Safety (EHS) office.[9]

  • Control and Contain: Prevent the spill from spreading. For liquid spills, use an inert absorbent material like vermiculite, sand, or commercial sorbent pads.[1][9] Do not use combustible materials like paper towels to absorb large quantities of flammable solvents. For solid spills, gently cover to prevent dust from becoming airborne.

  • Cleanup: Wearing appropriate PPE, carefully sweep or scoop the absorbed material and spilled solid into a designated, properly labeled hazardous waste container.[1]

  • Decontaminate: Clean the spill area with a suitable solvent (consult the SDS for compatible materials), followed by a thorough wash with soap and water.

  • Dispose: All cleanup materials (absorbents, contaminated gloves, etc.) must be disposed of as hazardous waste.[10]

Waste Characterization and Segregation

Proper disposal begins with correct waste characterization. Under the Resource Conservation and Recovery Act (RCRA), a chemical waste generator is responsible for determining if their waste is hazardous.[11][12]

  • Is it a Listed Waste? this compound is not typically a listed hazardous waste. However, you must check local and state regulations.

  • Does it Exhibit a Hazardous Characteristic?

    • Ignitability, Corrosivity, Reactivity: Based on data for similar compounds, it is not expected to exhibit these characteristics under normal conditions.

    • Toxicity: This is the most likely characteristic. If the compound or its metabolites are toxic, the waste may be classified as hazardous. Given its classification as "Harmful if swallowed," it should be managed as toxic waste.[6]

  • Segregation: This waste must be segregated from other waste streams.

    • DO NOT dispose of this chemical down the drain.[1][8][13] It can harm aquatic organisms and interfere with wastewater treatment processes.

    • DO NOT dispose of it in the regular trash.

    • Keep it in a dedicated, sealed, and clearly labeled container for "Non-halogenated Organic Solids" or a similar designation as required by your institution's EHS department.

Step-by-Step Disposal Procedure

The ultimate disposal method for this compound is typically incineration by a licensed hazardous waste disposal facility.[8] Your role is to ensure it is collected, packaged, and labeled correctly for pickup.

Diagram: Waste Disposal Decision Tree

Caption: Decision tree for chemical waste disposal.

Protocol for Waste Accumulation and Disposal:
  • Container Selection: Choose a waste container that is in good condition, compatible with the chemical, and has a secure, tight-fitting lid. A high-density polyethylene (HDPE) container is a suitable choice.

  • Labeling: Before adding any waste, label the container with the words "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (e.g., "Irritant," "Toxic").[3]

  • Accumulation:

    • Collect all waste, including empty stock bottles (which are never truly empty), contaminated weighing paper, gloves, and spill cleanup debris, in this container.

    • Keep the container closed at all times except when adding waste.

    • Store the container in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation and under the control of the operator.

  • Final Disposal: Once the container is full or has reached the accumulation time limit set by your institution (and by RCRA regulations), arrange for its transfer to your central hazardous waste storage area or for pickup by your licensed waste management vendor.[4][12]

  • Documentation: Retain all records and manifests associated with the waste pickup. The hazardous waste manifest system is designed to track waste from cradle-to-grave.[12]

By adhering to this comprehensive guide, you not only ensure compliance with regulations but also actively contribute to a safe and responsible research environment. Trust in these protocols is built upon the scientific rationale that underpins each step, ensuring the protection of yourself, your colleagues, and the environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Benzyl-4-methylpiperidin-3-one hydrochloride
Reactant of Route 2
Reactant of Route 2
1-Benzyl-4-methylpiperidin-3-one hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.